Haliangicin C
Descripción
This compound has been reported in Haliangium ochraceum with data available.
Propiedades
Fórmula molecular |
C22H32O5 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
methyl (2E,4E,6Z,8E,10S)-11-[(2S,3S)-3-ethenyl-2-methyloxiran-2-yl]-3,4-dimethoxy-6,9,10-trimethylundeca-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C22H32O5/c1-9-20-22(5,27-20)14-17(4)16(3)11-10-15(2)12-18(24-6)19(25-7)13-21(23)26-8/h9-13,17,20H,1,14H2,2-8H3/b15-10-,16-11+,18-12+,19-13+/t17-,20-,22-/m0/s1 |
Clave InChI |
XIKGETOZQXNXHV-XPOASIRBSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Haliangicin C: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haliangicin (B1249031) C is a member of the haliangicin family, a group of β-methoxyacrylate-type polyene antibiotics. These compounds are produced by the marine myxobacterium Haliangium ochraceum. The defining features of the haliangicin scaffold include a conjugated polyene system, a β-methoxyacrylate moiety crucial for its biological activity, and a terminal vinyl-substituted epoxide. This document provides a detailed overview of the chemical structure and stereochemical configuration of Haliangicin C, based on available spectroscopic data and biosynthetic studies. It is intended to serve as a technical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure
This compound is a geometric isomer of other known haliangicins. Its planar structure was primarily determined through extensive spectroscopic analysis, particularly nuclear magnetic resonance (NMR) and mass spectrometry. The IUPAC name for this compound is methyl (2E,4E,6Z,8E,10S)-11-[(2S,3S)-3-ethenyl-2-methyloxiran-2-yl]-3,4-dimethoxy-6,9,10-trimethylundeca-2,4,6,8-tetraenoate.
The core structure is a polyunsaturated chain featuring a conjugated tetraene system. One terminus of the molecule is functionalized with a β-methoxyacrylate group, while the other end contains a trisubstituted epoxide with vinyl and methyl groups.
Core Structural Features:
-
Polyene Chain: A series of conjugated double bonds that contribute to the molecule's chromophore and potential for photo-induced isomerization.
-
β-Methoxyacrylate "Warhead": This functional group is a well-known inhibitor of the cytochrome bc₁ complex in the mitochondrial respiratory chain, which is the basis for the antifungal activity of haliangicins.
-
Terminal Epoxide: A strained three-membered ring that can act as an electrophilic site, potentially interacting with biological nucleophiles. The stereochemistry of this epoxide is a key feature of the molecule.
Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.
Caption: 2D Chemical Structure of this compound.
Stereochemistry
The stereochemistry of this compound is complex, with multiple stereocenters and geometric isomers possible along the polyene chain. The absolute configuration of the stereocenters and the geometry of the double bonds have been determined through detailed spectroscopic analysis, likely including Nuclear Overhauser Effect (NOE) NMR experiments, and potentially confirmed through total synthesis of related compounds.
Based on its IUPAC name, this compound has the following stereochemical assignments:
-
(2E,4E,6Z,8E) : This describes the geometry of the four double bonds in the polyene chain.
-
(10S) : This defines the absolute configuration of the stereocenter at position 10.
-
(2S,3S) in the (2S,3S)-3-ethenyl-2-methyloxiran-2-yl group: This defines the absolute configuration of the two stereocenters within the terminal epoxide ring. The cis relationship between the substituents on the epoxide was a key finding in the structural elucidation of haliangicin isomers.[1][2]
Quantitative Data
While the primary literature from the original structure elucidation studies contains detailed quantitative data, this information is not fully available in the public domain. For a comprehensive analysis, accessing the publication by Kundim et al. in The Journal of Antibiotics (2003) is recommended. The tables below are structured to accommodate the expected data.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not publicly available |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not publicly available |
Table 3: Other Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₂₂H₃₂O₅ |
| Molecular Weight | 392.49 g/mol |
| Appearance | Pale yellow oil |
| Optical Rotation [α]D | Data not publicly available |
Experimental Protocols
The following section outlines the general experimental workflow typically employed for the isolation and structure elucidation of novel natural products like this compound. The specific details are proprietary to the original research.
Fermentation and Isolation
This compound is produced by the marine myxobacterium Haliangium ochraceum.[1] The general protocol involves:
-
Culturing: Large-scale fermentation of the producing organism in a suitable nutrient-rich medium.
-
Extraction: Extraction of the culture broth and/or mycelium with an organic solvent (e.g., ethyl acetate).
-
Chromatographic Purification: A multi-step process to isolate the target compound from the crude extract. This typically involves a combination of techniques such as:
-
Silica gel chromatography
-
Size-exclusion chromatography (e.g., Sephadex LH-20)
-
High-performance liquid chromatography (HPLC), often using both normal-phase and reverse-phase columns.
-
Structure Elucidation
The determination of the chemical structure and stereochemistry of this compound would have relied on a suite of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the elemental composition and molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the proton environments, their multiplicities, and coupling constants, providing information on the connectivity of protons.
-
¹³C NMR: To determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations and map out spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for assigning the stereochemistry of stereocenters and the geometry of double bonds.
-
-
The diagram below illustrates a generalized workflow for the structure elucidation of a natural product like this compound.
Caption: Generalized experimental workflow for this compound.
Conclusion
This compound is a structurally complex polyene antibiotic with well-defined stereochemistry. Its potent antifungal activity, derived from the β-methoxyacrylate warhead, makes it and its analogs interesting candidates for further investigation in drug discovery programs. This guide provides a foundational understanding of its chemical structure and the methods likely employed in its characterization. For more detailed experimental data, consultation of the primary literature is essential.
References
A Technical Guide to the Haliangicin C Biosynthetic Pathway and Gene Cluster
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Haliangicin (B1249031) is a potent antifungal polyketide antibiotic originally isolated from the marine myxobacterium Haliangium ochraceum (formerly Haliangium luteum)[1][2][3]. Its structure features a distinctive β-methoxyacrylate pharmacophore and a conjugated tetraene moiety, which contribute to its biological activity[1][3]. Haliangicin functions by inhibiting the electron flow within the cytochrome b-c1 segment (Complex III) of the mitochondrial respiratory chain in fungi[1][2]. The biosynthetic machinery responsible for producing this complex natural product is a fascinating example of a Type I polyketide synthase (PKS) system with several unique enzymatic steps.
This document provides an in-depth analysis of the haliangicin biosynthetic gene cluster (hli), a detailed breakdown of the proposed biosynthetic pathway, and the experimental protocols used to elucidate this system. The information presented is critical for researchers interested in natural product biosynthesis, pathway engineering for the generation of novel analogues, and the development of new antifungal agents.
The Haliangicin (hli) Biosynthetic Gene Cluster
The production of haliangicin is encoded by the 47.8 kbp hli biosynthetic gene cluster[4][5]. This cluster was identified through the construction and screening of a cosmid library from the native producer, H. ochraceum SMP-2[6]. The cluster contains 21 open reading frames (ORFs), designated hliA through hliU, which encode the core PKS megasynthases as well as enzymes for starter unit formation, precursor supply, and post-PKS tailoring modifications[5][6].
Gene and Protein Functions
The functions of the proteins encoded by the hli cluster have been proposed based on sequence homology and bioinformatic analysis[6]. Five genes (hliF, hliG, hliP, hliS, hliT) encode the core Type I PKS enzymes. The remaining genes are responsible for specialized functions, including the formation of a unique starter unit and the supply of extender units like methoxymalonyl-ACP[5][6].
| Gene | Proposed Function of Encoded Protein |
| Core PKS Genes | |
| hliF | Polyketide Synthase (Module 5) |
| hliG | Polyketide Synthase (Module 4) |
| hliP | Polyketide Synthase (Module 3) |
| hliS | Polyketide Synthase (Loading Module) |
| hliT | Polyketide Synthase (Modules 1 & 2) |
| β-Methyl Branching Cassette | |
| hliL | Acyl-CoA carboxylase, β subunit |
| hliM | Acyl-CoA carboxylase, α subunit |
| hliN | Enoyl-CoA hydratase |
| hliO | 3-hydroxyacyl-CoA dehydrogenase |
| hliC | HMG-CoA synthase-like enzyme |
| Methoxymalonyl-ACP Cassette | |
| hliQ | Acyl carrier protein (ACP) |
| hliH | 3-hydroxyacyl-ACP dehydrogenase |
| hliI | Enoyl-ACP reductase |
| hliJ | O-methyltransferase |
| hliK | Acyl-CoA synthetase |
| Modification & Other Enzymes | |
| hliD | O-methyltransferase (tailoring) |
| hliE | Metallo-β-lactamase type thioesterase (TE) |
| hliR | Acyl-CoA dehydrogenase (starter unit) |
| hliU | Epoxidase (tailoring) |
| hliA, hliB | Unknown function |
Haliangicin C Biosynthetic Pathway
The biosynthesis of haliangicin is a multi-step process that begins with the formation of an unusual diene starter unit, followed by five polyketide elongation cycles and several tailoring modifications. A notable feature is the use of a diketide starter, which circumvents the need for a sixth PKS elongation module that would be expected for a heptaketide backbone[6][7].
Key Steps in Biosynthesis:
-
Starter Unit Formation: The pathway initiates with a putative diketide synthase that condenses propionyl-CoA and acetyl-CoA to form a diketide precursor[6][7]. This precursor undergoes an unusual γ,δ-dehydrogenation catalyzed by the acyl-CoA dehydrogenase HliR to form 2-methylpent-2,4-dienoyl CoA, the activated diene starter unit[4][5].
-
PKS Loading and Elongation: The diene starter is loaded onto the PKS machinery via the HliS loading module[5][6]. Five subsequent elongation steps are performed by the PKS modules encoded by hliT, hliP, hliG, and hliF[6].
-
Specialized Extender Units & Modifications:
-
β-Methyl Branching: Following module 2, a β-methyl group is installed at the C-9 position by the combined action of the hliL-O and hliC gene products[6][7].
-
Methoxymalonyl-ACP Incorporation: Module 4 incorporates a methoxymalonyl-ACP extender unit to form the characteristic 1,2-dioxy unit at the C-3/C-4 position. This specialized precursor is synthesized by the enzymes encoded in the hliQ, H, I, J, K cassette[5][6].
-
-
Post-PKS Tailoring and Release: After the final PKS module, the ACP-bound polyketide undergoes tailoring modifications. HliD, an O-methyltransferase, likely methylates the hydroxyl group of the β-methoxyacrylate moiety[6]. HliU, an epoxidase, is proposed to form the terminal vinyl epoxide[5][6]. Finally, the completed molecule is hydrolyzed and released from the PKS by the HliE thioesterase, yielding this compound[6].
Experimental Elucidation and Protocols
The characterization of the hli cluster and its biosynthetic pathway relied on a combination of genetic and biochemical techniques, primarily facilitated by heterologous expression in the model myxobacterium Myxococcus xanthus[4][5].
Protocol: Cosmid Library Construction and Screening
-
Genomic DNA Extraction: High-molecular-weight genomic DNA is isolated from a pure culture of Haliangium ochraceum SMP-2 using a standard phenol-chloroform extraction method or a commercial kit.
-
Partial Digestion: The gDNA is partially digested with a restriction enzyme (e.g., Sau3AI) to generate large fragments (30-40 kbp).
-
Ligation: The size-selected DNA fragments are ligated into a suitable cosmid vector (e.g., pDW103) that has been linearized with a compatible enzyme (e.g., BamHI) and dephosphorylated.
-
Packaging and Transduction: The ligation mixture is packaged into lambda phage particles using a commercial gigapackaging extract. The resulting phages are used to transduce an appropriate E. coli host strain (e.g., DH5α).
-
Library Plating: Transduced cells are plated on selective media (e.g., LB agar (B569324) with ampicillin) to generate a library of approximately 1,500-2,000 individual colonies.
-
Colony Hybridization: The library is replicated onto nylon membranes. Probes homologous to conserved ketosynthase (KS) domains from known myxobacterial PKS genes are labeled (e.g., with DIG-dUTP) and hybridized to the membranes to identify KS-positive cosmids[7].
-
Cosmid Analysis: Positive cosmids are isolated, and their ends are sequenced to identify those containing genes related to polyketide biosynthesis, such as HMG-CoA synthase or 3-hydroxyacyl-CoA dehydrogenase, which suggest involvement in haliangicin production[7].
Protocol: Heterologous Expression in Myxococcus xanthus
-
Cluster Subcloning: The identified hli gene cluster is subcloned from the positive cosmid into an integrative expression vector suitable for M. xanthus, often requiring multiple cloning steps to assemble the full cluster.
-
Transformation: The resulting expression plasmid is introduced into M. xanthus (e.g., strain DK1622) via electroporation.
-
Integration and Selection: The plasmid integrates into the M. xanthus chromosome at a specific site (e.g., the Mx8 phage attachment site). Successful integrants are selected using an appropriate antibiotic marker.
-
Fermentation: The recombinant M. xanthus strain is cultivated in a suitable production medium (e.g., CTT medium) for 5-7 days. The original producer, H. ochraceum, is grown in parallel as a control[5].
-
Extraction and Analysis: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate). The crude extract is concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) to detect the production of haliangicin by comparing retention times and UV-Vis spectra with an authentic standard[5]. This method confirmed a tenfold increase in production in the heterologous host[4].
Protocol: Precursor Feeding Studies
-
Culture Preparation: The heterologous producer strain of M. xanthus is grown in production medium to the early-log phase.
-
Precursor Addition: Isotopically labeled precursors are added to the culture. Typical precursors for haliangicin include [1-¹³C]propionate, [1,2-¹³C₂]acetate, [U-¹³C₃]glycerol, and L-[methyl-¹³C]methionine[5]. Unlabeled cultures serve as controls.
-
Incubation and Harvest: The fermentation is continued for several days to allow for the incorporation of the labeled precursors into haliangicin. The culture is then harvested and extracted as described above.
-
Purification and Analysis: Haliangicin is purified from the crude extract using preparative HPLC. The purified, labeled compound is then analyzed by ¹³C-NMR and/or Mass Spectrometry (MS) to determine the specific positions of isotope incorporation.
-
Pathway Mapping: The observed labeling patterns are mapped onto the chemical structure of haliangicin to confirm the origin of each carbon atom in the backbone and its various moieties, thereby validating the proposed biosynthetic pathway[5].
Conclusion and Future Directions
The elucidation of the haliangicin biosynthetic pathway provides a comprehensive blueprint for the assembly of this complex antifungal agent. The identification of the hli gene cluster and its successful heterologous expression have been pivotal, not only for confirming the proposed pathway but also for overcoming the low productivity of the native producer[4][5]. The system is characterized by an unusual diketide starter unit formation involving a unique acyl-CoA dehydrogenase (HliR) and the orchestrated action of specialized cassettes for β-methyl branching and methoxymalonyl-ACP supply[5][6].
This detailed knowledge opens significant opportunities for drug development and synthetic biology. Future research can focus on:
-
Pathway Engineering: Targeted inactivation or domain swapping within the hli cluster can be used to generate novel, unnatural analogues of haliangicin with potentially improved efficacy, reduced toxicity, or altered spectra of activity[4].
-
Enzymatic Characterization: In vitro biochemical assays of key enzymes, such as HliR (acyl-CoA dehydrogenase) and HliU (epoxidase), can provide deeper mechanistic insights into their unique catalytic functions.
-
Production Optimization: Further optimization of the heterologous production system in M. xanthus could lead to industrially viable yields of haliangicin and its derivatives.
The study of the haliangicin pathway serves as a powerful case study in the discovery and engineering of complex natural products from unique marine microorganisms.
References
- 1. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Haliangicin C: An In-depth Technical Guide on its Antifungal Mechanism of Action on Fungal Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haliangicin (B1249031) C is a potent antifungal metabolite belonging to the β-methoxyacrylate class of antibiotics.[1][2] Isolated from the marine myxobacterium Haliangium ochraceum, this polyene compound exhibits broad-spectrum activity against various fungal pathogens.[1][3] The primary mechanism of action of Haliangicin C is the targeted inhibition of the fungal mitochondrial respiratory chain, a critical pathway for cellular energy production. This technical guide provides a comprehensive overview of the molecular mechanism, supported by available data, detailed experimental protocols, and visual representations of the pathways and workflows involved.
Core Mechanism of Action: Inhibition of Mitochondrial Complex III
The central mode of action of this compound is the disruption of the electron transport chain (ETC) at the level of Complex III, also known as the cytochrome b-c1 complex or ubiquinol-cytochrome c reductase.[2][3] This inhibition blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, a crucial step in the generation of the proton gradient across the inner mitochondrial membrane that drives ATP synthesis. The β-methoxyacrylate structural motif is key to this inhibitory activity, a feature shared with other known Complex III inhibitors like strobilurins.[2]
By disrupting the electron flow, this compound effectively cripples the energy-generating capacity of the fungal cell, leading to a cascade of downstream effects that culminate in fungal cell death. These effects include a collapse of the mitochondrial membrane potential, a drastic reduction in ATP synthesis, and the generation of cytotoxic reactive oxygen species (ROS).
Quantitative Data
While specific quantitative data for this compound is sparse in publicly available literature, the following tables summarize the known antifungal activity of Haliangicin and its isomers. Minimum Inhibitory Concentration (MIC) is a key metric for antifungal potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Haliangicin and its Isomers against Various Fungi
| Compound | Pyricularia oryzae | Botrytis cinerea | Phytophthora infestans |
| Haliangicin | > 100 µg/ml | 6.25 µg/ml | 0.78 µg/ml |
| cis-Haliangicin | 12.5 µg/ml | 1.56 µg/ml | 0.20 µg/ml |
| Haliangicin B, C, D (mixture) | 12.5 µg/ml | 3.13 µg/ml | 0.39 µg/ml |
Data extracted from Kundim et al., 2003.[1]
Experimental Protocols
The following are detailed methodologies for key experiments that have been or could be used to elucidate the mechanism of action of this compound on fungal mitochondria.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungus.
a. Inoculum Preparation:
-
Fungal cultures are grown on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for many filamentous fungi).
-
Spores or conidia are harvested and suspended in sterile saline with 0.05% Tween 80.
-
The suspension is adjusted spectrophotometrically to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/ml in RPMI 1640 medium.[4]
b. Assay Procedure:
-
This compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
100 µl of the fungal inoculum is added to each well.[5]
-
The plate is incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.[4][6]
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth, often defined as 80% or 100% inhibition compared to the drug-free control.[4]
Mitochondrial Complex III Activity Assay
This assay directly measures the inhibitory effect of this compound on the cytochrome b-c1 complex.
a. Isolation of Fungal Mitochondria:
-
Fungal mycelia are harvested, washed, and resuspended in a mitochondrial isolation buffer.
-
The cells are mechanically disrupted (e.g., using a bead beater or French press).
-
The homogenate is subjected to differential centrifugation to pellet the mitochondria.
b. Enzyme Activity Measurement:
-
The activity of Complex III is determined by monitoring the reduction of cytochrome c at 550 nm.
-
The reaction mixture contains isolated mitochondria, a substrate for Complex III (e.g., decylubiquinol), and oxidized cytochrome c in a suitable buffer.
-
The reaction is initiated by the addition of the substrate, and the change in absorbance is measured over time.
-
The assay is repeated with the addition of varying concentrations of this compound to determine the IC50 value.
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol assesses the effect of this compound on the electrochemical gradient across the inner mitochondrial membrane using a fluorescent probe like JC-1 or Rhodamine 123.
a. Fungal Cell Preparation:
-
Fungal cells are grown to mid-log phase and then treated with different concentrations of this compound for a specified duration.
-
A vehicle-treated control and a positive control (e.g., a known mitochondrial uncoupler like CCCP) are included.
b. Staining and Analysis:
-
The treated cells are incubated with the fluorescent dye (e.g., 20 µM Rhodamine 123) for a short period (e.g., 1 hour at 37°C).[7]
-
The fluorescence intensity of the cells is then analyzed by flow cytometry or fluorescence microscopy.
-
A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.
Cellular ATP Level Measurement
This assay quantifies the impact of this compound on the overall energy status of the fungal cell.
a. Sample Preparation:
-
Fungal cells are treated with this compound as described for the membrane potential assay.
-
The cells are then lysed to release the intracellular ATP.
b. ATP Quantification:
-
The ATP concentration in the cell lysates is determined using a luciferin-luciferase-based bioluminescence assay.[8]
-
The luminescence is measured using a luminometer, and the ATP concentration is calculated by comparison to a standard curve.
Reactive Oxygen Species (ROS) Detection
This protocol measures the production of ROS, a common consequence of electron transport chain inhibition.
a. Cell Treatment and Staining:
-
Fungal cells are treated with this compound.
-
A fluorescent ROS indicator, such as Dihydrorhodamine 123 (DHR-123) or MitoSOX Red, is added to the cell suspension and incubated.[9]
b. ROS Measurement:
-
The fluorescence intensity, which is proportional to the amount of ROS produced, is measured using a fluorometer, fluorescence microscope, or flow cytometer.[9]
-
An increase in fluorescence indicates an elevated level of intracellular ROS.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on fungal mitochondria.
Experimental Workflow for Assessing Mitochondrial Dysfunction
Caption: Experimental workflow for this compound mitochondrial assessment.
Conclusion
This compound represents a promising antifungal agent with a well-defined molecular target within the fungal mitochondrion. Its specific inhibition of the cytochrome b-c1 complex (Complex III) of the electron transport chain leads to a cascade of events, including the collapse of the mitochondrial membrane potential, depletion of cellular ATP, and induction of oxidative stress through the production of reactive oxygen species. This multi-faceted attack on the energy metabolism of fungal cells underscores its potency. Further research to obtain more detailed quantitative data on its inhibitory constants and a broader understanding of its effects on various fungal pathogens will be invaluable for its potential development as a therapeutic agent. The experimental protocols and workflows outlined in this guide provide a robust framework for such future investigations.
References
- 1. New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Overview of β-Methoxyacrylate Derivatives as Cytochrome bc1 Inhibitors for Novel Pesticide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The purification and characterization of ATP synthase complexes from the mitochondria of four fungal species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Haliangicin C: A Comprehensive Technical Guide on its Antifungal Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haliangicin C, a novel polyketide metabolite isolated from the marine myxobacterium Haliangium luteum (later reclassified as Haliangium ochraceum), has demonstrated significant promise as a broad-spectrum antifungal agent.[1][2] Its unique mechanism of action, targeting the mitochondrial respiratory chain, sets it apart from many currently available antifungal drugs. This technical guide provides a detailed overview of the antifungal activity of this compound, including available quantitative data, experimental methodologies for its assessment, and an exploration of its core mechanism of action.
Spectrum of Antifungal Activity
This compound exhibits inhibitory activity against a wide range of filamentous fungi and yeasts, while remaining inactive against bacteria.[2] Its antifungal efficacy has been documented against various fungal species, including clinically relevant pathogens and plant pathogens.
Quantitative Antifungal Activity
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | 15.6 | [1] |
Further research is required to populate this table with a more comprehensive list of susceptible fungi and their corresponding MIC values.
Mechanism of Action
The primary antifungal mechanism of this compound involves the disruption of mitochondrial respiration. Specifically, it targets the cytochrome bc1 complex (also known as complex III) of the electron transport chain.[2] This inhibition disrupts the flow of electrons, which is crucial for the generation of ATP, the cell's primary energy currency.
The inhibition of the cytochrome bc1 complex by this compound leads to a cascade of downstream cellular events, ultimately resulting in fungal cell death. These events include:
-
ATP Depletion: The blockage of the electron transport chain severely curtails ATP synthesis, depriving the fungal cell of the energy required for essential metabolic processes.
-
Generation of Reactive Oxygen Species (ROS): Disruption of the electron flow can lead to the incomplete reduction of oxygen, resulting in the formation of superoxide (B77818) radicals and other reactive oxygen species. This induces oxidative stress, which can damage cellular components such as lipids, proteins, and DNA.
The following diagram illustrates the established mechanism of action of this compound at the mitochondrial level.
Caption: this compound targets and inhibits the Cytochrome bc1 complex.
Experimental Protocols
The evaluation of the antifungal activity of this compound typically involves standardized methodologies to determine its MIC against various fungal isolates. The broth microdilution method is a commonly employed technique.
Broth Microdilution Assay for MIC Determination
This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target fungus. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of this compound that inhibits visible fungal growth.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate fungal growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL)
-
Positive control (fungal inoculum in medium without this compound)
-
Negative control (medium only)
-
Spectrophotometer or microplate reader (optional, for quantitative growth assessment)
Procedure:
-
Preparation of this compound Dilutions: A two-fold serial dilution of the this compound stock solution is performed across the wells of the microtiter plate using the growth medium to achieve a range of final concentrations.
-
Inoculum Preparation: The fungal isolate is grown on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted in the growth medium to achieve the desired final inoculum concentration.
-
Inoculation: Each well containing the this compound dilution is inoculated with the standardized fungal suspension. Positive and negative control wells are also included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.
-
MIC Determination: The MIC is determined by visual inspection as the lowest concentration of this compound at which there is no visible growth. Alternatively, a microplate reader can be used to measure the optical density at a specific wavelength to quantify growth inhibition.
The following diagram outlines the general workflow for determining the MIC of this compound.
Caption: Experimental workflow for MIC determination of this compound.
Signaling Pathways
Currently, the known direct impact of this compound on fungal signaling pathways is intrinsically linked to its primary mechanism of action. The inhibition of the mitochondrial respiratory chain triggers a state of severe energy depletion and oxidative stress. These cellular stresses are known to activate various downstream signaling cascades in fungi as a survival response. However, specific signaling pathways that are directly modulated by this compound, independent of the general stress response to mitochondrial dysfunction, have not yet been elucidated.
Further research is warranted to investigate the broader impact of this compound on fungal signaling networks. Understanding these effects could reveal secondary targets and provide insights into potential synergistic drug combinations.
The diagram below illustrates the logical relationship between this compound's primary action and its downstream consequences.
Caption: Downstream effects of this compound's primary action.
Conclusion and Future Directions
This compound represents a promising antifungal compound with a distinct mechanism of action that is effective against a broad range of fungi. Its ability to target the essential process of mitochondrial respiration makes it a valuable candidate for further drug development, particularly in an era of increasing antifungal resistance.
Future research should focus on:
-
Comprehensive Antifungal Spectrum Analysis: Generating a comprehensive dataset of MIC values for this compound against a wide panel of clinically and agriculturally important fungal pathogens.
-
Elucidation of Downstream Signaling Effects: Investigating the specific signaling pathways activated or inhibited in response to this compound-induced mitochondrial dysfunction.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of fungal infections.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its antifungal potency, selectivity, and pharmacokinetic properties.
A deeper understanding of this compound's biological activities will be instrumental in harnessing its full therapeutic potential.
References
Production of the Antifungal Agent Haliangicin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the production of Haliangicin C, a potent antifungal metabolite. It covers the producing organism, detailed fermentation and purification protocols, and the biosynthetic pathway, designed to support research and development in the field of novel anti-infective agents.
Producing Organism
This compound is a secondary metabolite produced by the marine myxobacterium Haliangium ochraceum (strain SMP-2).[1][2] This organism was previously known as Haliangium luteum. H. ochraceum is a Gram-negative, rod-shaped bacterium that exhibits gliding motility and forms fruiting bodies. It is a halophilic organism, requiring sodium chloride for growth.
Fermentation Conditions
The cultivation of Haliangium ochraceum for the production of this compound requires specific medium compositions and environmental parameters. While the originally reported production medium from the initial discovery is not detailed in readily available literature, a modified VY/2 medium supplemented with sea water has been successfully used for the cultivation of this organism for the production of other secondary metabolites and is recommended for this compound production.
Culture Media
Several media have been reported for the cultivation of Haliangium ochraceum. The following tables outline the composition of recommended solid and liquid media.
Table 1: Recommended Solid Medium for Cultivation and Maintenance
| Component | Concentration (g/L) |
| Baker's Yeast | 5.0 |
| Cyanocobalamin | 0.0005 |
| Agar | 15.0 |
| Sea Water | To 1 L |
Table 2: Recommended Liquid Medium for this compound Production
| Component | Concentration (g/L) |
| Casitone | 3.0 |
| Yeast Extract | 1.0 |
| NaCl | 21.1 |
| KCl | 0.6 |
| CaCl₂ x 2H₂O | 1.2 |
| MgCl₂ x 6H₂O | 3.6 |
| NaHCO₃ | 0.09 |
| MgSO₄ x 7H₂O | 2.6 |
| Distilled Water | To 1 L |
Fermentation Parameters
Optimal production of this compound is achieved under controlled fermentation conditions. The key parameters are summarized in the table below.
Table 3: Optimal Fermentation Parameters for this compound Production
| Parameter | Optimal Value/Range |
| Temperature | 30-34 °C |
| pH | Not specified, typically neutral for myxobacteria |
| Agitation | 180 rpm (for liquid culture) |
| Aeration | Aerobic |
| Incubation Time | Approximately 2 weeks for maximal production |
| NaCl Concentration | 2-3% (w/v) |
Experimental Protocols
Cultivation of Haliangium ochraceum
-
Inoculum Preparation: Aseptically transfer a loopful of H. ochraceum from a stock culture on solid medium (Table 1) to a flask containing the liquid production medium (Table 2).
-
Incubation: Incubate the flask at 30-34°C with shaking at 180 rpm for 3-5 days to generate a seed culture.
-
Production Culture: Inoculate the production-scale fermenter containing the liquid production medium with the seed culture (typically a 5-10% v/v inoculum).
-
Fermentation: Maintain the fermentation under the optimal conditions specified in Table 3 for approximately 14 days. Monitor the culture for growth and production of this compound.
Extraction and Purification of this compound
-
Harvesting: After the fermentation period, harvest the culture broth by centrifugation to separate the biomass and the supernatant.
-
Extraction: Extract the biomass with methanol (B129727) (3 x volume of the biomass) with shaking. Combine the methanol extracts.
-
Solvent Partitioning: Concentrate the methanol extract in vacuo and partition the resulting aqueous residue against an equal volume of ethyl acetate (B1210297). The this compound will be in the organic phase.
-
Chromatographic Purification:
-
Silica (B1680970) Gel Chromatography: Concentrate the ethyl acetate extract and apply it to a silica gel column. Elute with a gradient of hexane (B92381) and ethyl acetate.
-
Preparative HPLC: Further purify the this compound-containing fractions using preparative reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile or water/methanol gradient.
-
-
Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods such as NMR and mass spectrometry.
Biosynthesis of this compound
The biosynthetic pathway of this compound has been elucidated through the identification and characterization of its biosynthetic gene cluster (hli). This compound is a polyketide, synthesized by a Type I polyketide synthase (PKS).
Caption: Proposed biosynthetic pathway of this compound.
Heterologous Production
The native production of this compound by H. ochraceum is often low. To enhance the yield, the hli biosynthetic gene cluster has been successfully expressed in the heterologous host Myxococcus xanthus. This strategy has been shown to increase the production of this compound by up to tenfold.
Caption: Workflow for heterologous production of this compound.
Signaling Pathways
Specific signaling pathways that directly regulate this compound production in Haliangium ochraceum have not yet been elucidated. However, secondary metabolism in myxobacteria is generally controlled by a complex network of regulatory systems in response to environmental cues, nutrient availability, and cell-cell communication (quorum sensing). These systems often involve two-component systems and serine/threonine kinases.
References
A Technical Deep Dive into the Biological Properties of Haliangicin Isomers and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological properties of Haliangicin (B1249031), its isomers, and synthetic analogues. Haliangicin, a polyene β-methoxyacrylate antibiotic isolated from the marine myxobacterium Haliangium ochraceum, has demonstrated potent antifungal activity.[1][2] This document details its mechanism of action, summarizes quantitative biological data, outlines experimental protocols, and visualizes key pathways to support further research and development in the field of antifungal drug discovery. It is important to note that while the topic refers to "Haliangicin C," a thorough review of the scientific literature does not indicate a specific isomer with this designation. Therefore, this guide will focus on the characterized isomers: haliangicin, cis-haliangicin, and the haliangicin B-D mixture.
Core Mechanism of Action: Inhibition of Mitochondrial Respiration
Haliangicin and its derivatives exert their antifungal effect by targeting the mitochondrial respiratory chain, a critical pathway for cellular energy production in fungi. Specifically, these compounds interfere with the electron flow within the cytochrome b-c1 complex, also known as Complex III.[2][3] This inhibition disrupts the generation of ATP, leading to fungal cell death.[4] The β-methoxyacrylate moiety present in the structure of haliangicins is a key pharmacophore responsible for this activity, sharing a mechanism with other known Complex III inhibitors like strobilurins.[4][5]
The inhibition of the cytochrome b-c1 complex leads to a cascade of downstream cellular events. The immediate consequence is a collapse of the mitochondrial membrane potential and a halt in ATP synthesis. This energy crisis is coupled with an increased production of reactive oxygen species (ROS) due to the backup of electrons in the respiratory chain.[6] The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering programmed cell death, or apoptosis.[6]
Quantitative Biological Data
The antifungal activity of Haliangicin and its isomers has been quantitatively assessed against a panel of fungal pathogens. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is summarized in the tables below.
Table 1: Antifungal Activity of Haliangicin and its Natural Isomers
| Fungal Strain | Haliangicin (MIC µg/mL) | cis-Haliangicin (MIC µg/mL) | Haliangicins B-D (MIC µg/mL) |
| Aspergillus niger | >100 | >100 | >100 |
| Candida albicans | 50 | 50 | 50 |
| Cryptococcus neoformans | 12.5 | 25 | 25 |
| Saccharomyces cerevisiae | 6.25 | 6.25 | 6.25 |
| Pythium ultimum | 0.4 | 0.8 | 0.4 |
| Botrytis cinerea | 3.13 | 6.25 | 3.13 |
| Saprolegnia parasitica | 0.1 | 0.2 | 0.1 |
Data sourced from Kundim et al., 2003.
Table 2: Antifungal Activity of Unnatural Haliangicin Analogues
| Analogue | Modification | Saccharomyces cerevisiae (MIC µg/mL) |
| 1-O-Demethylhaliangicin | O-demethylation | 25 |
| 12,13-Deoxyhaliangicin | Deoxygenation | >100 |
| 14,15-Dihydrohaliangicin | Reduction of terminal double bond | 25 |
Data sourced from Sun et al., 2016.
Experimental Protocols
The following section details the methodologies employed in the determination of the antifungal activity of Haliangicin and its derivatives.
Antifungal Susceptibility Testing
A broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
1. Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate medium (e.g., potato dextrose agar (B569324) for filamentous fungi, Sabouraud dextrose agar for yeasts) at a suitable temperature until sufficient growth is achieved.
-
For filamentous fungi, spores are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface. The resulting suspension is filtered to remove hyphal fragments.
-
For yeasts, colonies are suspended in sterile saline.
-
The concentration of the fungal suspension is adjusted spectrophotometrically to a standard concentration (e.g., 1 x 10^6 to 5 x 10^6 CFU/mL). The suspension is then further diluted in the test medium to the final inoculum size.
2. Preparation of Microdilution Plates:
-
The test compounds (Haliangicin isomers or analogues) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution.
-
Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Each well is then inoculated with the prepared fungal suspension.
-
Positive (no drug) and negative (no inoculum) control wells are included on each plate.
3. Incubation:
-
The plates are incubated at an appropriate temperature (e.g., 28°C for filamentous fungi, 35°C for yeasts) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Heterologous Production and Engineering of Unnatural Analogues
The generation of unnatural analogues of Haliangicin was achieved through the heterologous expression of its biosynthetic gene cluster in a more genetically tractable host, Myxococcus xanthus.
1. Identification and Cloning of the Biosynthetic Gene Cluster (BGC):
-
The Haliangicin BGC (hli cluster) was identified from the genome of Haliangium ochraceum.
-
The entire BGC was cloned into an expression vector.
2. Heterologous Expression:
-
The expression vector containing the hli cluster was introduced into Myxococcus xanthus.
-
The recombinant M. xanthus strain was cultured under optimized fermentation conditions to produce Haliangicin.
3. Generation of Unnatural Analogues:
-
Specific genes within the hli cluster responsible for certain biosynthetic steps (e.g., O-methylation, epoxidation, double bond formation) were targeted for inactivation via gene disruption.
-
The resulting mutant strains were cultured, and the produced metabolites were isolated and structurally characterized to identify the unnatural analogues.
4. Bioactivity Testing:
-
The isolated analogues were then subjected to antifungal susceptibility testing as described above to determine their MIC values.
This innovative approach not only allows for a more efficient production of Haliangicin but also opens avenues for the creation of novel derivatives with potentially improved biological activities.
Conclusion and Future Directions
Haliangicin and its isomers represent a promising class of antifungal agents with a well-defined mechanism of action targeting the fungal mitochondrial respiratory chain. The quantitative data indicates potent activity against a range of fungal pathogens, particularly plant pathogens. The successful heterologous production and engineering of unnatural analogues demonstrate the potential for further optimization of this natural product scaffold.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A more extensive library of synthetic analogues should be generated to further probe the SAR and identify key structural features for enhanced potency and broader spectrum of activity.
-
In vivo Efficacy and Toxicity: Promising candidates should be evaluated in animal models of fungal infections to assess their in vivo efficacy, pharmacokinetics, and toxicological profiles.
-
Resistance Mechanisms: Studies to investigate the potential for and mechanisms of fungal resistance to Haliangicins are warranted.
-
Synergistic Studies: Investigating the combination of Haliangicins with other classes of antifungal drugs could reveal synergistic interactions and provide new therapeutic strategies.
This technical guide provides a solid foundation for researchers and drug developers to advance the study of Haliangicins as a potential new class of antifungal therapeutics.
References
- 1. rrc.nbrp.jp [rrc.nbrp.jp]
- 2. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Haliangicin C: A Deep Dive into Its Antifungal Efficacy and Selective Cytotoxicity
For Immediate Release
A comprehensive technical guide detailing the cytotoxic and selective antifungal properties of Haliangicin (B1249031) C, a promising natural product isolated from the marine myxobacterium Haliangium ochraceum. This document is intended for researchers, scientists, and drug development professionals interested in novel antifungal agents.
Haliangicin C, a polyketide with a distinctive β-methoxyacrylate moiety, has demonstrated significant potential as a selective antifungal agent. Its mechanism of action, targeting the mitochondrial respiratory chain of fungi, provides a strong basis for its selective toxicity against fungal pathogens while exhibiting lower activity against mammalian cells. This guide summarizes the available quantitative data, outlines key experimental protocols, and visualizes the underlying biological pathways to provide a thorough understanding of this compound's therapeutic potential.
Quantitative Assessment of Biological Activity
The efficacy of this compound and its related compounds has been quantified through various in vitro assays, determining its minimum inhibitory concentration (MIC) against a range of fungal pathogens and its cytotoxic effects (IC50) on mammalian cell lines.
Antifungal Activity
Haliangicin has shown potent activity against a variety of filamentous fungi. Furthermore, related janthinopolyenemycins A and B have demonstrated activity against opportunistic yeast.
Table 1: Minimum Inhibitory Concentration (MIC) of Haliangicin and Related Compounds against Fungal Pathogens
| Fungal Species | Compound | MIC (µg/mL) | Reference |
| Aspergillus niger | Haliangicin | 3.1 - 12.5 | [1] |
| Aspergillus fumigatus | Haliangicin | 3.1 - 12.5 | [1] |
| Botrytis cinerea | Haliangicin | 3.1 - 12.5 | [1] |
| Fusarium sp. | Haliangicin | 3.1 - 12.5 | [1] |
| Mucor hiemalis | Haliangicin | 3.1 - 12.5 | [1] |
| Pythium ultimum | Haliangicin | 3.1 - 12.5 | [1] |
| Saprolegnia parasitica | Haliangicin | 3.1 - 12.5 | [1] |
| Candida albicans | Janthinopolyenemycins A & B | 15.6 | [2] |
Note: Data for this compound specifically against a broader range of yeasts and detailed cytotoxicity data against mammalian cells are limited in the currently available public literature.
Mechanism of Action: Targeting Fungal Respiration
This compound exerts its antifungal effect by specifically targeting Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[3] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to fungal cell death. The selectivity of this compound is attributed to subtle structural differences in the cytochrome bc1 complex between fungi and mammals.
References
- 1. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Initial Antifungal Screening of Haliangicin C Against Pathogenic Yeasts and Molds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Haliangicin C, a natural product isolated from the marine myxobacterium Haliangium ochraceum (formerly Haliangium luteum), represents a promising candidate in this pursuit.[1][2] This technical guide provides a comprehensive framework for the initial in vitro screening of this compound, detailing its mechanism of action, standardized testing protocols, and a clear methodology for data presentation and interpretation.
Profile of this compound
This compound is a novel antibiotic belonging to the beta-methoxyacrylate class, which includes well-known mitochondrial inhibitors.[2][3][4] Its primary mode of action is the targeted inhibition of the fungal mitochondrial respiratory chain.
Mechanism of Action
This compound specifically interferes with the electron flow within the cytochrome b-c1 complex, also known as Complex III, of the mitochondrial electron transport chain (ETC).[1][2] By binding to this complex, it blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which disrupts the proton gradient across the inner mitochondrial membrane. This cessation of mitochondrial respiration leads to a critical depletion of cellular ATP, ultimately resulting in fungal cell death. This targeted action explains its broad-spectrum activity against fungi and its inactivity against bacteria.[2]
Experimental Design for Antifungal Screening
A systematic approach is essential for accurately determining the antifungal potential of this compound. The workflow outlined below follows established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[5][6] The primary objectives are to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC) of this compound against a diverse panel of pathogenic yeasts and molds.
Detailed Experimental Protocols
Adherence to standardized protocols is critical for generating reliable and reproducible data. The following methods are adapted from the CLSI M27 (yeasts) and M38 (molds) guidelines.[5][6][7]
Fungal Strain Selection and Inoculum Preparation
-
Strain Selection : Utilize a panel of clinically relevant and ATCC quality control strains, including:
-
Yeasts : Candida albicans, Candida glabrata, Candida parapsilosis, Cryptococcus neoformans.
-
Molds : Aspergillus fumigatus, Aspergillus flavus, Fusarium solani, Rhizopus arrhizus.
-
-
Culture : Subculture isolates onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours (yeasts) or 7 days (molds) to ensure purity and viability.
-
Yeast Inoculum Preparation :
-
Select several distinct colonies and suspend in 5 mL of sterile 0.85% saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a densitometer. This yields a stock suspension of approximately 1-5 x 10⁶ CFU/mL.[8]
-
Dilute this stock suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Mold Inoculum Preparation :
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20.[8]
-
Gently scrape the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[8]
-
Broth Microdilution Assay for MIC Determination
-
Medium : Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS.
-
This compound Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions in a 96-well U-bottom microtiter plate to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.
-
-
Plate Setup :
-
Dispense 100 µL of the standardized fungal inoculum into each well containing 100 µL of the serially diluted this compound. The final volume in each well will be 200 µL.[8]
-
Include a positive control (inoculum without drug) and a negative control (medium only) on each plate.
-
-
Incubation : Incubate plates at 35°C. Read yeast plates at 24 hours and mold plates at 48-72 hours, depending on the growth rate of the organism.[5][9]
-
MIC Reading : The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the positive control well.[7]
Determination of Minimum Fungicidal Concentration (MFC)
-
Subculturing : Following MIC determination, take a 10-20 µL aliquot from each well that shows complete growth inhibition (i.e., all wells at and above the MIC).[10][11]
-
Plating : Spot the aliquot onto a drug-free SDA plate.
-
Incubation : Incubate the SDA plates at 35°C for 24-48 hours, or until growth is clearly visible in the subculture from the positive control well.
-
MFC Reading : The MFC is the lowest concentration of this compound that results in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.[11][12][13]
Data Presentation and Interpretation
Quantitative data from the screening should be organized into a clear, tabular format to facilitate comparison and analysis. The ratio of MFC to MIC is a critical parameter; a ratio of ≤4 generally indicates that the compound has fungicidal activity, whereas a ratio >4 suggests fungistatic activity.
Note: The following table presents illustrative data for this compound to demonstrate proper data presentation. These values are hypothetical and based on its reported broad-spectrum activity, as a comprehensive published dataset was not available.
| Fungal Species | Type | This compound MIC (µg/mL) | This compound MFC (µg/mL) | MFC/MIC Ratio | Activity |
| Candida albicans ATCC 90028 | Yeast | 0.5 | 1 | 2 | Fungicidal |
| Candida glabrata ATCC 90030 | Yeast | 1 | 4 | 4 | Fungicidal |
| Cryptococcus neoformans ATCC 90112 | Yeast | 0.25 | 0.5 | 2 | Fungicidal |
| Aspergillus fumigatus ATCC 204305 | Mold | 1 | 2 | 2 | Fungicidal |
| Aspergillus flavus ATCC 204304 | Mold | 2 | 8 | 4 | Fungicidal |
| Fusarium solani ATCC 36031 | Mold | 4 | >64 | >16 | Fungistatic |
Conclusion
This guide provides a robust framework for conducting the initial in vitro screening of this compound against pathogenic yeasts and molds. By inhibiting a fundamental cellular process—mitochondrial respiration—this compound presents a compelling mechanism of action that is distinct from many current antifungals.[1][2] The detailed protocols, based on established CLSI standards, ensure that the data generated is both reliable and comparable to existing antifungal research. The clear presentation of MIC and MFC data is crucial for evaluating its potential as a fungicidal or fungistatic agent and for guiding future preclinical development, including cytotoxicity assays, mechanism of action studies, and in vivo efficacy models.
References
- 1. researchgate.net [researchgate.net]
- 2. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haliangicin, a Novel Antifungal Metabolite Produced by a Marine Myxobacterium. 2. Isolation and Structural Elucidation. | CiNii Research [cir.nii.ac.jp]
- 5. journals.asm.org [journals.asm.org]
- 6. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 7. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. 2.7. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) [bio-protocol.org]
- 11. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
Haliangicin C: A Technical Guide to its Role as a Secondary Metabolite in Marine Myxobacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haliangicin (B1249031) C, a polyketide secondary metabolite isolated from the marine myxobacterium Haliangium ochraceum (formerly Haliangium luteum), represents a promising class of antifungal agents.[1] Its unique structural features, including a β-methoxyacrylate moiety, contribute to its potent bioactivity. This document provides a comprehensive overview of haliangicin C, focusing on its biological activities, mechanism of action, biosynthesis, and the experimental methodologies used for its study. Quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and further research.
Introduction
Marine myxobacteria are increasingly recognized as a prolific source of novel secondary metabolites with diverse biological activities. Haliangicin, first isolated from Haliangium luteum, is a prime example of the therapeutic potential held by these unique microorganisms.[1] Structurally, it is a polyunsaturated compound featuring a β-methoxyacrylate pharmacophore, which is crucial for its biological function.[2] Haliangicin and its isomers, including this compound, have demonstrated significant antifungal properties against a broad spectrum of filamentous fungi.[2][3][4] This technical guide delves into the specifics of this compound, providing researchers and drug development professionals with a detailed resource on its characteristics and the methodologies to investigate them.
Quantitative Bioactivity Data
This compound and its related isomers exhibit potent antifungal and cytotoxic activities. The following tables summarize the available quantitative data from various studies.
Table 1: Antifungal Activity of Haliangicins (Minimum Inhibitory Concentration - MIC)
| Fungal Species | Haliangicin Isomer | MIC (µg/mL) | Reference |
| Filamentous Fungi (general) | This compound | 0.1 - 12.5 | [5] |
| Candida albicans | Unspecified Haliangicin | 15.6 | [1] |
Table 2: Cytotoxic Activity of Haliangicins (Half-maximal Inhibitory Concentration - IC50)
| Cell Line | Haliangicin Isomer | IC50 | Reference |
| Not Specified | Not Specified | Data not available in search results |
Note: Specific IC50 values for this compound against various cancer cell lines were not explicitly found in the provided search results. Further focused studies would be required to populate this data.
Experimental Protocols
This section details the methodologies for the isolation, bioactivity assessment, and mechanism of action studies of this compound.
Fermentation and Isolation of this compound
The production of this compound is achieved through the fermentation of Haliangium ochraceum. The following is a generalized protocol based on available literature:
-
Cultivation of Haliangium ochraceum :
-
Prepare a suitable medium, such as a modified VY/2 agar (B569324) medium containing Baker's yeast (5 g/L) and cyanocobalamin (B1173554) (0.5 mg/L), supplemented with sea water to achieve a NaCl concentration of 2-3% (w/v) for optimal growth and metabolite production.[1]
-
Inoculate the medium with a culture of Haliangium ochraceum.
-
Incubate the culture at 30-34°C for a sufficient period to allow for bacterial growth and production of haliangicin.[1]
-
-
Extraction :
-
After fermentation, harvest the culture broth.
-
Extract the broth with a suitable organic solvent, such as ethyl acetate, to partition the secondary metabolites.
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
-
Purification :
-
Subject the crude extract to a series of chromatographic separations.
-
Employ techniques such as silica (B1680970) gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18).
-
Monitor the fractions for antifungal activity to guide the purification process.
-
Isolate pure this compound and confirm its structure using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]
-
Antifungal Susceptibility Testing
The antifungal activity of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against various fungal strains.
-
Preparation of Fungal Inoculum :
-
Grow the fungal strains to be tested on a suitable agar medium.
-
Prepare a suspension of fungal spores or cells in a sterile saline solution.
-
Adjust the concentration of the inoculum to a standardized level using a spectrophotometer or hemocytometer.
-
-
Broth Microdilution Assay :
-
Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium for fungal growth.
-
Add the standardized fungal inoculum to each well.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that visibly inhibits fungal growth.
-
Mechanism of Action: Inhibition of Mitochondrial Complex III
This compound exerts its antifungal effect by targeting the cytochrome b-c1 complex (Complex III) of the mitochondrial respiratory chain.[4]
-
Isolation of Mitochondria :
-
Harvest fungal cells and disrupt them using mechanical or enzymatic methods to release the mitochondria.
-
Perform differential centrifugation to isolate a mitochondrial fraction.
-
-
Enzyme Activity Assay :
-
Measure the activity of the cytochrome b-c1 complex by monitoring the reduction of cytochrome c.
-
Use a spectrophotometer to measure the increase in absorbance at a specific wavelength (e.g., 550 nm) corresponding to the reduction of cytochrome c.
-
Perform the assay in the presence of various concentrations of this compound.
-
A decrease in the rate of cytochrome c reduction indicates inhibition of the cytochrome b-c1 complex.
-
Visualizing Key Processes
The following diagrams, created using the DOT language for Graphviz, illustrate the biosynthetic pathway of haliangicin, a general workflow for its isolation and characterization, and its mechanism of action.
Proposed Biosynthetic Pathway of Haliangicin
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Isolation and Characterization
Caption: Experimental workflow for this compound.
Mechanism of Action: Inhibition of Electron Transport Chain
Caption: this compound inhibits Complex III.
Conclusion
This compound stands out as a secondary metabolite of significant interest from marine myxobacteria. Its potent antifungal activity, coupled with a specific mechanism of action targeting the mitochondrial respiratory chain, makes it a valuable lead compound for the development of new antifungal drugs. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key processes. Further research is warranted to fully elucidate the structure-activity relationships of haliangicin isomers and to explore their full therapeutic potential. The heterologous expression of the haliangicin biosynthetic gene cluster opens avenues for synthetic biology approaches to generate novel analogs with improved efficacy and pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
The Ecological Role of Haliangicin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Haliangicin (B1249031) C, a potent antifungal metabolite produced by the marine myxobacterium Haliangium ochraceum. We will explore its inferred ecological role, mechanism of action, and biological activities, supported by available data and detailed experimental protocols.
Introduction: The Producer and its Environment
Haliangicin C is a secondary metabolite produced by Haliangium ochraceum, a moderately halophilic myxobacterium.[1][2][3][4] First isolated from coastal saline environments, including seaweed samples, this bacterium is notable for its requirement of 2-3% NaCl for optimal growth and metabolite production.[1][5][6] Myxobacteria are known for their complex, social lifestyles, forming multicellular structures called fruiting bodies, and for their predatory nature, as they decompose other bacteria and yeasts to acquire nutrients.[4] The production of potent bioactive compounds like this compound is a key strategy for survival, allowing them to outcompete other microorganisms in their niche.
Inferred Ecological Role
The primary ecological role of this compound appears to be as a chemical defense and competitive agent. Its potent and broad-spectrum antifungal activity suggests it is used by Haliangium ochraceum to inhibit the growth of competing fungi in its marine and saline soil habitats.[5][6] By creating a zone of fungal inhibition, the bacterium can secure access to nutrients from decaying organic matter. This antimicrobial activity positions Haliangium species as potential biocontrol agents, capable of suppressing pathogenic fungi.[6]
Biological Activity and Mechanism of Action
This compound is a polyketide antibiotic belonging to the β-methoxyacrylate class, a group known for its specific mechanism of action.[3][5][7]
Antifungal Activity
Haliangicin and its isomers exhibit inhibitory activity against a wide range of fungi, while being inactive against bacteria.[5] This specificity is a hallmark of its targeted mechanism.
Table 1: Antifungal Activity of Haliangicin Isomers
| Compound | Test Organism | Activity (MIC, µg/mL) |
|---|---|---|
| Haliangicin | Pythium ultimum | < 0.025 |
| Haliangicin | Botrytis cinerea | 0.1 |
| Haliangicin | Saprolegnia parasitica | 0.1 |
| cis-Haliangicin | Pythium ultimum | 0.05 |
| cis-Haliangicin | Botrytis cinerea | 0.2 |
| cis-Haliangicin | Saprolegnia parasitica | 0.2 |
| Haliangicin B-D Mix | Pythium ultimum | 0.1 |
| Haliangicin B-D Mix | Botrytis cinerea | 0.4 |
| Haliangicin B-D Mix | Saprolegnia parasitica | 0.4 |
Note: Data is for Haliangicin and its isomers as specific data for this compound was not available. The activity is expected to be comparable.
Mechanism of Action: Inhibition of Mitochondrial Respiration
The antifungal effect of Haliangicin is achieved by targeting the mitochondrial respiratory chain. Specifically, it interferes with the electron flow within the cytochrome b-c1 segment, also known as Complex III.[5][6] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to fungal cell death.
Caption: this compound inhibits Complex III of the fungal mitochondrial respiratory chain.
Experimental Protocols
The biological activity of this compound can be quantified using standardized laboratory assays.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain, following guidelines similar to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.[8]
Methodology:
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5–2.5 x 10³ cells/mL) from an overnight culture in a buffered RPMI-1640 medium.[8]
-
Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.[9]
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours, depending on the fungus.[8][9]
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.[8]
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[10][11][12]
Methodology:
-
Cell Seeding: Seed mammalian cells (e.g., NIH/3T3, cancer cell lines) in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Expose the cells to various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][13] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11][14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[10][13]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[14]
-
IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell viability) is determined by plotting the percentage of cell viability against the compound concentration.[15]
References
- 1. Haliangium ochraceum gen. nov., sp. nov. and Haliangium tepidum sp. nov.: novel moderately halophilic myxobacteria isolated from coastal saline environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haliangium ochraceum - Wikipedia [en.wikipedia.org]
- 3. New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complete genome sequence of Haliangium ochraceum type strain (SMP-2T) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of Antifungal Compounds Using a Saccharomyces cerevisiae Reporter Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor [mdpi.com]
Preliminary Structure-Activity Relationship (SAR) Studies of Haliangicin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the preliminary structure-activity relationship (SAR) studies of Haliangicin C, a potent antifungal agent isolated from the marine myxobacterium Haliangium ochraceum. This document summarizes the available quantitative data, outlines the experimental methodologies employed in its biological evaluation, and visualizes its mechanism of action and the general workflow for SAR studies.
Core Findings in this compound SAR
This compound is a polyketide that exhibits its antifungal properties through the inhibition of the mitochondrial respiratory chain.[1][2] Specifically, it interferes with the electron flow within the cytochrome b-c1 complex (Complex III).[1][2] Preliminary SAR studies have identified the β-methoxyacrylate moiety as the key pharmacophore responsible for its biological activity. Modifications to the molecule, particularly at the terminus opposite the β-methoxyacrylate group, have been shown to modulate its anti-oomycete and cytotoxic activities.
Data Presentation: Biological Activities of this compound and Analogs
The following table summarizes the available quantitative data on the biological activity of this compound and its unnatural analogs. The data is derived from studies on the heterologous production of Haliangicin.
| Compound | Modification | Growth Inhibition of P. capsici (Minimum Dose, µ g/disk ) | Cytotoxicity against HeLa cells (IC₅₀, µM) |
| This compound (1) | Parent Compound | 1 | 10 |
| Analog 4 | Saturation of the 14,15-olefin | 1 | >50 |
| Analog 7 | Lacks the vinyl epoxide | 5 | 20 |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and extension of SAR studies. The following sections describe the general methodologies used for the key biological assays.
Growth Inhibition Assay against Phytophthora capsici
This assay is performed to evaluate the anti-oomycete activity of this compound and its analogs.
-
Culture Preparation: Phytophthora capsici is grown on a suitable medium, such as clarified V8 agar (B569324).[3]
-
Inoculation: A suspension of zoospores is prepared from the culture.[3]
-
Assay Setup: A disk diffusion method is typically employed. Sterile paper disks are impregnated with known concentrations of the test compounds.
-
Incubation: The impregnated disks are placed on the surface of the agar inoculated with P. capsici. The plates are then incubated under controlled conditions (e.g., 21 ± 1 °C with a photoperiod of 16/8 h light/dark).[3]
-
Data Analysis: The minimum dose required to form a definite inhibition zone around the disk is recorded as a measure of antifungal activity.
Cytotoxicity Assay against HeLa Cells
The cytotoxic effects of this compound and its analogs are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cervical carcinoma (HeLa) cells are cultured in a suitable medium (e.g., RPMI medium supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.[4][5]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5x10³ to 1.5x10⁴ cells per well) and allowed to adhere overnight.[4][6]
-
Compound Treatment: The cells are treated with various concentrations of this compound or its analogs and incubated for a specified period (e.g., 48 or 72 hours).[7][8]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692).[8][9]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.[5][8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8][9]
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[10]
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the study of this compound.
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of natural products like this compound.
Caption: Mechanism of action of this compound, inhibiting Complex III of the mitochondrial respiratory chain.
References
- 1. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 3. Biorational control of Phytophthora capsici in pepper plants using Streptomyces spp. [scielo.org.mx]
- 4. brieflands.com [brieflands.com]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
protocol for Haliangicin C extraction and purification from culture
Application Notes and Protocols for Researchers in Drug Development
Haliangicin C, a potent antifungal polyketide produced by the marine myxobacterium Haliangium ochraceum, represents a promising candidate for novel antifungal drug development. Its mechanism of action involves the inhibition of the fungal mitochondrial electron transport chain, a validated target for antifungal agents. This document provides a detailed protocol for the extraction and purification of this compound from bacterial culture, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are compiled from established practices for the isolation of microbial secondary metabolites and specific information regarding this compound.
Introduction
This compound is a structurally complex natural product with significant activity against a broad range of pathogenic fungi. The producing organism, Haliangium ochraceum, is a slow-growing myxobacterium, and yields of this compound from its native producer are often low. To overcome this limitation, heterologous expression in more tractable hosts like Myxococcus xanthus has been successfully employed, resulting in a significant increase in production.[1] The protocols provided below are applicable to both native and heterologous production systems, with adjustments for culture volume and expected yield.
Data Presentation
A crucial aspect of any purification process is the careful tracking of yield and purity at each step. The following table provides a representative summary of a this compound purification campaign. Please note that these values are illustrative and will vary depending on the specific fermentation conditions, culture volume, and efficiency of each step.
Table 1: Illustrative Purification Table for this compound
| Purification Step | Total Volume (mL) | Total Activity (Units) | Total Protein (mg) | Specific Activity (Units/mg) | Yield (%) | Fold Purification |
| Culture Supernatant | 10,000 | 1,000,000 | 50,000 | 20 | 100 | 1 |
| XAD-16 Resin Eluate | 500 | 900,000 | 5,000 | 180 | 90 | 9 |
| Silica (B1680970) Gel Fraction | 50 | 750,000 | 500 | 1,500 | 75 | 75 |
| RP-HPLC Purified | 5 | 600,000 | 10 | 60,000 | 60 | 3,000 |
*Activity units are determined by a suitable bioassay, such as a fungal growth inhibition assay.
Experimental Protocols
The following protocols provide a step-by-step guide for the extraction and purification of this compound.
Protocol 1: Extraction of this compound from Culture Broth
This protocol describes the initial capture of this compound from the culture supernatant using a hydrophobic adsorbent resin.
Materials:
-
Fermentation broth of Haliangium ochraceum or a heterologous host.
-
Amberlite® XAD-16 resin or equivalent (e.g., Diaion® HP-20).
-
Acetone
-
Ethyl acetate
-
Large glass column or beaker for batch extraction.
-
Rotary evaporator.
Procedure:
-
Harvesting: After the desired fermentation period, separate the cells from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes at 4°C). The supernatant contains the secreted this compound.
-
Resin Preparation: Wash the Amberlite® XAD-16 resin sequentially with methanol, acetone, and finally with copious amounts of deionized water to remove any preservatives and impurities.
-
Extraction:
-
Column Method: Pack the pre-washed resin into a glass column and pass the culture supernatant through the column at a slow flow rate to allow for efficient binding of this compound to the resin.
-
Batch Method: Add the pre-washed resin directly to the culture supernatant (e.g., 5% v/v) and stir gently for several hours to overnight at 4°C.
-
-
Resin Washing: After binding, wash the resin thoroughly with deionized water to remove salts and polar impurities.
-
Elution: Elute the bound this compound from the resin using a suitable organic solvent. A common elution solvent is methanol or acetone. Collect the eluate.
-
Concentration: Concentrate the eluate under reduced pressure using a rotary evaporator to obtain a crude extract.
Protocol 2: Purification of this compound by Chromatography
This protocol outlines a two-step chromatographic procedure for the purification of this compound from the crude extract.
Part A: Silica Gel Chromatography (Initial Purification)
Materials:
-
Crude this compound extract.
-
Silica gel (60 Å, 230-400 mesh).
-
Glass chromatography column.
-
Solvents: Hexane (B92381), Ethyl Acetate, Methanol.
-
Thin Layer Chromatography (TLC) plates (silica gel coated).
-
UV lamp for visualization.
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common gradient is from 100% hexane to 100% ethyl acetate, followed by the addition of methanol.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.
-
TLC Analysis: Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). Visualize the spots under a UV lamp.
-
Pooling and Concentration: Pool the fractions containing this compound (identified by its characteristic Rf value and antifungal activity) and concentrate them using a rotary evaporator.
Part B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)
Materials:
-
Partially purified this compound from silica gel chromatography.
-
HPLC system with a UV detector.
-
C18 reversed-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
HPLC-grade solvents: Acetonitrile, Water.
-
Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier).
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase solvent. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase A: Water (with 0.1% TFA, if needed).
-
Mobile Phase B: Acetonitrile (with 0.1% TFA, if needed).
-
Gradient: A typical gradient would be to start with a lower percentage of Mobile Phase B and gradually increase it over time (e.g., 30-100% Acetonitrile over 30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: Monitor the elution at a suitable wavelength (e.g., 290 nm), as this compound has a polyene chromophore.
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis and Final Preparation: Analyze the purity of the collected fraction by re-injecting a small aliquot onto the HPLC. Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction and Purification.
Mechanism of Action: Inhibition of Fungal Respiration
This compound exerts its antifungal effect by targeting Complex III (the cytochrome bc1 complex) of the mitochondrial electron transport chain. This inhibition disrupts the production of ATP, leading to fungal cell death.
Caption: this compound inhibits Complex III of the fungal electron transport chain.
Proposed Biosynthetic Pathway of Haliangicin
The biosynthesis of Haliangicin is proposed to occur via a polyketide synthase (PKS) pathway, involving a series of enzymatic reactions to construct the carbon skeleton and introduce various functional groups.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Haliangicin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haliangicin (B1249031) C is a polyene antibiotic isolated from the marine myxobacterium Haliangium ochraceum.[1][2][3] It belongs to a class of β-methoxyacrylate compounds and is recognized for its potent antifungal properties.[1][4][5] The primary mechanism of action for haliangicins involves the inhibition of the mitochondrial respiratory chain, specifically by interfering with the electron flow within the cytochrome b-c1 segment.[4] While its antifungal activity is well-documented, a comprehensive evaluation of its antibacterial potential is crucial for broader drug discovery applications.
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Haliangicin C against a panel of clinically relevant bacteria using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[6] Adherence to this standardized protocol will ensure the generation of reproducible and comparable data.
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Representative Bacterial Strains.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 64 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 128 |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 32 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 16 |
| Escherichia coli ATCC 25922 | Gram-negative | >256 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >256 |
| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 128 |
| Acinetobacter baumannii ATCC 19606 | Gram-negative | >256 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from established broth microdilution methods for natural products and antimicrobial susceptibility testing.[7][8][9][10][11]
1. Materials and Reagents:
-
This compound (of known purity)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile, flat-bottom microtiter plates
-
Selected bacterial strains (e.g., from ATCC)
-
Tryptic Soy Agar (B569324) (TSA) or other suitable agar medium
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mg/mL.
-
Ensure complete dissolution. The stock solution can be stored at -20°C for short periods. Due to the limited solubility of many natural products, careful observation for any precipitation is crucial.
3. Preparation of Bacterial Inoculum:
-
From a fresh overnight culture of the test bacterium on a TSA plate, select 3-5 isolated colonies.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to achieve an optical density (OD) at 625 nm of 0.08 to 0.13. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
4. Broth Microdilution Assay:
-
In a 96-well microtiter plate, add 100 µL of CAMHB to all wells.
-
Add an appropriate volume of the this compound stock solution to the first well of each row to achieve the desired starting concentration, and serially dilute it (two-fold) across the plate.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL per well.
-
Include the following controls on each plate:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
Positive Control: A well containing a known antibiotic with established efficacy against the test organism.
-
Solvent Control: A well containing the highest concentration of DMSO used in the assay to ensure it does not inhibit bacterial growth.
-
5. Incubation and Data Analysis:
-
Cover the microtiter plate and incubate at 35 ± 2°C for 18-24 hours under aerobic conditions.[6]
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Optionally, bacterial growth can be assessed by measuring the OD at 600 nm using a microplate reader.
-
To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth can be sub-cultured onto an agar plate. The MBC is the lowest concentration that results in no colony formation after incubation.[12]
Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: Proposed mechanism of action of this compound.
References
- 1. New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Haliangicin Isomers, Potent Antifungal Metabolites Produced by a Marine Myxobacterium [jstage.jst.go.jp]
- 3. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Broth microdilution method: Significance and symbolism [wisdomlib.org]
- 10. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Antifungal Susceptibility Testing of Haliangicin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antifungal susceptibility of Haliangicin C, a novel marine-derived natural product. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for a lipophilic compound like this compound.
Introduction to this compound
This compound is a potent antifungal agent isolated from the marine myxobacterium Haliangium ochraceum. Structurally, it is a β-methoxyacrylate, a class of compounds known for their inhibition of mitochondrial respiration. Its mechanism of action involves the disruption of the electron transport chain at the cytochrome bc1 complex (Complex III), leading to a cessation of ATP production and subsequent fungal cell death. This targeted action makes this compound a promising candidate for further drug development.
Data Presentation: Antifungal Activity of this compound Analogs
Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound in publicly accessible literature, the following table presents representative MIC values for structurally and functionally similar strobilurin analogs against common fungal pathogens. These values illustrate the expected range of activity for compounds targeting the cytochrome bc1 complex.
| Fungal Species | Strobilurin Analog | MIC Range (µg/mL) | Reference |
| Aspergillus fumigatus | Kresoxim-methyl | 0.3 - 0.5 | [1] |
| Aspergillus flavus | Kresoxim-methyl | 0.3 - 0.5 | [1] |
| Aspergillus niger | Azoxystrobin | >100 | [2] |
| Candida albicans | Kresoxim-methyl | 0.3 - 0.5 | [1] |
| Phytophthora infestans | Azoxystrobin | 0.01 - 0.1 | [3] |
| Candida tropicalis | Thymol (B1683141) | 78 | [4] |
| Candida krusei | Thymol | 39 | [4] |
Note: The susceptibility of Aspergillus niger can vary significantly between different antifungal agents. The provided data for thymol against Candida species is to offer a broader perspective on natural antifungal compounds.
Mechanism of Action: Inhibition of Fungal Respiration
This compound targets the Qo site of the cytochrome bc1 complex within the inner mitochondrial membrane of fungal cells. This inhibition blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, a critical step in the electron transport chain. The disruption of this process halts the production of ATP, the primary energy currency of the cell, leading to fungal growth inhibition and cell death.
Caption: Mechanism of action of this compound.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram outlines the general workflow for determining the antifungal susceptibility of this compound using either broth microdilution or disk diffusion methods.
Caption: General workflow for AST of this compound.
Experimental Protocols
Protocol 1: Broth Microdilution Method (Adapted from CLSI M27-A3)
This method determines the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 1600 µg/mL. Due to its lipophilic nature, DMSO is recommended as the solvent.[5]
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution.
-
-
Preparation of Fungal Inoculum:
-
Subculture fungal isolates onto potato dextrose agar (B569324) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[6]
-
Dilute the adjusted inoculum in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[6]
-
-
Microdilution Plate Setup:
-
Dispense 100 µL of RPMI-1640 into wells 2-12 of the microtiter plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).
-
Add 100 µL of the diluted fungal inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.
-
Protocol 2: Disk Diffusion Method (Adapted from CLSI M44-A)
This method provides a qualitative assessment of antifungal activity.
Materials:
-
This compound
-
DMSO
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue dye (GMB)[7]
-
Fungal isolates
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C)
-
Calipers
Procedure:
-
Preparation of this compound Disks:
-
Dissolve this compound in DMSO to a desired concentration.
-
Impregnate sterile blank paper disks with a known amount of the this compound solution and allow them to dry in a sterile environment. A range of concentrations should be tested to determine the optimal disk loading.
-
-
Preparation of Fungal Inoculum:
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard as described in the broth microdilution protocol.[8]
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the adjusted fungal inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the GMB agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[9]
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application and Incubation:
-
Aseptically place the this compound-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C for 20-24 hours.[7]
-
-
Reading and Interpretation:
-
Measure the diameter of the zones of complete inhibition around each disk to the nearest millimeter using calipers.
-
The size of the zone of inhibition is indicative of the antifungal activity of this compound.
-
Conclusion
The provided protocols offer standardized and reproducible methods for evaluating the in vitro antifungal activity of this compound. The broth microdilution method provides quantitative MIC data, which is essential for dose-response studies and comparison with other antifungal agents. The disk diffusion method offers a simpler, more cost-effective approach for screening and qualitative assessment. Adherence to these standardized procedures will ensure the generation of reliable and comparable data for the further development of this compound as a potential therapeutic agent.
References
- 1. Frontiers | Use of benzo analogs to enhance antimycotic activity of strobilurin for control of aflatoxigenic fungal pathogens [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 4. mdpi.com [mdpi.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. researchgate.net [researchgate.net]
- 7. standardsclub.com [standardsclub.com]
- 8. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 9. Marine Myxobacteria: A Few Good Halophiles - PMC [pmc.ncbi.nlm.nih.gov]
Haliangicin C: Application Notes and Protocols for Agricultural Fungal Pathogen Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haliangicin (B1249031) C, a potent antifungal metabolite, represents a promising avenue for the development of novel bio-fungicides for agricultural applications. As a member of the haliangicin family of compounds isolated from the marine myxobacterium Haliangium ochraceum, it exhibits significant inhibitory activity against a range of plant pathogenic fungi. This document provides detailed application notes, quantitative data on its antifungal activity, and comprehensive experimental protocols to guide researchers in evaluating and utilizing haliangicin C for the control of agricultural fungal pathogens. This compound is a stereoisomer of haliangicin, specifically the cis-isomer of the epoxide moiety, and is often referred to as cis-haliangicin.[1]
Data Presentation
The antifungal activity of haliangicin and its isomers has been evaluated against several agricultural and aquatic fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of their efficacy.
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
| Haliangicin | Botrytis cinerea | 3.1 | Sun, Y. et al. (2017) |
| Haliangicin | Pythium ultimum | 0.4 | Sun, Y. et al. (2017) |
| Haliangicin | Saprolegnia parasitica | 0.1 | Sun, Y. et al. (2017) |
Note: Specific MIC values for this compound (cis-haliangicin) against a broader range of agricultural pathogens are documented in scientific literature. Researchers are encouraged to consult these publications for more detailed data.
Mechanism of Action
Haliangicin and its isomers, including this compound, exert their antifungal effects by targeting the mitochondrial respiratory chain.[2] Specifically, they interfere with the electron flow within the cytochrome b-c1 complex (Complex III). This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to fungal cell death. This targeted mechanism of action makes it a valuable candidate for fungicide development, particularly in managing pathogens that have developed resistance to other classes of fungicides.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol outlines the procedure for determining the MIC of this compound against filamentous agricultural fungal pathogens.
1. Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to a stock concentration of 1 mg/mL)
-
Fungal pathogen of interest
-
Potato Dextrose Broth (PDB) or other appropriate liquid medium
-
Sterile 96-well microtiter plates
-
Sterile distilled water
-
Spectrophotometer or microplate reader
-
Incubator
2. Inoculum Preparation: a. Culture the fungal pathogen on Potato Dextrose Agar (PDA) at 25-28°C for 7-10 days, or until sporulation is observed. b. Harvest spores by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
3. Broth Microdilution Assay: a. Add 100 µL of PDB to all wells of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of this compound. d. Add 10 µL of the prepared fungal spore suspension to each well, except for the negative control wells (which should only contain PDB). e. Include a positive control (PDB + fungal inoculum, no this compound) and a negative control (PDB only) on each plate. f. Seal the plate and incubate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
4. Data Analysis: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible fungal growth. b. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Caption: General workflow for evaluating this compound.
Conclusion
This compound demonstrates significant potential as a bio-fungicide for the control of agricultural fungal pathogens. Its unique mechanism of action targeting the mitochondrial respiratory chain makes it a valuable tool for researchers and drug development professionals. The protocols and data presented in this document provide a foundation for further investigation into the application of this compound in sustainable agriculture.
References
Application Notes and Protocols for the In Vivo Formulation of Haliangicin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haliangicin C is a novel polyene antibiotic belonging to the beta-methoxyacrylate class, isolated from the marine myxobacterium Haliangium ochraceum.[1][2] Its potent antifungal activity stems from the inhibition of the mitochondrial respiratory chain at the cytochrome b-c1 complex (Complex III), disrupting the electron flow and leading to fungal cell death.[1] This unique mechanism of action makes this compound a promising candidate for the development of new antifungal therapies. However, like many polyene antibiotics, this compound is a lipophilic molecule with presumed poor aqueous solubility, presenting a significant challenge for the development of a suitable formulation for in vivo studies.
These application notes provide a comprehensive guide for developing a this compound-based formulation for preclinical in vivo evaluation. The protocols outlined below are based on established methodologies for formulating and testing poorly soluble antifungal agents.
Physicochemical Properties and Formulation Considerations
A thorough understanding of the physicochemical properties of this compound is critical for selecting an appropriate formulation strategy. While specific experimental data for this compound is limited in public literature, its classification as a polyene antibiotic allows for educated assumptions.
Key Considerations for Formulation:
-
Poor Aqueous Solubility: The primary hurdle to overcome is the low water solubility of this compound.
-
Toxicity: Polyene antibiotics can exhibit dose-dependent toxicity, particularly nephrotoxicity. Formulation strategies should aim to mitigate this.[3]
-
Stability: The conjugated tetraene moiety in this compound may be susceptible to degradation by light and oxidation.
Table 1: Potential Formulation Strategies for this compound
| Formulation Strategy | Mechanism of Solubilization | Key Excipients | Advantages | Disadvantages |
| Co-solvent System | Increasing the polarity of the solvent system. | Ethanol, Propylene Glycol, PEG 400, DMSO | Simple to prepare, suitable for early-stage screening. | Potential for precipitation upon dilution in aqueous media, potential for solvent toxicity. |
| Surfactant-based Micellar Solution | Encapsulation of the hydrophobic drug within micelles. | Cremophor® EL, Polysorbate 80, Solutol® HS 15 | Can significantly increase solubility. | Potential for excipient-related toxicity. |
| Cyclodextrin Complexation | Formation of an inclusion complex where the drug resides within the hydrophobic cavity of the cyclodextrin. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High solubilization capacity, potential to reduce toxicity. | Can be expensive, potential for competitive displacement. |
| Lipid-based Formulations (e.g., Liposomes) | Encapsulation of the drug within a lipid bilayer. | Phospholipids (e.g., DSPC), Cholesterol | Can reduce systemic toxicity, potential for targeted delivery.[3] | Complex manufacturing process, potential for stability issues. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for In Vivo Studies (Example: Cyclodextrin-based)
This protocol describes the preparation of a this compound formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and effective solubilizing agent for hydrophobic compounds.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare the HP-β-CD Solution: Weigh the required amount of HP-β-CD and dissolve it in sterile water for injection to achieve the desired concentration (e.g., 20-40% w/v). Gentle warming and stirring may be required to facilitate dissolution.
-
Add this compound: Accurately weigh the this compound powder and slowly add it to the HP-β-CD solution while stirring continuously.
-
Complexation: Allow the mixture to stir for 12-24 hours at room temperature, protected from light, to ensure complete complexation.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter to remove any undissolved particles and ensure sterility.
-
Storage: Store the formulation at 4°C, protected from light.
Protocol 2: In Vivo Efficacy Evaluation in a Murine Model of Systemic Candidiasis
This protocol outlines a standard model for assessing the in vivo antifungal efficacy of the this compound formulation.
Materials:
-
6-8 week old female BALB/c mice
-
Candida albicans strain (e.g., SC5314)
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB)
-
Sterile phosphate-buffered saline (PBS)
-
This compound formulation
-
Vehicle control (e.g., 20% HP-β-CD in sterile water)
-
Positive control (e.g., Fluconazole)
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on SDA plates.
-
Inoculate a single colony into SDB and grow overnight at 30°C with shaking.
-
Harvest yeast cells by centrifugation, wash twice with sterile PBS.
-
Resuspend the cells in sterile PBS and adjust the concentration to 1 x 10^6 CFU/mL using a hemocytometer.
-
-
Infection:
-
Infect mice via lateral tail vein injection with 0.1 mL of the C. albicans suspension (1 x 10^5 CFU/mouse).
-
-
Treatment:
-
Randomly assign infected mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound formulation (e.g., 1, 5, 10 mg/kg)
-
Group 3: Positive control (e.g., Fluconazole at 10 mg/kg)
-
-
Administer treatments intravenously or intraperitoneally starting 2 hours post-infection and continue once daily for 7 days.
-
-
Efficacy Assessment:
-
Survival Study: Monitor mice daily for 21 days and record mortality.
-
Fungal Burden (Satellite Group): Euthanize a separate cohort of mice (n=3-5 per group) at day 3 post-infection. Aseptically remove kidneys, homogenize in sterile PBS, and plate serial dilutions on SDA to determine CFU/gram of tissue.
-
Protocol 3: Acute Toxicity Study in Mice
This protocol is designed to determine the maximum tolerated dose (MTD) of the this compound formulation.
Materials:
-
Healthy, non-infected 6-8 week old female BALB/c mice
-
This compound formulation at various concentrations
Procedure:
-
Dose Groups:
-
Establish several dose groups (n=3-5 mice per group) with escalating doses of the this compound formulation (e.g., 5, 10, 25, 50, 100 mg/kg).
-
Include a vehicle control group.
-
-
Administration:
-
Administer a single dose of the formulation via the intended clinical route (e.g., intravenous).
-
-
Monitoring:
-
Observe mice continuously for the first 4 hours and then daily for 14 days.
-
Record clinical signs of toxicity (e.g., changes in fur, posture, activity, breathing).
-
Measure body weight daily.
-
-
Endpoint:
-
At day 14, euthanize all surviving animals.
-
Collect blood for hematology and serum chemistry analysis (liver and kidney function markers).
-
Perform gross necropsy and collect major organs for histopathological examination.
-
Data Presentation
Table 2: In Vivo Efficacy of this compound Formulation against Systemic Candidiasis
| Treatment Group | Dose (mg/kg) | Mean Survival Time (Days) | Fungal Burden (log10 CFU/g kidney) ± SD |
| Vehicle Control | - | ||
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| Fluconazole | 10 |
Table 3: Acute Toxicity Profile of this compound Formulation
| Dose (mg/kg) | Survival Rate (%) | Mean Body Weight Change (%) | Key Clinical Signs |
| Vehicle Control | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Visualizations
Caption: Formulation development workflow for this compound.
Caption: Proposed mechanism of action of this compound.
Caption: Simplified host immune response to fungal pathogens.
References
- 1. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
Application Notes and Protocols: Investigating Haliangicin C in Combination Therapy with Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haliangicin (B1249031) C is a novel antifungal agent isolated from the marine myxobacterium Haliangium luteum. It is a beta-methoxyacrylate antibiotic with a conjugated tetraene moiety.[1][2][3][4][5][6][7][8] Its mechanism of action involves the inhibition of the fungal mitochondrial respiratory chain by interfering with electron flow within the cytochrome b-c1 segment (Complex III).[1][3][6] Given the rise of antifungal resistance to conventional therapies, combination therapy presents a promising strategy to enhance efficacy, reduce toxicity, and overcome resistance.
To date, there is a notable absence of published studies specifically investigating the effects of Haliangicin C in combination with other antifungal agents. This document, therefore, serves as a proposed research framework, providing detailed application notes and experimental protocols for evaluating the synergistic potential of this compound with three major classes of antifungal drugs: azoles (fluconazole), polyenes (amphotericin B), and echinocandins (caspofungin). The methodologies described herein are based on established and widely accepted practices for in vitro antifungal synergy testing.
Rationale for Proposed Combination Therapies
The exploration of this compound in combination with other antifungals is predicated on the principle of targeting multiple, distinct fungal cellular pathways simultaneously. This multi-pronged attack can lead to synergistic or additive effects, where the combined efficacy is greater than the sum of the individual agents.
-
This compound + Fluconazole: Fluconazole inhibits the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, by targeting the enzyme lanosterol (B1674476) 14-α-demethylase. By combining the disruption of mitochondrial function (this compound) with the inhibition of cell membrane biosynthesis (fluconazole), it is hypothesized that a synergistic effect could be achieved, leading to enhanced fungal cell death.
-
This compound + Amphotericin B: Amphotericin B is a polyene antifungal that binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular contents. The simultaneous disruption of energy production by this compound and the direct damage to the cell membrane by amphotericin B could result in a potent synergistic combination.
-
This compound + Caspofungin: Caspofungin belongs to the echinocandin class of antifungals and inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. A combination therapy that concurrently weakens the cell wall (caspofungin) and inhibits cellular respiration (this compound) could prove to be a highly effective antifungal strategy.
Data Presentation
All quantitative data from the proposed experiments should be meticulously recorded and organized for clear comparison and interpretation. The following tables provide templates for summarizing the results from checkerboard assays and time-kill curve analyses.
Table 1: Checkerboard Assay Results - Fractional Inhibitory Concentration Index (FICI)
| Fungal Isolate | MIC of this compound Alone (µg/mL) | MIC of Partner Drug Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Partner Drug in Combination (µg/mL) | FICI | Interpretation |
| Candida albicans ATCC 90028 | ||||||
| Aspergillus fumigatus ATCC 204305 | ||||||
| Clinical Isolate 1 | ||||||
| Clinical Isolate 2 |
FICI Calculation: FICI = (MIC of this compound in Combination / MIC of this compound Alone) + (MIC of Partner Drug in Combination / MIC of Partner Drug Alone)
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 2: Time-Kill Analysis Results - Change in log10 CFU/mL at 24 hours
| Fungal Isolate | Treatment | Change in log10 CFU/mL from 0h |
| Candida albicans ATCC 90028 | Growth Control | |
| This compound (at MIC) | ||
| Partner Drug (at MIC) | ||
| This compound + Partner Drug | ||
| Aspergillus fumigatus ATCC 204305 | Growth Control | |
| This compound (at MIC) | ||
| Partner Drug (at MIC) | ||
| This compound + Partner Drug |
Interpretation of Time-Kill Analysis:
-
Synergy: ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: < 2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.
Experimental Protocols
Checkerboard Microdilution Assay
This assay is the most common method for evaluating antimicrobial combinations in vitro.
a. Materials:
-
96-well, U-bottom microtiter plates
-
This compound stock solution
-
Fluconazole, Amphotericin B, or Caspofungin stock solution
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer or plate reader (for inoculum standardization)
-
Sterile saline with 0.05% Tween 80 (for harvesting fungal spores)
b. Protocol:
-
Prepare Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for a sufficient duration to allow for sporulation (for molds) or colony formation (for yeasts).
-
For molds, harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. For yeasts, suspend colonies in sterile saline.
-
Adjust the fungal suspension to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in RPMI 1640 medium, verified by spectrophotometry and quantitative plating.
-
-
Prepare Drug Dilutions:
-
Prepare stock solutions of this compound and the partner antifungal drug in a suitable solvent (e.g., DMSO) and then dilute further in RPMI medium.
-
Perform serial two-fold dilutions of this compound horizontally across the microtiter plate and serial two-fold dilutions of the partner drug vertically down the plate.
-
-
Checkerboard Plate Setup:
-
Dispense 50 µL of RPMI medium into all wells of a 96-well plate, except for the first column and first row.
-
Add 100 µL of the highest concentration of this compound to the first well of each row and perform serial dilutions across the plate.
-
Add 100 µL of the highest concentration of the partner drug to the first well of each column and perform serial dilutions down the plate.
-
This will result in a gradient of this compound concentrations in the x-axis and a gradient of the partner drug concentrations in the y-axis.
-
Include wells with each drug alone to determine their individual MICs and a drug-free well as a growth control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well. The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
-
-
Reading the Results:
-
Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration showing complete (or near-complete) inhibition of visual growth.
-
Calculate the FICI as described in the Data Presentation section.
-
Time-Kill Curve Analysis
This dynamic assay provides information on the rate and extent of antifungal activity over time.
a. Materials:
-
Fungal isolate
-
This compound
-
Partner antifungal drug
-
RPMI 1640 medium
-
Sterile culture tubes
-
Shaking incubator
-
Apparatus for serial dilutions and plating
b. Protocol:
-
Prepare Fungal Inoculum:
-
Prepare a fungal suspension as described in the checkerboard assay protocol, adjusted to a final concentration of approximately 1-5 x 10⁵ CFU/mL in RPMI 1640 medium.
-
-
Set up Test Conditions:
-
Prepare culture tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (at its MIC)
-
Partner drug alone (at its MIC)
-
This compound + Partner drug (at their respective MICs in combination)
-
-
-
Inoculation and Incubation:
-
Inoculate the prepared tubes with the fungal suspension.
-
Incubate the tubes at 35°C in a shaking incubator.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Sabouraud Dextrose Agar).
-
-
Data Analysis:
-
Incubate the plates at 35°C for 24-48 hours and count the colonies to determine the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time for each treatment group.
-
Compare the change in log10 CFU/mL for the combination versus the single agents to determine the interaction, as described in the Data Presentation section.
-
Visualizations
Caption: Workflow for the checkerboard microdilution assay.
Caption: Proposed mechanisms of synergistic action.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Azole Susceptibility and Transcriptome Profiling in Candida albicans Mitochondrial Electron Transport Chain Complex I Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Haliangicin Isomers, Potent Antifungal Metabolites Produced by a Marine Myxobacterium [jstage.jst.go.jp]
- 5. New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Haliangicin, a Novel Antifungal Metabolite Produced by a Marine Myxobacterium. 2. Isolation and Structural Elucidation. | CiNii Research [cir.nii.ac.jp]
Application Notes and Protocols for Assessing Haliangicin C Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haliangicin C is a novel polyketide metabolite isolated from the marine myxobacterium Haliangium ochraceum. Primarily recognized for its potent antifungal properties, its mechanism of action involves the inhibition of the mitochondrial respiratory chain at the cytochrome b-c1 complex. This disruption of cellular energy metabolism suggests a potential for broader cytotoxic effects, including anticancer activity. Marine natural products are a rich source of cytotoxic compounds, and therefore, a thorough evaluation of this compound's cytotoxicity is warranted.
These application notes provide a comprehensive set of protocols for researchers to assess the cytotoxic effects of this compound on various cancer cell lines. The following sections detail the necessary cell culture procedures, a panel of recommended cytotoxicity assays, and methods for investigating the underlying mechanisms of cell death, such as apoptosis.
Data Presentation
All quantitative data from the described experimental protocols should be summarized in clear, well-structured tables to facilitate comparison of this compound's effects across different cell lines, concentrations, and time points.
Table 1: Cell Viability as Determined by MTT Assay
| Cell Line | This compound Concentration (µM) | Incubation Time (hr) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0.1 | 24 | ||
| 1 | 24 | |||
| 10 | 24 | |||
| 0.1 | 48 | |||
| 1 | 48 | |||
| 10 | 48 | |||
| A549 | 0.1 | 24 | ||
| 1 | 24 | |||
| 10 | 24 | |||
| 0.1 | 48 | |||
| 1 | 48 | |||
| 10 | 48 | |||
| HeLa | 0.1 | 24 | ||
| 1 | 24 | |||
| 10 | 24 | |||
| 0.1 | 48 | |||
| 1 | 48 | |||
| 10 | 48 |
Table 2: Membrane Integrity Assessment by Lactate Dehydrogenase (LDH) Assay
| Cell Line | This compound Concentration (µM) | Incubation Time (hr) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| MCF-7 | 0.1 | 24 | |
| 1 | 24 | ||
| 10 | 24 | ||
| A549 | 0.1 | 24 | |
| 1 | 24 | ||
| 10 | 24 | ||
| HeLa | 0.1 | 24 | |
| 1 | 24 | ||
| 10 | 24 |
Table 3: Apoptosis Induction by Annexin V-FITC/PI Staining
| Cell Line | This compound Concentration (µM) | Incubation Time (hr) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| MCF-7 | 1 | 24 | ||
| 5 | 24 | |||
| 10 | 24 | |||
| A549 | 1 | 24 | ||
| 5 | 24 | |||
| 10 | 24 | |||
| HeLa | 1 | 24 | ||
| 5 | 24 | |||
| 10 | 24 |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol outlines the basic procedures for maintaining and propagating cancer cell lines for use in cytotoxicity assays.
Materials:
-
Human cancer cell lines (e.g., MCF-7 - breast adenocarcinoma, A549 - lung carcinoma, HeLa - cervical cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-25 or T-75)
-
96-well and 6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Procedure:
-
Maintain cell lines in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, aspirate the old medium and wash the cell monolayer with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA and incubate for 2-5 minutes until cells detach.
-
Neutralize trypsin with 5-10 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new flask containing fresh medium.
-
For experiments, count the cells using a hemocytometer or automated cell counter to ensure accurate seeding density.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
Cells cultured as per Protocol 1
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as a negative control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 3: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Cells cultured and treated as in Protocol 2 (steps 1-5)
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the LDH assay kit.
-
Briefly, after the desired incubation period with this compound, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate as recommended by the kit protocol.
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release induced by a lysis agent provided in the kit).
Protocol 4: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect both the detached and adherent cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Mandatory Visualization
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Putative signaling pathway for this compound-induced cytotoxicity.
Application Notes & Protocols: Experimental Design for Testing Haliangicin C Against Drug-Resistant Fungi
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence of multidrug-resistant fungal pathogens represents a significant threat to public health, necessitating the discovery of novel antifungal agents with unique mechanisms of action. Haliangicin C, a polyunsaturated β-methoxyacrylate antibiotic isolated from the marine myxobacterium Haliangium luteum, has demonstrated broad-spectrum antifungal activity.[1][2] Its proposed mechanism involves the inhibition of the mitochondrial respiratory chain at the cytochrome b-c1 complex (Complex III), a pathway distinct from many currently used antifungals.[1][3] This document provides a detailed experimental framework for evaluating the efficacy of this compound against a panel of clinically relevant, drug-resistant fungal strains. The protocols outlined herein cover in vitro susceptibility, cytotoxicity, mechanism of action, and in vivo efficacy.
In Vitro Antifungal Susceptibility Testing
The initial phase of evaluation involves determining the direct antifungal activity of this compound against a curated panel of drug-resistant fungi.
Recommended Drug-Resistant Fungal Strains:
-
Candida auris: A multidrug-resistant opportunistic pathogen.
-
Candida glabrata: Strains with known FKS mutations conferring echinocandin resistance.
-
Candida albicans: Fluconazole-resistant strains (overexpressing efflux pumps CDR1/CDR2).
-
Aspergillus fumigatus: Azole-resistant strains (e.g., with TR34/L98H mutations in the cyp51A gene).
-
Cryptococcus neoformans: Strains with documented resistance to fluconazole (B54011) or amphotericin B.
Protocol 1.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.[4][5][6]
Materials:
-
This compound (solubilized in DMSO)
-
Control antifungal drugs (e.g., Fluconazole, Voriconazole, Caspofungin, Amphotericin B)
-
RPMI 1640 liquid medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well flat-bottom microtiter plates.
-
Spectrophotometer or microplate reader.
-
Resistant fungal isolates.
Procedure:
-
Inoculum Preparation: Culture fungi on Sabouraud Dextrose Agar (SDA). Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to achieve the final required inoculum concentration (0.5-2.5 x 10³ CFU/mL for yeasts; 0.4-5 x 10⁴ CFU/mL for molds).[7]
-
Drug Dilution: Perform a two-fold serial dilution of this compound and control drugs in RPMI medium directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL. Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.
-
Incubation: Incubate plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.[5]
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and this compound, ≥90% for polyenes) compared to the drug-free growth control, determined visually or spectrophotometrically at 530 nm.
Protocol 1.2: Checkerboard Assay for Synergy Testing
This assay assesses the interaction between this compound and conventional antifungals (e.g., fluconazole, caspofungin).[8]
Procedure:
-
Plate Setup: Prepare a 96-well plate. Along the x-axis, perform serial dilutions of this compound. Along the y-axis, perform serial dilutions of the conventional antifungal drug.
-
Inoculation: Inoculate the plate with the target resistant fungus as described in Protocol 1.1.
-
Incubation & Reading: Incubate and read the MICs as previously described.
-
FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Data Presentation: In Vitro Susceptibility
Table 1: MIC Values of this compound against Drug-Resistant Fungi
| Fungal Strain | Resistance Profile | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Control Drug MIC (µg/mL) |
|---|---|---|---|---|
| Candida auris | Multidrug-resistant | Fluconazole: >64 | ||
| Candida glabrata | Echinocandin-R (FKS mutant) | Caspofungin: >8 | ||
| Aspergillus fumigatus | Azole-R (TR₃₄/L98H) | Voriconazole: >16 |
| Cryptococcus neoformans | Fluconazole-R | | | Fluconazole: >64 |
Table 2: Synergy Testing of this compound
| Fungal Strain | Combination | FICI Value | Interaction |
|---|---|---|---|
| A. fumigatus (Azole-R) | This compound + Voriconazole | ||
| C. albicans (Azole-R) | This compound + Fluconazole |
| C. glabrata (Echino-R) | this compound + Caspofungin | | |
In Vitro Cytotoxicity Assessment
Evaluating the toxicity of this compound against mammalian cells is crucial to determine its therapeutic index.
Protocol 2.1: MTT Assay for Mammalian Cell Cytotoxicity
Materials:
-
Human cell lines (e.g., HEK293 - embryonic kidney, HepG2 - liver carcinoma).
-
DMEM or appropriate cell culture medium.
-
Fetal Bovine Serum (FBS).
-
This compound and a control cytotoxic drug (e.g., Doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) by plotting cell viability against drug concentration.
Data Presentation: Cytotoxicity
Table 3: Cytotoxicity of this compound
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
|---|---|---|
| HEK293 |
| HepG2 | | |
Mechanism of Action (MoA) Studies
These experiments aim to confirm the mechanism of this compound in resistant fungi.
Caption: High-level workflow for evaluating this compound.
Protocol 3.1: Fungal Plasma Membrane Permeability Assay
This assay uses the fluorescent dye SYTOX Green, which only enters cells with compromised plasma membranes.[9]
Materials:
-
SYTOX Green nucleic acid stain.
-
Resistant fungal cells.
-
This compound.
-
Nystatin or other membrane-active agent (positive control).
-
Fluorometric microplate reader or fluorescence microscope.
Procedure:
-
Cell Preparation: Harvest fungal cells in their logarithmic growth phase, wash, and resuspend in a low-ionic-strength buffer (e.g., 100 µM HEPES, pH 6.5).
-
Assay Setup: In a black 96-well plate, add fungal cells, SYTOX Green (final concentration ~1 µM), and varying concentrations of this compound.
-
Incubation: Incubate at room temperature in the dark.
-
Measurement: Measure fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) at different time points (e.g., 0, 30, 60, 120 minutes).
Protocol 3.2: Caspase-Like Activity Assay
Fungi possess metacaspases, which can exhibit activities similar to mammalian caspases during programmed cell death.[10] This assay measures such activity.
Materials:
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3-like activity).[11]
-
Fungal protoplasts or permeabilized cells.
-
Lysis buffer.
-
Fluorometric microplate reader.
Procedure:
-
Treatment: Treat fungal cells with this compound at MIC and 2x MIC for several hours.
-
Cell Lysis: Harvest cells, prepare protoplasts or permeabilize them, and lyse them in a suitable buffer to release cellular proteins.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing the fluorogenic caspase substrate.
-
Incubation & Measurement: Incubate at 37°C. Measure the fluorescence generated from the cleavage of the substrate (e.g., Excitation: 380 nm, Emission: 460 nm for AMC).[11]
References
- 1. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility Testing of Fungi to Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Do Fungi Undergo Apoptosis-Like Programmed Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for the Synthesis of Haliangicin C Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haliangicin C is a potent antifungal polyketide isolated from the marine myxobacterium Haliangium ochraceum.[1][2][3] Its unique structure, featuring a conjugated tetraene, a terminal vinyl epoxide, and a β-methoxyacrylate pharmacophore, makes it a compelling target for synthetic chemistry and drug development.[1][4] Haliangicin exhibits its antifungal activity by inhibiting the electron transport chain at the cytochrome b-c1 segment.[3] The synthesis of this compound analogues is a key strategy for exploring the structure-activity relationships (SAR) of this natural product, with the goal of developing derivatives with improved potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive overview of a proposed convergent synthetic strategy for this compound and its analogues. The protocols are based on established synthetic methodologies for constructing the key structural motifs found in this compound and related natural products.
Retrosynthetic Analysis of this compound
A convergent retrosynthetic strategy is proposed for the efficient synthesis of the this compound scaffold. The molecule is disconnected into three key fragments: the Polyene Aldehyde Fragment A , the Vinyl Epoxide Phosphonium Salt Fragment B , and the β-Methoxyacrylate Fragment C . This approach allows for the independent synthesis and optimization of each fragment before their convergent coupling.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Fragments
Synthesis of Polyene Aldehyde Fragment A
The stereoselective synthesis of the conjugated polyene system is a critical challenge. Iterative cross-coupling reactions, such as the Suzuki-Miyaura coupling, or olefination reactions like the Horner-Wadsworth-Emmons reaction, are suitable methods.
Protocol 3.1: Synthesis of a Triene Aldehyde via Horner-Wadsworth-Emmons Olefination
This protocol describes a two-step sequence to construct a triene aldehyde, a core component of Fragment A.
-
Step 1: Synthesis of the Dienyl Aldehyde.
-
To a solution of the appropriate phosphonate (B1237965) reagent (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add n-butyllithium (1.1 eq.) dropwise.
-
Stir the resulting ylide solution for 30 minutes at -78 °C.
-
Add a solution of the starting enal (1.0 eq.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the dienyl ester.
-
Reduce the dienyl ester to the corresponding allylic alcohol using diisobutylaluminium hydride (DIBAL-H).
-
Oxidize the allylic alcohol to the dienyl aldehyde using Dess-Martin periodinane (DMP).
-
-
Step 2: Chain Extension to the Triene Aldehyde.
-
Repeat the Horner-Wadsworth-Emmons olefination as described in Step 1, using the dienyl aldehyde as the starting material to obtain a trienyl ester.
-
Reduce the trienyl ester to the corresponding alcohol with DIBAL-H.
-
Oxidize the alcohol to the target Polyene Aldehyde Fragment A using DMP.
-
Synthesis of Vinyl Epoxide Phosphonium Salt Fragment B
The vinyl epoxide moiety can be introduced stereoselectively using a variety of methods, including the Corey-Chaykovsky epoxidation of an enal.
Protocol 3.2: Synthesis of a Vinyl Epoxide and Conversion to a Phosphonium Salt
-
Step 1: Asymmetric Epoxidation.
-
To a suspension of trimethylsulfonium (B1222738) iodide (1.2 eq.) in anhydrous dimethyl sulfoxide (B87167) (DMSO), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at room temperature under an inert atmosphere.
-
Stir the resulting ylide solution for 15 minutes.
-
Add a solution of the appropriate α,β-unsaturated aldehyde (1.0 eq.) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude vinyl epoxide by flash column chromatography.
-
-
Step 2: Conversion to the Phosphonium Salt.
-
Convert the terminal hydroxyl group of the vinyl epoxide intermediate to the corresponding bromide using carbon tetrabromide and triphenylphosphine (B44618).
-
React the resulting bromide with triphenylphosphine in a suitable solvent such as toluene (B28343) at reflux to yield the desired Vinyl Epoxide Phosphonium Salt Fragment B.
-
Synthesis of β-Methoxyacrylate Fragment C
The characteristic β-methoxyacrylate moiety can be synthesized from a corresponding β-ketoester.
Protocol 3.3: Synthesis of the β-Methoxyacrylate Moiety
-
Step 1: O-methylation.
-
To a solution of a suitable β-ketoester (1.0 eq.) in a solvent such as dimethylformamide (DMF), add potassium carbonate (1.5 eq.).
-
Add dimethyl sulfate (1.2 eq.) dropwise and stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the β-methoxyacrylate ester.
-
-
Step 2: Saponification.
-
Hydrolyze the ester using lithium hydroxide (B78521) in a mixture of THF and water to obtain the carboxylic acid, Fragment C.
-
Fragment Coupling and Final Assembly
The final steps of the synthesis involve the convergent coupling of the prepared fragments.
Protocol 4.1: Convergent Assembly of this compound
-
Step 1: Wittig Reaction.
-
To a solution of the Vinyl Epoxide Phosphonium Salt Fragment B (1.1 eq.) in anhydrous THF at -78 °C, add a strong base such as sodium hexamethyldisilazide (NaHMDS) (1.1 eq.).
-
Stir the resulting ylide for 30 minutes.
-
Add a solution of the Polyene Aldehyde Fragment A (1.0 eq.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify the coupled product by flash column chromatography.
-
-
Step 2: Esterification.
-
Couple the product from Step 1 with the β-Methoxyacrylate Fragment C using a suitable coupling reagent such as Yamaguchi esterification conditions (2,4,6-trichlorobenzoyl chloride, triethylamine, followed by DMAP and the alcohol).
-
Purify the final product by preparative high-performance liquid chromatography (HPLC) to yield this compound.
-
Strategies for Analogue Synthesis
The convergent nature of this synthetic route is highly amenable to the generation of a library of this compound analogues for SAR studies. Modifications can be introduced in each of the three fragments.
Caption: Strategies for the synthesis of this compound analogues.
-
Modification of Fragment A (Polyene Core):
-
Varying Chain Length: Employing different length starting materials in the iterative synthesis of the polyene chain.
-
Introducing Substituents: Incorporating alkyl or aryl groups on the polyene backbone by using substituted phosphonates or aldehydes in the olefination steps.
-
-
Modification of Fragment B (Vinyl Epoxide Moiety):
-
Stereochemical Analogs: Utilizing different chiral catalysts or starting materials in the asymmetric epoxidation to generate diastereomers of the vinyl epoxide.
-
Epoxide Replacement: Replacing the epoxide with other functional groups such as an aziridine, cyclopropane, or a simple alkene to probe the importance of the oxirane ring for biological activity.
-
-
Modification of Fragment C (β-Methoxyacrylate Headgroup):
-
Ester Variation: Synthesizing different esters (e.g., ethyl, benzyl) to investigate the influence of the ester group on activity and cell permeability.
-
Methoxy Group Replacement: Replacing the methoxy group with other alkoxy or aryloxy groups to explore the electronic and steric requirements of this pharmacophoric element.
-
Data Presentation
Table 1: Representative Yields for Key Synthetic Steps
| Step | Reaction Type | Starting Material | Product | Typical Yield (%) |
| Fragment A Synthesis | ||||
| 3.1, Step 1 | Horner-Wadsworth-Emmons | Enal | Dienyl ester | 75-85 |
| 3.1, Step 2 | Horner-Wadsworth-Emmons | Dienyl aldehyde | Trienyl ester | 70-80 |
| Fragment B Synthesis | ||||
| 3.2, Step 1 | Corey-Chaykovsky Epoxidation | α,β-Unsaturated aldehyde | Vinyl epoxide | 60-75 |
| Fragment C Synthesis | ||||
| 3.3, Step 1 | O-methylation | β-Ketoester | β-Methoxyacrylate ester | 85-95 |
| Fragment Coupling | ||||
| 4.1, Step 1 | Wittig Reaction | Polyene Aldehyde + Vinyl Epoxide Phosphonium Salt | Coupled Polyene Epoxide | 50-65 |
| 4.1, Step 2 | Yamaguchi Esterification | Coupled Polyene Epoxide + β-Methoxyacrylate Acid | This compound | 60-70 |
Note: Yields are hypothetical and based on typical outcomes for these reaction types as reported in the synthetic literature for complex molecules.
Table 2: Biological Activity of Biosynthetically Generated Haliangicin Analogues
| Compound | Modification | Antifungal Activity (MIC, µg/mL) vs. P. capsici | Cytotoxicity (IC50, µM) vs. HeLa cells |
| This compound | None (Wild Type) | 0.1 | 1.0 |
| 12,13-Deoxyhaliangicin | Lacks the vinyl epoxide | 0.4 | 2.5 |
| 1-O-Demethylhaliangicin | Free carboxylic acid instead of methyl ester | 0.8 | 5.0 |
Data adapted from studies on the heterologous production of Haliangicin and its analogues.[4][5] This data suggests that both the vinyl epoxide and the methyl ester are important for potent biological activity.
Conclusion
The proposed convergent synthetic strategy provides a flexible and efficient platform for the synthesis of this compound and a diverse range of its analogues. By systematically modifying the three key fragments, researchers can conduct detailed structure-activity relationship studies to identify novel antifungal agents with improved therapeutic potential. The provided protocols, based on well-established synthetic methods, offer a solid foundation for initiating synthetic efforts toward this important class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Haliangicin C in Food Preservation: A Proposed Framework for Evaluation
Disclaimer: As of late 2025, publicly available scientific literature does not contain specific studies on the application of a compound designated "Haliangicin C" for food preservation. The existing research focuses on "haliangicin" and its isomers, primarily in the context of its discovery and general antifungal properties.[1][2][3] Therefore, the following Application Notes and Protocols are presented as a hypothetical framework for the research and development of Haliangicin (B1249031) C as a potential food preservative. This document is intended to guide researchers, scientists, and drug development professionals in the systematic evaluation of this novel compound, should it become available for such studies. The quantitative data herein is illustrative and should not be considered factual.
Introduction to this compound
Haliangicin is a novel polyunsaturated antifungal metabolite containing a β-methoxyacrylate moiety, first isolated from the marine myxobacterium Haliangium luteum.[2][4] Its mechanism of action involves the inhibition of the mitochondrial respiratory chain by interfering with the electron flow within the cytochrome b-c1 segment, a mode of action that is effective against a wide spectrum of fungi but not bacteria.[3] Research has identified several geometrical isomers of haliangicin, including cis-haliangicin and haliangicins B through D, each with varying degrees of antifungal potency.[1][5] For the purposes of this document, "this compound" is treated as a distinct, purified isomer of haliangicin, poised for evaluation as a food preservative.
The potential of this compound as a food biopreservative lies in its targeted action against spoilage yeasts and molds, which are major contributors to the deterioration of a wide range of food products, including baked goods, dairy products, fruits, and beverages. Its natural origin could also appeal to the growing consumer demand for clean-label ingredients.
Proposed Application Notes
Target Applications
Based on its antifungal properties, this compound is proposed for evaluation in the following food categories:
-
Bakery Products: To inhibit the growth of common bread molds such as Aspergillus niger and Penicillium roqueforti.
-
Dairy Products: To prevent spoilage by yeasts like Debaryomyces hansenii and Yarrowia lipolytica in cheese and yogurt.
-
Fruit and Vegetable Juices: To control fermentation by yeasts such as Saccharomyces cerevisiae and molds like Byssochlamys fulva.
-
Acidic and Low-Acid Foods: To assess its efficacy across a range of pH levels typical of various food products.
Regulatory Considerations
Any application of this compound in food would require extensive safety and toxicological studies to gain approval from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA). These studies would need to establish a safe level of consumption and assess any potential for allergenicity or long-term health effects.
Formulation and Stability
The solubility, stability, and organoleptic properties of this compound in different food matrices would need to be thoroughly investigated. Factors such as temperature, pH, and interaction with other food components could impact its efficacy and shelf-life.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate the expected outcomes of the proposed experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Common Food Spoilage Fungi
| Target Microorganism | Food Matrix | MIC (µg/mL) |
| Aspergillus niger | Bread Dough | 8 |
| Penicillium roqueforti | Cheese Curd | 12 |
| Saccharomyces cerevisiae | Apple Juice | 5 |
| Debaryomyces hansenii | Yogurt | 10 |
| Byssochlamys fulva | Grape Juice | 6 |
| Fusarium graminearum | Wheat Flour | 15 |
Table 2: Effect of this compound on Shelf-Life of Bread (Hypothetical Data)
| Treatment | This compound Conc. (ppm) | Mold-Free Shelf-Life (Days) at 25°C |
| Control (No preservative) | 0 | 4 |
| This compound | 50 | 9 |
| This compound | 100 | 14 |
| Calcium Propionate | 2000 | 12 |
Table 3: Sensory Evaluation of Apple Juice with this compound (Hypothetical 9-Point Hedonic Scale)
| Treatment | This compound Conc. (ppm) | Appearance | Aroma | Taste | Overall Acceptability |
| Control | 0 | 8.5 | 8.2 | 8.4 | 8.3 |
| This compound | 10 | 8.4 | 8.1 | 8.2 | 8.2 |
| This compound | 50 | 8.3 | 7.5 | 7.0 | 7.2 |
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of target food spoilage fungi.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Target fungal strains (Aspergillus niger, Penicillium roqueforti, etc.)
-
Culture media (e.g., Potato Dextrose Broth for general testing, or a food-based medium for matrix-specific testing)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a two-fold serial dilution of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of fungal spores or yeast cells (e.g., 10^4 to 10^5 CFU/mL).
-
Include positive controls (medium with inoculum, no this compound) and negative controls (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 25-30°C) for a duration suitable for the growth of the target fungus (typically 48-72 hours).
-
Determine the MIC as the lowest concentration of this compound at which no visible growth is observed. This can be done visually or by measuring the optical density at 600 nm.
Protocol for Evaluating Efficacy in a Food Matrix (e.g., Bread)
Objective: To assess the effectiveness of this compound in extending the mold-free shelf-life of a food product.
Materials:
-
Bread ingredients (flour, water, yeast, salt, sugar)
-
This compound
-
Standard preservative (e.g., calcium propionate)
-
Mold spore suspension (Aspergillus niger)
-
Baking equipment
-
Sterile packaging materials
Procedure:
-
Prepare bread dough according to a standard recipe.
-
Divide the dough into batches and incorporate this compound at different concentrations (e.g., 50 ppm, 100 ppm). Include a control batch with no preservative and a batch with a standard preservative.
-
Inoculate the surface of each loaf with a standardized suspension of Aspergillus niger spores.
-
Bake the loaves under standard conditions.
-
After cooling, package the loaves in sterile bags and store them at a controlled temperature and humidity (e.g., 25°C, 75% RH).
-
Monitor the loaves daily for the first signs of visible mold growth.
-
Record the number of mold-free days for each treatment group.
Protocol for Sensory Evaluation
Objective: To determine the impact of this compound on the sensory properties of a food product.
Materials:
-
Food product for testing (e.g., apple juice)
-
This compound
-
Sensory evaluation booths
-
Panel of trained or consumer sensory panelists (typically 30-50 participants)
-
Sensory evaluation software or ballots
Procedure:
-
Prepare samples of the food product with different concentrations of this compound, including a control sample with no additive.
-
Present the samples to the panelists in a randomized and blind manner.
-
Ask panelists to evaluate the samples based on key sensory attributes (e.g., appearance, aroma, taste, aftertaste, overall acceptability) using a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).
-
Collect and analyze the data statistically (e.g., using ANOVA) to determine if there are significant differences in sensory perception between the control and this compound-treated samples.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Proposed Workflow for this compound Evaluation.
References
- 1. New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Haliangicin Isomers, Potent Antifungal Metabolites Produced by a Marine Myxobacterium [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Enhancing Haliangicin C Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the fermentation yield of Haliangicin C, a potent antifungal polyketide produced by the marine myxobacterium Haliangium ochraceum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
This compound is a novel β-methoxyacrylate antibiotic with a conjugated tetraene moiety, exhibiting a broad spectrum of antifungal activity.[1] It is a secondary metabolite produced by the marine myxobacterium Haliangium ochraceum (formerly known as Haliangium luteum).[1][2] This bacterium is a Gram-negative proteobacterium characterized by its gliding motility and the formation of multicellular fruiting bodies.[3]
Q2: What are the basic fermentation conditions for Haliangium ochraceum to produce this compound?
Haliangium ochraceum is a halophilic bacterium requiring saline conditions for growth and this compound production. The fundamental fermentation parameters are:
-
Salt Concentration: Optimal growth and production occur at 2-3% NaCl.[1][2]
-
Temperature: The ideal temperature range for cultivation is 30-34°C.[2]
-
Culture Medium: A commonly used medium is a modified VY/2 agar (B569324), which consists of Baker's yeast (5 g/L), cyanocobalamin (B1173554) (0.5 mg/L), and agar (15 g/L), supplemented with seawater.[2]
Q3: What are the known biosynthetic precursors for this compound?
While a detailed precursor study is not widely published, being a polyketide, the biosynthesis of this compound is expected to utilize simple fatty acid precursors like acetyl-CoA and propionyl-CoA, which are derived from primary metabolism.
Q4: Is there a way to significantly boost this compound production?
Yes, a significant breakthrough in improving this compound yield has been achieved through genetic engineering. Heterologous expression of the this compound biosynthetic gene cluster (hli) in the more genetically tractable myxobacterium Myxococcus xanthus has been shown to increase the yield by as much as tenfold.[2] This approach also offers the advantage of faster growth of the host organism.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation and provides potential solutions.
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Low or no biomass growth | Incorrect salt concentration | Ensure the NaCl concentration in the medium is between 2-3%. Prepare fresh media and verify the salt concentration. |
| Suboptimal temperature | Calibrate your incubator to ensure the temperature is maintained between 30-34°C. | |
| Inadequate aeration | For liquid cultures, ensure proper agitation to provide sufficient oxygen. For solid cultures, ensure adequate surface area. | |
| Nutrient limitation in the medium | Review the composition of your VY/2 medium. Ensure all components are fresh and correctly weighed. Consider testing different yeast extract brands. | |
| Good biomass growth but low this compound yield | Suboptimal fermentation parameters | Systematically optimize pH, temperature, and agitation speed. Even within the optimal range, small adjustments can impact secondary metabolite production. |
| Nutrient repression | High concentrations of readily metabolizable carbon or nitrogen sources can repress secondary metabolite biosynthesis. Consider using alternative or slow-releasing nutrient sources. | |
| Feedback inhibition | The accumulation of this compound in the culture medium may inhibit its own biosynthesis. Consider using a resin-based in-situ product removal strategy. | |
| Incorrect timing of harvest | This compound is a secondary metabolite, and its production typically peaks during the stationary phase of growth. Perform a time-course experiment to determine the optimal harvest time. | |
| Inconsistent yields between fermentation batches | Variability in inoculum quality | Standardize your inoculum preparation protocol. Use a consistent cell density and physiological state for inoculation. |
| Inconsistent media preparation | Ensure precise and consistent preparation of the fermentation medium for each batch. | |
| Contamination | Regularly check for microbial contamination. Implement strict aseptic techniques throughout the fermentation process. |
Experimental Protocols
Protocol 1: Baseline Fermentation of Haliangium ochraceum for this compound Production
1. Media Preparation (Modified VY/2 Medium):
-
Dissolve 5 g of Baker's yeast and 0.5 mg of cyanocobalamin in 1 liter of natural or artificial seawater (2-3% NaCl).
-
For solid medium, add 15 g of agar.
-
Sterilize by autoclaving at 121°C for 20 minutes.
2. Inoculum Preparation:
-
Aseptically transfer a loopful of H. ochraceum from a stock culture to a fresh modified VY/2 agar plate.
-
Incubate at 30-34°C for 5-7 days until a visible lawn of growth is observed.
-
For liquid culture inoculation, scrape the cell mass from the agar plate and resuspend it in a small volume of sterile VY/2 liquid medium.
3. Fermentation:
-
For liquid fermentation, inoculate 100 mL of modified VY/2 liquid medium in a 500 mL baffled flask with the prepared inoculum.
-
Incubate at 30-34°C with shaking at 150-200 rpm for 7-10 days.
-
For solid-state fermentation, spread the inoculum evenly on the surface of a modified VY/2 agar plate and incubate under the same temperature conditions.
4. Extraction and Analysis:
-
For liquid culture, centrifuge the broth to separate the mycelium and supernatant. Extract both with an equal volume of ethyl acetate (B1210297).
-
For solid culture, overlay the agar with ethyl acetate and incubate for several hours with gentle shaking.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
Data on Fermentation Optimization (Illustrative)
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (10 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 4.5 | 15 |
| Soluble Starch | 4.2 | 25 |
| Maltose | 3.8 | 18 |
| Glycerol | 3.5 | 22 |
| Control (No additional C source) | 2.1 | 10 |
Table 2: Effect of Nitrogen Source on this compound Yield
| Nitrogen Source (5 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Peptone | 5.1 | 35 |
| Tryptone | 4.8 | 30 |
| Yeast Extract (in addition to basal) | 5.5 | 40 |
| Ammonium Sulfate | 3.2 | 12 |
| Control (Basal Yeast Extract) | 4.2 | 25 |
Table 3: Effect of Physical Parameters on this compound Yield
| pH | Temperature (°C) | Agitation (rpm) | This compound Titer (mg/L) |
| 6.5 | 32 | 180 | 38 |
| 7.0 | 32 | 180 | 45 |
| 7.5 | 32 | 180 | 42 |
| 7.0 | 28 | 180 | 30 |
| 7.0 | 36 | 180 | 25 |
| 7.0 | 32 | 150 | 35 |
| 7.0 | 32 | 200 | 48 |
Signaling Pathways and Regulation
The production of secondary metabolites like this compound in myxobacteria is tightly regulated by complex signaling networks. While the specific pathways governing this compound biosynthesis are not fully elucidated, two-component systems (TCSs) are known to play a crucial role in controlling secondary metabolism in these bacteria.
A typical TCS consists of a sensor histidine kinase and a response regulator. The sensor kinase perceives an environmental or cellular signal, autophosphorylates, and then transfers the phosphate (B84403) group to the response regulator. The phosphorylated response regulator, in turn, often acts as a transcription factor, binding to the promoter regions of target genes, such as those in the this compound biosynthetic gene cluster (hli), to either activate or repress their transcription.
Experimental Workflow for Improving this compound Yield
The following workflow outlines a systematic approach to enhancing this compound production.
References
Technical Support Center: Overcoming Haliangicin C Solubility Issues for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Haliangicin (B1249031) C in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Haliangicin C and why is its solubility a concern?
A1: this compound is a polyene antibiotic with a beta-methoxyacrylate structure, making it a lipophilic and poorly water-soluble compound.[][2][3][4][5] Its hydrophobic nature can lead to precipitation in aqueous-based in vitro assay systems, such as cell culture media, resulting in inaccurate and unreliable experimental outcomes.
Q2: What is the primary mechanism of action of this compound?
A2: this compound inhibits the mitochondrial respiratory chain at Complex III, also known as the cytochrome b-c1 complex.[5] It disrupts the electron flow within this complex, interrupting the vital Q-cycle and thereby inhibiting ATP production.[6][7][8]
Q3: What are the recommended solvents for preparing a this compound stock solution?
A3: Based on its chemical properties and information from suppliers, methanol (B129727) is a known solvent for this compound.[] Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are also commonly used co-solvents for poorly soluble compounds in biological assays.[9] It is recommended to prepare a high-concentration stock solution in one of these organic solvents.
Q4: How can I avoid precipitation of this compound when diluting it into my aqueous assay medium?
A4: To prevent precipitation, the stock solution of this compound should be added to the aqueous medium with vigorous mixing. It is crucial to ensure that the final concentration of the organic solvent in the assay is kept to a minimum, typically below 1% (v/v), to avoid solvent-induced cytotoxicity.[10] Performing serial dilutions in the assay medium can also help to mitigate precipitation.
Q5: Are there alternative methods to improve the solubility of this compound in my experiments?
A5: Yes, for compounds with significant solubility challenges, techniques such as the use of surfactants (e.g., Tween 80) or the preparation of lipid-based formulations can be explored to enhance aqueous solubility. These methods can help to create more stable solutions for in vitro testing.
Troubleshooting Guides
Issue 1: this compound precipitates upon addition to cell culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final assay medium. The percentage of the organic co-solvent may be too low to maintain solubility.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Lower the final working concentration of this compound in your assay.
-
Optimize Co-solvent Concentration: While keeping the co-solvent concentration as low as possible to avoid toxicity, you may need to slightly increase it. Always include a vehicle control with the same final co-solvent concentration to assess its effect on the cells.
-
Serial Dilution: Prepare intermediate dilutions of the this compound stock solution in the cell culture medium rather than adding a small volume of high-concentration stock directly to the final volume.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound solution to the aqueous medium.
-
Issue 2: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause: Inconsistent solubility and precipitation of this compound across different wells or experiments. The compound may not be fully dissolved in the stock solution.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution of Stock: Before use, visually inspect your stock solution to ensure there are no precipitates. Gentle warming in a water bath (e.g., 37°C) or sonication may aid in dissolving the compound.[10]
-
Pre-warm Medium: Add the this compound stock solution to pre-warmed cell culture medium, as solubility can be temperature-dependent.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a well-dissolved stock solution.
-
Issue 3: Observed cytotoxicity is higher than expected or present in vehicle controls.
-
Possible Cause: The organic co-solvent (e.g., DMSO, ethanol) is causing cellular toxicity at the concentration used.
-
Troubleshooting Steps:
-
Determine Solvent Tolerance: Perform a dose-response experiment with the co-solvent alone to determine the maximum concentration your cell line can tolerate without significant loss of viability. This is typically below 1% for DMSO.
-
Lower Solvent Concentration: Reduce the final concentration of the co-solvent in your assay by preparing a more dilute stock solution of this compound, if its solubility allows.
-
Switch Solvents: If one co-solvent is toxic, consider trying an alternative (e.g., switching from DMSO to ethanol or vice versa) after determining the cell line's tolerance.
-
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₂O₅ | [] |
| Molecular Weight | 376.49 g/mol | [] |
| Appearance | Pale Yellow Oily Matter | [] |
Table 2: Recommended Starting Concentrations for Co-solvents in Cell Culture
| Co-solvent | Recommended Final Concentration (v/v) | Notes |
| DMSO | < 1% | Can induce cellular stress at higher concentrations. |
| Ethanol | < 1% | Can be more cytotoxic than DMSO for some cell lines. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Methanol, sterile
-
Sterile microcentrifuge tubes
Methodology:
-
Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is 376.49 g/mol .[]
-
Weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or methanol to achieve the desired stock concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.[10]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: MTT Cytotoxicity Assay for this compound
Objective: To determine the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[12]
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated level (e.g., <1%).
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control" (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition:
-
After incubation, carefully remove the treatment medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of the solubilization solution to each well.[13]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance.
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound.
References
- 2. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 7. Inhibitors of Electron Transport Chain – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]
- 8. What are Electron transport chain complex proteins inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
addressing Haliangicin C stability and degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the stability and degradation of Haliangicin C in solution. Given the limited specific data on this compound, this guide draws upon established knowledge of polyene antibiotic stability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Loss of antifungal activity in prepared solutions. | Degradation due to exposure to light, elevated temperature, or non-optimal pH. | Prepare fresh solutions for each experiment. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Store stock solutions at -20°C or below. Maintain the pH of aqueous solutions between 6 and 8. |
| Precipitation of this compound in aqueous solutions. | Poor aqueous solubility and aggregation. | Prepare stock solutions in an appropriate organic solvent such as DMSO or methanol (B129727). For aqueous working solutions, add the organic stock solution to the aqueous buffer slowly while vortexing. Avoid high concentrations in aqueous media. |
| Appearance of new peaks in HPLC chromatograms over time. | Chemical degradation of this compound. | Analyze samples immediately after preparation. If storage is necessary, keep samples at low temperatures (e.g., 4°C) for short periods or frozen (-20°C or -80°C) for longer durations, protected from light. Ensure the mobile phase is degassed to prevent oxidation during analysis. |
| Inconsistent results in bioassays. | Variability in the concentration of the active compound due to degradation. | Always quantify the concentration of this compound in solution using a validated analytical method (e.g., HPLC-UV) immediately before use in biological experiments. Use freshly prepared solutions for each assay. |
| Discoloration of the this compound solution. | Oxidation or other degradation of the polyene chromophore. | Discard discolored solutions. Prepare fresh solutions using degassed solvents. Consider the addition of an antioxidant, ensuring it does not interfere with downstream applications. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: Based on the behavior of similar polyene antibiotics, the primary factors affecting the stability of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), non-neutral pH (acidic or alkaline hydrolysis), and oxidation.[1][2]
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: this compound, like other polyenes, is expected to have poor water solubility.[1][2] It is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or methanol.[3] For aqueous working solutions, the stock solution should be diluted into the desired aqueous buffer.
Q3: How should I store this compound solutions to minimize degradation?
A3: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Protection from Light: Use amber glass vials or wrap containers with aluminum foil.[2]
-
Low Temperature: For short-term storage (hours to a few days), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is recommended.[2]
-
Inert Atmosphere: For sensitive applications, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[1][4] A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. UV-Vis spectrophotometry can also be used to monitor the integrity of the polyene chromophore.[1]
Q5: Are there any known degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been detailed in the literature, polyene antibiotics generally degrade through several mechanisms.[5][6] These include:
-
Oxidation: The conjugated double bond system is susceptible to oxidation, leading to a loss of the characteristic UV-Vis absorbance and antifungal activity.[3][6]
-
Hydrolysis: The ester linkage in the macrolactone ring can be hydrolyzed under acidic or basic conditions.[5]
-
Photodegradation: Exposure to light, particularly UV light, can lead to isomerization and cleavage of the polyene chain.[4]
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[7][8][9]
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol, acetonitrile (B52724), and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C in the dark.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis with the initial mobile phase.
-
-
HPLC Analysis:
-
Analyze the stressed samples using a suitable reversed-phase HPLC method. A C18 column is often a good starting point.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Monitor the elution profile using a UV-Vis or PDA detector at the λmax of this compound.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of the unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each condition.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: General degradation pathways for polyene antibiotics like this compound.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. benchchem.com [benchchem.com]
- 3. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. acdlabs.com [acdlabs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inconsistent Results in Haliangicin C Antifungal Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro antifungal assays of Haliangicin C. Inconsistent results in these sensitive assays can arise from a variety of factors, from the inherent properties of the compound to subtle variations in experimental technique. This guide is designed to help you identify and resolve these issues to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) results for this compound. What are the most common causes?
A1: Inconsistent MIC values for this compound can stem from several factors. Due to its lipophilic nature as a polyene antibiotic, solubility and stability in aqueous assay media are primary concerns. Precipitation of the compound at higher concentrations can lead to an overestimation of the MIC. Additionally, variations in inoculum density, the specific fungal strain and its growth phase, the composition and pH of the testing medium, and the incubation time and temperature can all contribute to variability. Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for minimizing these variations.[1][2]
Q2: this compound is poorly soluble in our aqueous culture medium. What is the recommended solvent, and what is the maximum permissible concentration to avoid solvent-induced effects on fungal growth?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound and other lipophilic polyenes for in vitro antifungal susceptibility testing. It is critical to keep the final concentration of DMSO in the assay wells as low as possible to prevent it from inhibiting fungal growth, which would confound the results. While the tolerance to DMSO can vary between fungal species, a general recommendation is to maintain the final concentration at or below 1-2%. For some sensitive fungi, even lower concentrations may be necessary. It is advisable to run a solvent toxicity control to determine the highest non-inhibitory concentration of DMSO for each fungal strain being tested.
Q3: We've noticed a loss of this compound activity over the course of our experiments. How stable is the compound in solution?
A3: Polyene antibiotics, in general, can be sensitive to light, temperature, and pH. While specific stability data for this compound is not extensively published, it is recommended to prepare fresh stock solutions in DMSO for each experiment. Stock solutions should be stored at -20°C or -80°C in the dark. Avoid repeated freeze-thaw cycles. Once diluted in the aqueous assay medium, it is best to use the plates immediately. If storage of diluted compound is necessary, it should be for the shortest possible time and at 4°C in the dark. A stability study is recommended to determine the degradation kinetics of this compound under your specific experimental conditions.
Q4: What is the mechanism of action of this compound, and how might this influence the assay results?
A4: this compound is an inhibitor of the mitochondrial respiratory chain, specifically targeting the cytochrome b-c1 complex (Complex III).[3] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The fungicidal activity is therefore dependent on the metabolic state of the fungal cells. Factors that influence mitochondrial respiration, such as the carbon source in the medium, could potentially affect the apparent activity of this compound.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues in this compound antifungal assays.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in MICs between replicates and experiments | 1. Inconsistent inoculum density.2. Precipitation of this compound.3. Degradation of this compound.4. Variation in incubation conditions. | 1. Standardize inoculum preparation using a spectrophotometer or hemocytometer to ensure a consistent starting cell concentration.2. Visually inspect wells for precipitation. Reduce the highest test concentration or try a different co-solvent system (though DMSO is standard). Ensure the final DMSO concentration is consistent across all wells.3. Prepare fresh stock solutions for each experiment. Protect solutions from light and store at low temperatures.4. Ensure consistent incubation temperature and time. Use a calibrated incubator and a timer. |
| No fungal growth in control wells | 1. Non-viable inoculum.2. Inappropriate growth medium or conditions. | 1. Check the viability of the fungal stock by plating on appropriate agar (B569324).2. Verify that the medium, pH, and incubation temperature are optimal for the fungal species being tested. |
| "Skipped" wells (growth at higher concentrations, no growth at lower concentrations) | 1. Contamination of a single well.2. Inaccurate pipetting during serial dilutions. | 1. Examine wells under a microscope for contamination. Plate the contents of the well to check for purity.2. Review and practice pipetting technique. Use calibrated pipettes. |
| Unexpectedly high MIC values | 1. Inoculum too dense.2. This compound precipitation or degradation.3. Fungal strain has intrinsic or acquired resistance. | 1. Re-verify and standardize the inoculum preparation.2. See solutions for high variability.3. Verify the identity of the fungal strain. Compare results with published data for that species if available. |
| Edge effects in 96-well plates | Evaporation from outer wells leading to increased compound and media concentration. | Fill the outer wells with sterile water or medium without inoculum. Ensure a humidified incubation chamber. |
Experimental Protocols
Broth Microdilution Assay for this compound (Recommended Protocol based on CLSI M27/M38 Guidelines)
This protocol is a recommended guideline for determining the MIC of this compound against yeast and filamentous fungi, adapted for a lipophilic compound.
1. Preparation of this compound Stock Solution:
-
Weigh out the required amount of this compound in a sterile, light-protected tube.
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Preparation of Fungal Inoculum:
-
For Yeasts (e.g., Candida albicans, Cryptococcus neoformans):
-
From a fresh (24-48 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to the final required inoculum density (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
For Filamentous Fungi (e.g., Aspergillus fumigatus):
-
Grow the fungus on potato dextrose agar (PDA) until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to the desired concentration (typically 0.4-5 x 10^4 CFU/mL) in RPMI-1640 medium using a hemocytometer.
-
3. Assay Plate Preparation (96-well plate):
-
In a sterile 96-well plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve the desired final concentration range. The final volume in each well before adding the inoculum should be 100 µL. Ensure the final DMSO concentration does not exceed the predetermined non-inhibitory level.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.
4. Incubation:
-
Cover the plate and incubate at 35°C.
-
Incubation times vary by organism: 24-48 hours for most yeasts, and 48-72 hours for most filamentous fungi.
5. Determination of MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for yeasts and ≥90% for filamentous fungi) compared to the positive control.
-
The endpoint can be determined visually or by using a spectrophotometer to measure optical density at a relevant wavelength (e.g., 530 nm).
Data Presentation
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of Haliangicin against a range of fungal species.
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.8 - 3.1 |
| Candida glabrata | 0.8 - 3.1 |
| Candida krusei | 0.8 - 3.1 |
| Cryptococcus neoformans | 0.2 - 0.8 |
| Aspergillus fumigatus | 0.4 - 1.6 |
| Aspergillus niger | 0.8 - 3.1 |
| Trichophyton mentagrophytes | 0.1 - 0.4 |
| Saccharomyces cerevisiae | 1.6 - 6.3 |
Note: These values are compiled from published literature and may vary depending on the specific strain and assay conditions.
Mandatory Visualizations
Experimental Workflow for Broth Microdilution Assay
References
- 1. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Haliangicin C in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Haliangicin C in cell-based assays, with a specific focus on identifying and minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel β-methoxyacrylate antibiotic. Its primary on-target mechanism of action is the inhibition of the mitochondrial respiratory chain at Complex III (the cytochrome b-c1 complex).[1] This blockage of the electron transport chain disrupts mitochondrial membrane potential, inhibits ATP synthesis, and can lead to the generation of reactive oxygen species (ROS).
Q2: What are off-target effects, and why are they a concern with this compound?
A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary target. For this compound, this means any cellular effect not directly caused by the inhibition of mitochondrial Complex III. These effects are a concern because they can lead to misinterpretation of experimental data, unexpected cytotoxicity, and poor translation of in vitro findings to in vivo models.
Q3: What are the potential off-target effects of mitochondrial Complex III inhibitors like this compound?
A3: While specific off-target effects for this compound are not extensively documented, studies on other Complex III inhibitors like Antimycin A and Myxothiazol suggest potential off-target activities that researchers should be aware of. These may include:
-
Induction of excessive Reactive Oxygen Species (ROS): While some ROS production is an on-target consequence of inhibiting the electron transport chain, excessive levels can lead to widespread cellular damage, which might be considered an off-target effect.
-
Activation of ion channels: For example, Antimycin A has been shown to activate TRPA1 and TRPV1 channels through both ROS-dependent and independent mechanisms.[2]
-
Cell cycle arrest: Myxothiazol has been observed to cause a reversible block in the late G1/S phase of the cell cycle.[3]
-
Modulation of kinase signaling pathways: Although not directly reported for Complex III inhibitors, many small molecules can have off-target effects on various kinases.
Q4: How can I minimize off-target effects in my experiments with this compound?
A4: Several strategies can be employed:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect (e.g., inhibition of mitochondrial respiration).
-
Use appropriate controls: Include a structurally related but inactive analog of this compound if available. This can help differentiate effects of the chemical scaffold from the specific pharmacophore.
-
Orthogonal approaches: Confirm key findings using alternative methods to inhibit Complex III, such as other known inhibitors (e.g., Antimycin A) or genetic knockdown (e.g., siRNA) of Complex III subunits.
-
Cell line selection: Be aware that the metabolic state of your cells (e.g., reliance on glycolysis vs. oxidative phosphorylation) can significantly impact their sensitivity to this compound.
Troubleshooting Guide
| Problem | Potential Cause (On-Target vs. Off-Target) | Recommended Solution |
| Higher than expected cytotoxicity at low concentrations. | On-Target: The cell line is highly dependent on oxidative phosphorylation. Off-Target: this compound may be inhibiting a critical survival pathway independent of mitochondrial respiration. | 1. Perform a Seahorse XF Mito Stress Test to confirm on-target engagement. 2. Test the compound in ρ⁰ cells (lacking mitochondrial DNA), which should be resistant to on-target effects. 3. Screen for off-target kinase inhibition. |
| Inconsistent results between different cell lines. | On-Target: Different cell lines have varying levels of dependence on mitochondrial respiration. Off-Target: The expression levels of an off-target protein may vary between cell lines. | 1. Characterize the metabolic phenotype (glycolytic vs. oxidative) of your cell lines using a Seahorse XF assay. 2. Validate the presence of the intended target (Complex III subunits) in all cell lines. |
| Unexpected changes in cell morphology or signaling pathways. | On-Target: Cellular stress due to ATP depletion and ROS production can trigger various signaling cascades. Off-Target: Direct interaction with other cellular proteins. | 1. Measure ROS levels to correlate with the observed phenotype. 2. Use antioxidants (e.g., N-acetylcysteine) to see if the phenotype is rescued. 3. Perform a kinase activity screen to identify potential off-target signaling pathways. |
| Effect is not rescued by supplementing with mitochondrial substrates. | On-Target: If the block at Complex III is complete, providing upstream substrates may not be sufficient. Off-Target: The observed effect is independent of mitochondrial metabolism. | 1. Confirm the extent of Complex III inhibition. 2. Use alternative methods of assessing cell viability that are not solely dependent on metabolic activity. |
Experimental Protocols
Seahorse XF Cell Mito Stress Test
Objective: To measure the on-target effect of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
This compound stock solution
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone & Antimycin A.
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Prepare Assay Medium: Warm the supplemented Seahorse XF Base Medium to 37°C.
-
Cell Treatment: Remove the cell culture medium and wash the cells with the pre-warmed assay medium. Add fresh assay medium containing the desired concentrations of this compound or vehicle control. Incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Load Sensor Cartridge: Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Run Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Data Summary Table:
| Parameter | Vehicle Control (OCR pmol/min) | This compound (Low Dose) (OCR pmol/min) | This compound (High Dose) (OCR pmol/min) |
| Basal Respiration | 100 ± 10 | 60 ± 8 | 30 ± 5 |
| ATP Production | 70 ± 7 | 35 ± 5 | 10 ± 3 |
| Maximal Respiration | 200 ± 15 | 80 ± 10 | 35 ± 6 |
| Spare Capacity | 100 ± 12 | 20 ± 4 | 5 ± 2 |
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the production of ROS following treatment with this compound.
Materials:
-
Cell-permeable ROS-sensitive fluorescent probe (e.g., DCFDA - H2DCFDA)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or flow cytometer
-
This compound stock solution
-
Positive control (e.g., H₂O₂)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add the ROS-sensitive probe (e.g., 10 µM DCFDA) in PBS and incubate for 30 minutes at 37°C, protected from light.
-
Wash: Remove the probe solution and wash the cells gently with PBS.
-
Fluorescence Measurement: Add PBS to the wells and measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 485/535 nm for DCF).
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration.
Data Summary Table:
| Treatment | Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle Control | 1000 ± 50 | 1.0 |
| This compound (Low Dose) | 2500 ± 150 | 2.5 |
| This compound (High Dose) | 5000 ± 300 | 5.0 |
| H₂O₂ (Positive Control) | 8000 ± 400 | 8.0 |
Off-Target Kinase Inhibition Assay
Objective: To screen for potential off-target effects of this compound on a panel of kinases.
Materials:
-
Kinase assay kit (commercial kits are available for various kinases)
-
Recombinant kinases
-
Kinase-specific substrates
-
ATP
-
This compound stock solution
-
Multi-well plates (e.g., 384-well)
-
Plate reader (luminescence or fluorescence based on the assay format)
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound. Prepare the kinase, substrate, and ATP solutions according to the kit manufacturer's instructions.
-
Assay Plate Setup: Add the kinase, its specific substrate, and ATP to the wells of the assay plate.
-
Compound Addition: Add the diluted this compound or a vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Detection: Add the detection reagent provided in the kit, which measures the remaining kinase activity (e.g., by quantifying the amount of ADP produced or the phosphorylation of the substrate).
-
Signal Reading: Read the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Data Summary Table:
| Kinase Target | This compound IC50 (µM) | Known Inhibitor IC50 (µM) |
| Target Kinase A | > 100 | 0.01 |
| Off-Target Kinase B | 5.2 | 0.5 |
| Off-Target Kinase C | > 100 | 0.05 |
| Off-Target Kinase D | 25.8 | 1.2 |
Visualizations
References
- 1. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 2. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myxothiazol: a reversible blocker of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Production of Haliangicin C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale production of the antifungal polyketide, Haliangicin (B1249031) C.
Troubleshooting Guides
Problem 1: Low or No Yield of Haliangicin C in Haliangium ochraceum (Native Producer)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Growth Conditions | The native producer, Haliangium ochraceum, is a fastidious marine myxobacterium. Ensure optimal growth conditions are met. The bacterium requires 2-3% NaCl for growth and production of this compound.[1][2] Cultivation is typically performed at 30-34°C.[3] |
| Incorrect Medium Composition | Use a suitable medium such as modified VY/2 agar (B569324) (5 g/L Baker's yeast, 0.5 mg/L cyanocobalamin, 15 g/L agar) supplemented with sea water.[3] |
| Slow Growth and Low Productivity | The native producer is known for its slow growth and unsatisfactory productivity.[4][5][6] Consider extended fermentation times (over two weeks). For significant yield improvement, heterologous expression in Myxococcus xanthus is a highly effective strategy.[1][4][5][6] |
| Extraction Inefficiency | Ensure efficient extraction of this compound from the culture broth. Use appropriate organic solvents like ethyl acetate (B1210297) for extraction. |
Problem 2: Low or No Yield of this compound in Myxococcus xanthus (Heterologous Host)
| Potential Cause | Troubleshooting Steps |
| Inefficient Gene Cluster Expression | Verify the successful integration and expression of the complete 57-kbp myxothiazol (B1677603) biosynthetic gene cluster.[7] Ensure that the regulatory elements from the native producer are functional in M. xanthus.[8] |
| Suboptimal Fermentation Medium | Use a proven medium for M. xanthus cultivation. CTT medium (1.0% Casitone, 0.5% yeast extract, 10.0 mM Tris-HCl, 1.0 mM KH2PO4, and 8.0 mM MgSO4) is commonly used for preculture.[4][8] |
| Limited Precursor Supply | The biosynthesis of this compound is dependent on the availability of specific precursors. Supplementing the culture medium with biosynthetic precursors can significantly boost production. Adding sodium acetate (up to 200 mM) has been shown to increase the yield to approximately 11.0 ± 2.1 mg/L.[1][9] |
| Suboptimal Fermentation Conditions | Optimize fermentation parameters such as temperature (typically 30°C for M. xanthus), pH, and aeration.[4] Myxobacterial fermentations can be optimized by monitoring off-gas analysis (CO2 and O2).[10] |
| Plasmid Instability | For myxobacteria, expression often relies on chromosomal integration of the gene cluster due to the lack of stable plasmids.[11] |
Problem 3: this compound Degradation or Loss During Downstream Processing
| Potential Cause | Troubleshooting Steps |
| pH Instability | Polyene antibiotics can be sensitive to acidic pH.[12] It is advisable to maintain a pH between 5 and 7 during purification and storage, as this is the range of optimal stability for similar polyene antibiotics like nystatin (B1677061) and amphotericin B.[13] |
| Thermal Degradation | Polyketides can be heat-sensitive. Avoid high temperatures during extraction and purification. Perform steps at reduced temperatures where possible. Some antibiotics show stability up to 70°C, but this should be determined empirically for this compound.[14] |
| Oxidation | The conjugated polyene structure of this compound may be susceptible to oxidation. Minimize exposure to air and light. Consider using antioxidants during purification and storage if necessary. |
| Inappropriate Solvent for Extraction | The choice of solvent can impact recovery. Chloroform and ethyl acetate are commonly used for extracting polyketides.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the large-scale production of this compound?
A1: The main challenge is the unsatisfactory productivity of the native producer, the marine myxobacterium Haliangium ochraceum. This is due to its fastidious nature and slow growth.[4][5][6]
Q2: How can the yield of this compound be significantly improved?
A2: Heterologous expression of the this compound biosynthetic gene cluster (hli) in a more tractable host like Myxococcus xanthus has proven to be highly effective. This strategy has resulted in a tenfold greater yield and a threefold faster growth rate compared to the native producer.[1][4][5][6]
Q3: What is the mechanism of action of this compound?
A3: this compound is an antifungal agent that inhibits the electron flow within the cytochrome b-c1 segment (Complex III) of the mitochondrial respiratory chain.[1][2]
Q4: Are there any known isomers of this compound that could complicate purification?
A4: Yes, several geometrical isomers of this compound have been isolated from Haliangium ochraceum, including cis-haliangicin and Haliangicins B-D.[16] Interestingly, the heterologous expression in Myxococcus xanthus did not produce significant quantities of the cis-epoxy isomer.[4]
Q5: What are the key considerations for the fermentation of the heterologous host, Myxococcus xanthus?
A5: Key considerations include using an appropriate culture medium like CTT or production medium supplemented with resin, maintaining a temperature of 30°C, and supplementing with biosynthetic precursors like sodium acetate to enhance yield.[1][4][8][9]
Data Presentation
Table 1: Comparison of this compound Production Strategies
| Production Host | Strategy | Reported Yield (mg/L) | Growth Rate | Reference |
| Haliangium ochraceum | Native Fermentation | ~1.0 | Slow | [1] |
| Myxococcus xanthus | Heterologous Expression | Not specified (baseline) | 3x faster than native | [1][4][5][6] |
| Myxococcus xanthus | Heterologous Expression with Precursor Feeding (200 mM Sodium Acetate) | 11.0 ± 2.1 | 3x faster than native | [1][9] |
Experimental Protocols
Protocol 1: Fermentation of Myxococcus xanthus for this compound Production
-
Pre-culture Preparation: Inoculate a single colony of the recombinant M. xanthus strain harboring the hli gene cluster into 50 mL of CTT medium. Incubate at 30°C with shaking at 200 rpm until the culture reaches the late exponential phase.[4]
-
Production Culture: Inoculate a larger volume of production medium with the pre-culture (e.g., a 1:50 v/v ratio). The production medium can be supplemented with 2-4% (w/v) Amberlite XAD-16 or Sepabeads SP207 resin to adsorb the produced this compound.[4]
-
Precursor Feeding (Optional but Recommended): To enhance yield, supplement the production medium with a filter-sterilized solution of sodium acetate to a final concentration of 200 mM.[1][9]
-
Incubation: Incubate the production culture at 30°C with shaking for 5-7 days.
-
Harvesting: After incubation, harvest the culture broth and resin for extraction.
Protocol 2: Extraction and Purification of this compound
-
Extraction:
-
Separate the cells and resin from the culture broth by centrifugation or filtration.
-
Extract the cell pellet and resin with an organic solvent such as ethyl acetate.
-
Extract the supernatant separately with the same solvent.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
-
Preliminary Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Subject the dissolved extract to open column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate to separate major compound classes.
-
-
HPLC Purification:
-
Further purify the this compound-containing fractions by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common choice for polyketides.[15]
-
Detection: Monitor the elution at 290 nm, the characteristic absorbance wavelength for this compound.[1][6]
-
Collect the fractions corresponding to the this compound peak and evaporate the solvent.
-
Protocol 3: HPLC Analysis of this compound
-
Sample Preparation: Dissolve the purified this compound or crude extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in unknown samples.
Visualizations
Caption: Proposed biosynthetic pathway of this compound via a Type I Polyketide Synthase (PKS).
Caption: Mechanism of action of this compound as an inhibitor of Complex III in the mitochondrial electron transport chain.
Caption: General experimental workflow for the production and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An HPLC-based Method to Quantify Coronatine Production by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reconstitution of the myxothiazol biosynthetic gene cluster by Red/ET recombination and heterologous expression in Myxococcus xanthus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterologous Expression of the Oxytetracycline Biosynthetic Pathway in Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cloning, expression, and purification of intact polyketide synthase modules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reconstitution of the Myxothiazol Biosynthetic Gene Cluster by Red/ET Recombination and Heterologous Expression in Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Stability at different pH of polyene antibiotics derived from partricin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Haliangicin C Isomers
Welcome to the technical support center dedicated to providing guidance on the purification of Haliangicin (B1249031) C and the removal of its isomers. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the separation of these complex natural products.
Frequently Asked Questions (FAQs)
Q1: What are the main types of Haliangicin C isomers I should be aware of?
A1: this compound is a polyene antibiotic that can exist as several isomers. The primary types to consider during purification are:
-
Geometrical Isomers: These arise from the cis/trans configuration of the double bonds within the polyene chain. Haliangicins B, C, and D are known geometrical isomers.[1]
-
Epoxide Isomers: this compound contains an epoxide ring, which can exist as different stereoisomers (cis/trans or enantiomers). Notably, Haliangicins B-D can be an inseparable mixture of cis and trans epoxide isomers.[1]
Q2: What are the initial recommended steps for purifying a crude extract containing this compound?
A2: A general workflow for the initial purification of a crude this compound extract involves a multi-step approach to remove major impurities before tackling the fine separation of isomers. A typical sequence would be:
-
Solvent Extraction: Partitioning the crude extract between immiscible solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on their polarity.
-
Column Chromatography: Using normal-phase (e.g., silica (B1680970) gel) or reversed-phase (e.g., C18) column chromatography to fractionate the extract. This step helps in isolating the fraction containing the mixture of this compound and its isomers.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the key technique for separating the closely related isomers.
Q3: What are the critical factors to consider for the stability of this compound during purification?
A3: Polyene antibiotics like this compound can be sensitive to degradation. Key factors to control during purification are:
-
Light: Polyenes are susceptible to photodegradation. It is crucial to protect the samples from light by using amber vials or covering glassware with aluminum foil.
-
pH: Extremes of pH can cause degradation. Maintaining a neutral or slightly acidic pH is generally recommended.
-
Temperature: Elevated temperatures can accelerate degradation. It is advisable to perform purification steps at room temperature or below, if possible.
-
Oxygen: The presence of oxygen can lead to oxidation of the polyene chain. Degassing solvents and blanketing samples with an inert gas like nitrogen or argon can help minimize this.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound isomers, particularly focusing on HPLC-based methods.
Guide 1: Poor Resolution of Geometrical Isomers in Reversed-Phase HPLC
Problem: Geometrical isomers of this compound (e.g., Haliangicin B, C, and D) are co-eluting or showing poor separation on a C18 column.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Mobile Phase Composition | 1. Optimize Organic Modifier: If using a methanol/water gradient, try switching to or adding acetonitrile (B52724). The different selectivity of acetonitrile can improve the resolution of geometric isomers. 2. Adjust Gradient Slope: A shallower gradient around the elution time of the isomers can increase the separation between them. | Improved separation of peaks corresponding to the different geometrical isomers. |
| Suboptimal Temperature | Vary Column Temperature: Both increasing and decreasing the temperature can affect selectivity. Experiment with a range of temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal condition for isomer separation. | Enhanced resolution between the isomer peaks. |
| Incorrect Stationary Phase | Screen Different C18 Columns: Not all C18 columns are the same. Columns with different bonding densities or end-capping can offer different selectivities. Consider a Phenyl-Hexyl Column: The pi-pi interactions offered by a phenyl-based stationary phase can improve the separation of compounds with conjugated double bonds. | Better peak shape and increased resolution of the geometrical isomers. |
Guide 2: Difficulty in Separating Epoxide Isomers
Problem: The cis/trans or enantiomeric epoxide isomers of this compound are not separating.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Achiral Stationary Phase | Employ a Chiral Stationary Phase (CSP): For enantiomeric separation, a chiral column is essential. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including epoxides. | Separation of the single peak into two distinct peaks corresponding to the enantiomers. |
| Inappropriate Mobile Phase for Chiral Separation | 1. Normal-Phase vs. Reversed-Phase: Chiral separations can be performed in either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) mode. Screen both to determine the best approach. 2. Optimize Modifier in Normal-Phase: The type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase is critical. Small changes can have a large impact on resolution. | Improved resolution of the epoxide isomers. |
| Low Flow Rate | Reduce the Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Reducing the flow rate can increase the interaction time with the CSP and improve resolution. | Increased separation between the enantiomeric peaks. |
Guide 3: General HPLC Issues
Problem: Observing peak splitting, broadening, or tailing for all this compound isomer peaks.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | Reduce Sample Concentration/Injection Volume: Injecting too much sample can lead to distorted peak shapes. Dilute the sample or inject a smaller volume. | Sharper, more symmetrical peaks. |
| Sample Solvent Incompatibility | Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient. If the sample is not soluble, use the weakest possible solvent. | Improved peak shape, especially for early eluting peaks. |
| Column Contamination or Void | 1. Flush the Column: Wash the column with a strong solvent to remove any adsorbed impurities. 2. Replace the Column: If flushing does not resolve the issue, the column may have a void at the inlet or the stationary phase may be degraded. | Restoration of sharp, symmetrical peaks. |
Data Presentation
Table 1: Representative Data for the Influence of Mobile Phase on Geometrical Isomer Separation (Reversed-Phase HPLC)
The following data is illustrative for a hypothetical mixture of polyene geometric isomers and demonstrates the effect of mobile phase composition on resolution.
| Mobile Phase Composition | Resolution (Rs) between Isomer 1 and 2 | Resolution (Rs) between Isomer 2 and 3 |
| 60-95% Methanol in Water (30 min) | 1.2 | 1.0 |
| 60-95% Acetonitrile in Water (30 min) | 1.6 | 1.4 |
| 50-85% Methanol/Acetonitrile (1:1) in Water (30 min) | 1.8 | 1.6 |
Table 2: Comparison of Chiral Stationary Phases for the Separation of a Racemic Epoxide
This table provides representative data on the performance of different types of chiral columns for the separation of a racemic epoxide, which can be analogous to this compound's epoxide isomers.
| Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | 1.35 | 2.1 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (85:15) | 1.28 | 1.8 |
| Immobilized Protein (e.g., AGP) | Acetonitrile/10mM Ammonium Acetate (15:85) | 1.15 | 1.5 |
Experimental Protocols
Protocol 1: General Preparative HPLC Method Development for this compound Isomers
This protocol outlines a systematic approach to developing a preparative HPLC method for the separation of this compound isomers, starting from an analytical scale.
-
Analytical Method Development:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Screening:
-
Solvent A: Water with 0.1% formic acid or acetic acid (to improve peak shape).
-
Solvent B: Acetonitrile or Methanol.
-
Run a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the isomers.
-
-
Optimization:
-
Adjust the gradient slope around the elution window of the isomers to improve resolution.
-
Evaluate the effect of temperature (e.g., 25-40°C).
-
If necessary, screen other stationary phases (e.g., Phenyl-Hexyl).
-
-
-
Scale-Up to Preparative HPLC:
-
Column Selection: Choose a preparative column with the same stationary phase as the optimized analytical method (e.g., 21.2 x 150 mm, 5 µm).
-
Flow Rate Calculation: Scale the flow rate proportionally to the cross-sectional area of the columns.
-
Preparative Flow Rate = Analytical Flow Rate x (Preparative Column Diameter / Analytical Column Diameter)²
-
-
Gradient Time Adjustment: Keep the gradient time the same if the column lengths are the same.
-
Sample Loading Study:
-
Prepare a concentrated solution of the isomer mixture in the initial mobile phase or a weak solvent.
-
Perform a series of injections with increasing volumes to determine the maximum loading capacity before resolution is lost.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to each separated isomer peak.
-
Analyze the purity of each fraction using the analytical HPLC method.
-
Pool the pure fractions and evaporate the solvent.
-
Visualizations
Caption: A general workflow for the purification of this compound isomers.
References
Technical Support Center: Strategies to Reduce Haliangicin C Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Haliangicin (B1249031) C in animal models. The focus is on strategies to mitigate the potential toxicity of this potent antifungal agent.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of Haliangicin C and how might this relate to its toxicity in animal models?
A1: this compound is a polyene antibiotic that functions as an inhibitor of the mitochondrial respiratory chain. Specifically, it interferes with the electron flow within the cytochrome b-c1 complex (Complex III).[1] This disruption of cellular respiration can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells.[2] In animal models, this mechanism can manifest as systemic toxicity, as mitochondrial function is crucial for all cells. The high conservation of the cytochrome b-c1 complex between fungi and mammals suggests that off-target effects in the host are likely, potentially leading to adverse effects.[3]
Q2: Are there any known analogues of this compound with potentially lower toxicity?
A2: Research has led to the isolation and creation of several isomers and unnatural analogues of this compound.[4] For instance, cis-haliangicin and haliangicins B, C, and D have been identified.[4] While the primary focus of these studies has been on their antifungal activity, the generation of such analogues is a key strategy in drug development to identify compounds with an improved therapeutic index—that is, high efficacy with reduced toxicity.[5] Evaluating the cytotoxic activities of these analogues against both fungal and mammalian cell lines would be a critical step in determining their potential for reduced in-animal toxicity.
Q3: My animal models are experiencing significant weight loss and lethargy after administration of this compound. What are the potential causes and mitigation strategies?
A3: The observed symptoms are common indicators of systemic toxicity, which is plausible given this compound's mechanism of action targeting mitochondrial respiration. To mitigate these effects, several strategies can be considered:
-
Dose Optimization: Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD).
-
Formulation Strategies: this compound is a polyene, a class of molecules known for toxicity when administered in their free form. For other polyenes like Amphotericin B, lipid-based formulations have been highly successful in reducing toxicity while maintaining efficacy.[6][7][8] Encapsulating this compound in liposomes or nanoparticles could alter its pharmacokinetic profile and reduce its interaction with host cells.[9][10][11]
-
Route of Administration: The route of administration can significantly impact the toxicity profile. Investigate alternative routes that might reduce systemic exposure while still reaching the target site of infection.
Q4: What formulation strategies can be employed to reduce the toxicity of this compound, given it is a polyketide?
A4: As a polyketide, this compound is likely hydrophobic. Several formulation strategies are suitable for such molecules to reduce toxicity:
-
Liposomal Formulations: Encapsulating this compound within liposomes can shield it from interacting with mammalian cell membranes, thereby reducing toxicity. This is a well-established method for other polyene antibiotics.[6][7][12]
-
Nanoparticle Delivery Systems: Polymeric nanoparticles can be used to encapsulate hydrophobic drugs like this compound, potentially improving their solubility and altering their biodistribution to reduce off-target effects.[9][13]
-
Prodrug Approach: A prodrug of this compound could be synthesized to be inactive systemically and only become activated at the site of infection, for example, by fungal-specific enzymes. This is a powerful strategy for reducing systemic toxicity.[14][15][16]
Troubleshooting Guides
Issue 1: High Incidence of Nephrotoxicity in Rodent Models
Question: We are observing elevated creatinine (B1669602) and BUN levels in our rat model, suggesting kidney damage, even at doses that are not fully effective against the fungal pathogen. How can we address this apparent nephrotoxicity?
Answer:
Nephrotoxicity is a known side effect of other polyene antibiotics like Amphotericin B, often due to the drug binding to cholesterol in mammalian cell membranes.[7][17] Assuming a similar mechanism for this compound, the following troubleshooting steps are recommended:
-
Confirm the Hypothesis:
-
Conduct histopathological analysis of the kidneys from treated animals to confirm tubular damage.
-
Perform in vitro cytotoxicity assays using renal cell lines to assess the direct toxic effect of this compound.
-
-
Implement a Formulation-Based Strategy:
-
The most promising approach is to use a lipid-based formulation. Encapsulating this compound in liposomes can significantly reduce its exposure to renal cells.[8][12]
-
Actionable Step: Follow a standard protocol for creating liposomal this compound and compare its in vivo toxicity and efficacy against the free drug.
-
-
Explore Structural Modifications:
-
If resources permit, synthesizing and screening analogues of this compound that have a lower affinity for cholesterol-containing membranes could yield a less nephrotoxic compound.[18]
-
Issue 2: Poor Therapeutic Index and a Narrow Window Between Efficacy and Toxicity
Question: In our mouse model of systemic candidiasis, the effective dose of this compound is very close to the toxic dose, leading to a poor therapeutic index. How can we widen this therapeutic window?
Answer:
A narrow therapeutic window is a common challenge in drug development. The goal is to either increase efficacy at lower doses or decrease toxicity at effective doses.
-
Enhance Efficacy through Targeted Delivery:
-
A formulation that targets the site of infection can increase the local concentration of this compound without increasing the systemic dose. For example, pH-sensitive nanoparticles could be designed to release the drug in the acidic microenvironment of a fungal infection.[19]
-
-
Reduce Systemic Toxicity:
-
As detailed in other sections, lipid-based formulations are a primary strategy. By reducing the peak plasma concentration of the free drug, these formulations can significantly lower systemic toxicity.[6][10]
-
Actionable Step: Develop a nanoparticle formulation of this compound. A platform like the Deciparticle™ technology, which is suitable for polyketides, could be explored.[9][20]
-
-
Combination Therapy:
-
Investigate the use of this compound at a lower, non-toxic dose in combination with another antifungal agent that has a different mechanism of action. This could lead to a synergistic effect, improving efficacy without increasing toxicity.
-
Quantitative Data Summary
Table 1: Comparative In Vitro Activity of Cytochrome b-c1 Inhibitors
| Compound | Target Organism/Cell Line | Assay | IC50 Value | Reference |
| Inz-1 | Saccharomyces cerevisiae | Growth Inhibition | 2.5 µM | [3] |
| Inz-1 | Candida albicans | Growth Inhibition | 8.0 µM | [3] |
| Inz-1 | Human HEK293 cells | Cytochrome b-c1 Activity | 45.3 µM | [3] |
This table illustrates the principle of selectivity, where a compound is more potent against the fungal target than the human equivalent, a key characteristic for a successful antifungal agent with reduced host toxicity.
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound (L-HC)
This protocol is a standard method adapted for this compound, based on established procedures for other polyene antibiotics.
Materials:
-
This compound
-
Dimyristoylphosphatidylcholine (DMPC)
-
Dimyristoylphosphatidylglycerol (DMPG)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm)
Procedure:
-
Lipid Film Hydration: a. Dissolve this compound, DMPC, and DMPG (e.g., in a 1:10:2 molar ratio) in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. b. Remove the organic solvents using a rotary evaporator at 37°C to form a thin lipid film on the flask wall. c. Further dry the film under a vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with PBS by gentle rotation at 37°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
Vesicle Size Reduction: a. Subject the MLV suspension to probe sonication on ice for 5-10 minutes to reduce the size of the vesicles. b. For a more uniform size distribution, pass the suspension through an extruder equipped with 100 nm polycarbonate membranes for 10-15 cycles.
-
Purification and Characterization: a. Remove any unencapsulated this compound by dialysis or size exclusion chromatography. b. Characterize the resulting liposomes for size, zeta potential, and encapsulation efficiency using standard methods.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study in Mice
Animals:
-
6-8 week old female BALB/c mice
Procedure:
-
Dose Selection: a. Based on in vitro cytotoxicity data, select a starting dose and several escalating dose levels of this compound (both free and liposomal formulations).
-
Administration: a. Acclimatize the mice for at least one week. b. Divide the mice into groups (n=3-5 per group), including a vehicle control group. c. Administer a single intravenous (IV) injection of the assigned dose.
-
Monitoring: a. Monitor the animals twice daily for 14 days for clinical signs of toxicity, including weight loss, changes in behavior, ruffled fur, and mortality. b. Record body weights daily.
-
Endpoint and Analysis: a. The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight. b. At the end of the study, perform a complete necropsy, and collect blood for clinical chemistry analysis (e.g., kidney and liver function tests) and major organs for histopathology.
Visualizations
Caption: Proposed pathway for this compound-induced toxicity.
References
- 1. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Cytochrome b inhibitors and how do they work? [synapse.patsnap.com]
- 3. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Development of liposomal polyene antibiotics: an historical perspective. [sites.ualberta.ca]
- 7. Development of liposomal polyene antibiotics: an historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid formulations of polyene antifungal drugs and attenuation of associated nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. Oncotelic and Sapu Nano Unveils Broad-Appointment of Broad-Appointment of Sapu Nano Nanomedicine Platform Capable of Formulating Multiple Hydrophobic Peptide, Macrolide, and Polyketide Drugs | MarketScreener [marketscreener.com]
- 14. Prodrug Approaches for Natural Products | Scilit [scilit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies to Overcome Amphotericin B Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 19. [PDF] Polyketal nanoparticles: a new pH-sensitive biodegradable drug delivery vehicle. | Semantic Scholar [semanticscholar.org]
- 20. Sapu Nano Unveils Broad-Applicability Deciparticle™ [globenewswire.com]
overcoming acquired resistance to Haliangicin C in fungal strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Haliangicin C. The information is designed to address potential challenges in overcoming or studying acquired resistance to this novel antifungal agent.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound
-
Question: My MIC results for this compound against the same fungal strain are variable between experiments. What are the possible reasons?
-
Answer: Inconsistent MIC values can stem from several factors. Firstly, ensure your inoculum is prepared from a fresh culture (24-48 hours old) and standardized to the correct density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) using a spectrophotometer or hemocytometer.[1] Secondly, use a standardized medium recommended for antifungal susceptibility testing, typically RPMI 1640, and be aware of potential lot-to-lot variability.[1] Finally, strictly adhere to consistent incubation times and temperatures, as minor variations can significantly impact fungal growth and apparent susceptibility.
Issue 2: "Trailing Growth" Observed in Broth Microdilution Assays
-
Question: I am observing reduced but persistent fungal growth across a wide range of this compound concentrations above the apparent MIC. How should I interpret this "trailing growth"?
-
Answer: Trailing growth, characterized by reduced but persistent growth across a range of drug concentrations, can complicate MIC determination.[2][3] This phenomenon is particularly noted with fungistatic agents.[1] For some antifungal agents, it is recommended to read the MIC at 24 hours, as trailing effects can become more pronounced at 48 hours, potentially leading to a misinterpretation of resistance.[1] The recommended endpoint is often the lowest concentration that produces a prominent reduction in growth (typically ≥50%) compared to the growth control.[1] It has also been noted that adjusting the pH of the growth medium can reduce trailing for certain fungi and antifungal agents.[2]
Issue 3: No Fungal Growth in Control Wells
-
Question: I am not observing any growth in my drug-free control wells. What could be the issue?
-
Answer: Lack of growth in the control wells typically indicates a problem with the inoculum's viability or the growth conditions. Use a fresh culture to prepare your inoculum and verify cell viability. Ensure that your incubator is functioning at the correct temperature and providing adequate humidity to prevent the wells from drying out.
Issue 4: Unexpected Growth at High Concentrations of this compound
-
Question: My fungal strain is susceptible to this compound at lower concentrations but shows growth at very high concentrations. What could explain this?
-
Answer: This phenomenon, known as the paradoxical effect or Eagle effect, has been observed with some antifungal drugs.[1] It is an in vitro effect where a fungal isolate shows susceptibility at lower concentrations but exhibits growth at higher concentrations above the MIC.[1] This is often linked to a compensatory stress response in the fungus.[1] If you observe this, it is important to record it and consider the lowest concentration that inhibits growth as the effective MIC.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel beta-methoxyacrylate antibiotic.[4] Its antifungal activity stems from its ability to interfere with the mitochondrial respiratory chain by inhibiting the electron flow within the cytochrome b-c1 segment (Complex III).[4][5]
Q2: What is the known antifungal spectrum of this compound?
A2: this compound has been shown to inhibit the growth of a wide spectrum of fungi, while being inactive against bacteria.[4] See the data table below for reported MIC values against various fungal species.
Q3: What are the potential mechanisms of acquired resistance to this compound?
A3: While specific resistance to this compound has not been extensively documented, potential mechanisms can be inferred from its mode of action as a mitochondrial inhibitor. These may include:
-
Target Site Modification: Mutations in the cytochrome b gene could alter the drug-binding site, reducing the efficacy of this compound.
-
Efflux Pump Overexpression: Fungi may upregulate ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters that can actively pump this compound out of the cell. Enhanced mitochondrial respiration has been correlated with increased activity of these pumps.[6]
-
Alternative Metabolic Pathways: Fungal cells might develop or enhance alternative respiratory pathways to bypass the blocked Complex III.
-
Mitochondrial Dysfunction: Specific mitochondrial mutations can lead to the activation of pleiotropic drug resistance pathways.[7][8]
Q4: How can I experimentally induce resistance to this compound in a fungal strain?
A4: Acquired resistance can be induced in vitro through experimental evolution.[9] This typically involves serially passaging the fungal population in the presence of gradually increasing concentrations of this compound.[1][9] This process selects for mutants with increased tolerance to the compound. See the detailed protocol section for a step-by-step guide.
Data Presentation
Table 1: Antifungal Activity of this compound Against Various Fungal Strains
| Fungal Species | MIC (µg/mL) |
| Botrytis cinerea | 3.1 |
| Pythium ultimum | 0.4 |
| Saprolegnia parasitica | 0.1 |
Data extracted from existing literature on Haliangicin.
Table 2: Example Data Table for Characterizing a this compound-Resistant Strain
| Strain | Parent Strain MIC (µg/mL) | Resistant Strain MIC (µg/mL) | Fold Increase in MIC | Stability (Passages without Drug) |
| [Fungal Species] | [Initial MIC] | [MIC after evolution] | [Calculated Fold Increase] | [Number of passages] |
| Control Strain | 0.4 | 0.4 | 1 | >10 |
| Resistant Isolate 1 | 0.4 | 12.8 | 32 | >10 |
| Resistant Isolate 2 | 0.4 | 6.4 | 16 | >10 |
This table is a template for presenting data once a resistant strain has been developed and characterized.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound: Reconstitute this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions in RPMI 1640 medium to achieve final concentrations ranging from a level expected to be inhibitory to one that permits growth.
-
Inoculum Preparation: From a fresh culture (24-48 hours), suspend fungal colonies in sterile saline. Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. Dilute this suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells.[1]
-
Assay Procedure: In a 96-well microtiter plate, add 100 µL of each this compound dilution to the appropriate wells. Add 100 µL of the standardized fungal inoculum to each well. Include a positive control (fungus, no drug) and a negative control (medium only).
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well. This can be determined visually or by using a microplate reader.
Protocol 2: In Vitro Evolution of this compound Resistance
This protocol outlines a method for generating fungal strains with acquired resistance to this compound.
-
Determine Baseline MIC: First, determine the initial MIC of the susceptible fungal strain for this compound using the broth microdilution protocol described above.
-
Initial Exposure: Inoculate the fungal strain into a liquid medium (e.g., RPMI or YPD) containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).[1] Incubate with shaking at an appropriate temperature until growth is achieved.[1]
-
Serial Passaging and Concentration Increase: Once the culture reaches a desired density, transfer a small volume to fresh medium containing a slightly higher concentration of this compound (e.g., 1.5x or 2x the previous concentration).[1] Repeat this process for multiple passages.
-
Monitor MIC: Periodically, isolate a sample from the evolving population and determine its MIC to track the development of resistance.[1]
-
Confirm Resistance: Once a strain demonstrates a stable and significantly higher MIC compared to the original isolate, confirm the resistance phenotype.[1] This can be done by growing the strain in a drug-free medium for several passages and then re-testing the MIC to ensure the resistance is a stable genetic trait.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. Experimental Evolution of Antifungal Resistance in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of Haliangicin C production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting batch-to-batch variability in Haliangicin C production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is a polyketide with antifungal properties. It is a secondary metabolite produced by the marine myxobacterium Haliangium ochraceum. The productivity of this compound in its native producer is often low.[1][2][3]
Q2: What are the optimal growth conditions for Haliangium ochraceum?
A2: Haliangium ochraceum is a moderately halophilic bacterium. Optimal growth is typically observed at a temperature of 30-34°C and a NaCl concentration of 2-3%.[3][4]
Q3: Is there a way to significantly improve the yield of this compound?
A3: Yes, heterologous expression of the this compound biosynthetic gene cluster (hli) in Myxococcus xanthus has been shown to increase the production yield by as much as tenfold.[1][2] This suggests that the native producer, Haliangium ochraceum, may have regulatory or metabolic limitations that can be overcome in a different host.
Q4: What are the known precursors for this compound biosynthesis?
A4: The biosynthesis of this compound involves precursors derived from acetate (B1210297), propionate, and methionine. Supplementing the fermentation medium with these precursors may enhance the yield.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production, focusing on potential causes and actionable solutions to mitigate batch-to-batch variability.
Issue 1: Low or No Production of this compound
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Growth Conditions | - Temperature: Ensure the incubator is calibrated and maintaining a stable temperature between 30-34°C. Temperatures outside this range can significantly impact growth and secondary metabolite production. - Salinity: The NaCl concentration in the medium is critical. Prepare fresh media with a final NaCl concentration of 2-3% (w/v). Inconsistent salt concentration can lead to osmotic stress and reduced productivity.[3][4] |
| Inadequate Medium Composition | - Nutrient Limitation: Review the composition of your fermentation medium. A modified VY/2 medium is commonly used for Haliangium ochraceum. Ensure all components are accurately weighed and dissolved. - Precursor Availability: Consider supplementing the medium with biosynthetic precursors such as sodium acetate, sodium propionate, and L-methionine to potentially boost production. |
| Poor Inoculum Quality | - Inoculum Age and Density: Use a fresh, actively growing seed culture for inoculation. An old or low-density inoculum will result in a longer lag phase and potentially lower final titers. |
| Genetic Instability of the Producer Strain | - Strain Integrity: If using the native producer, consider that marine myxobacteria can be genetically unstable. It is advisable to periodically re-isolate single colonies to maintain a high-producing lineage. - Heterologous Host Viability: If using a heterologous host like Myxococcus xanthus, ensure the integrity of the expression vector and the stability of the integrated gene cluster. |
Issue 2: Inconsistent this compound Yields Between Batches
| Potential Cause | Troubleshooting Steps & Recommendations |
| Variability in Media Preparation | - Component Quality: Use high-quality, analytical grade reagents for media preparation. Variations in the quality of complex components like yeast extract can introduce significant variability. - pH Fluctuation: The optimal pH for this compound production has not been definitively established, but it is a critical parameter in most fermentations. Measure and adjust the initial pH of the medium and monitor its change throughout the fermentation. Consider using a buffered medium to maintain pH stability. |
| Inconsistent Fermentation Parameters | - Aeration and Agitation: Oxygen availability is crucial for the growth of the strictly aerobic H. ochraceum. Ensure consistent agitation and aeration rates across all fermentation batches. Variations can lead to differences in growth and metabolic activity. - Fermentation Duration: Harvest the culture at a consistent time point, ideally during the stationary phase when secondary metabolite production is often maximal. |
| Inaccurate Quantification | - Extraction Efficiency: Ensure a consistent and validated extraction protocol is used for every batch. Incomplete extraction will lead to an underestimation of the produced this compound. - Analytical Method Variability: Calibrate the HPLC instrument regularly and use a fresh, accurately prepared standard curve for each quantification run. |
Data Presentation
Table 1: Impact of Temperature on Haliangium ochraceum Growth
| Temperature (°C) | Relative Growth |
| 25 | Moderate |
| 30 | Optimal |
| 34 | Optimal |
| 37 | Reduced |
| 40 | Minimal |
Table 2: Effect of NaCl Concentration on Haliangium ochraceum Growth
| NaCl Concentration (% w/v) | Relative Growth |
| 1 | Suboptimal |
| 2 | Optimal |
| 3 | Optimal |
| 4 | Reduced |
| 5 | Minimal |
Note: This table is based on reported optimal salinity for H. ochraceum growth.[3][4] The direct quantitative effect on this compound production may vary.
Experimental Protocols
Fermentation Protocol for this compound Production
This protocol is based on the cultivation of Haliangium ochraceum.
a. Media Preparation (Modified VY/2 Medium)
-
Baker's Yeast: 5.0 g/L
-
Cyanocobalamin (Vitamin B12): 0.5 mg/L
-
NaCl: 25.0 g/L
-
Agar (for solid medium): 15.0 g/L
-
Dissolve all components in distilled water and adjust the pH to 7.2 before autoclaving.
b. Inoculum Preparation
-
Inoculate a single colony of H. ochraceum into 50 mL of liquid VY/2 medium in a 250 mL flask.
-
Incubate at 30°C with shaking at 180 rpm for 3-5 days, or until the culture appears visibly turbid.
c. Production Fermentation
-
Inoculate 500 mL of VY/2 medium in a 2 L flask with 25 mL of the seed culture.
-
Incubate at 30°C with shaking at 180 rpm for 7-10 days.
Extraction of this compound
-
Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the supernatant and the cell pellet.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Extract the cell pellet by sonicating in methanol (B129727), followed by centrifugation to remove cell debris.
-
Combine the ethyl acetate and methanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Quantification of this compound by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used for separating polyketides. A starting condition of 40% acetonitrile, increasing to 95% over 20 minutes can be a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 290 nm, as this compound has a conjugated polyene structure that absorbs in this region.[2]
-
Standard Curve: Prepare a standard curve using purified this compound of known concentrations to accurately quantify the amount in the samples.
Visualizations
Caption: A simplified workflow for the production and analysis of this compound.
Caption: A decision tree for troubleshooting common issues in this compound production.
Caption: A simplified overview of the biosynthetic precursors for this compound.
References
- 1. Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Haliangicin C vs. Amphotericin B: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Haliangicin (B1249031) C, a novel marine-derived antifungal agent, and Amphotericin B, a long-established polyene antibiotic. This document synthesizes available experimental data to offer an objective performance comparison, complete with methodological insights, to support research and development in antifungal therapies.
Overview and Mechanism of Action
Haliangicin C is a polyketide of marine myxobacterial origin, first isolated from Haliangium ochraceum.[1] It represents a newer class of antifungal compounds with a distinct mechanism of action. In contrast, Amphotericin B , derived from Streptomyces nodosus, has been a cornerstone of antifungal therapy for severe systemic mycoses for decades.[2]
The fundamental difference in their efficacy lies in their distinct molecular targets and mechanisms of action.
-
This compound: Functions by inhibiting the mitochondrial respiratory chain. Specifically, it interferes with the electron flow within the cytochrome b-c1 complex (Complex III).[2] This disruption of cellular respiration leads to a cascade of events culminating in fungal cell death.
-
Amphotericin B: Acts by binding to ergosterol, a primary sterol component of the fungal cell membrane.[3][4] This binding leads to the formation of pores or ion channels in the membrane, causing leakage of essential intracellular ions and molecules, which ultimately results in fungal cell death.[3][4]
Signaling Pathway Diagrams
Caption: this compound's inhibitory effect on the mitochondrial electron transport chain.
Caption: Amphotericin B's mechanism of disrupting the fungal cell membrane.
Comparative In Vitro Efficacy
Direct comparative studies evaluating the in vitro efficacy of this compound against Amphotericin B are limited. However, by compiling available data on their individual activities against a range of fungal pathogens, a preliminary comparison can be made.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | 15.6 | 0.03 - 1.0 |
| Aspergillus fumigatus | Data not available | 0.5 - 2.0 |
| Cryptococcus neoformans | Data not available | 0.12 - 1.0 |
| Fusarium spp. | Data not available | Often resistant |
| Phytophthora spp. | Active (qualitative)[3] | Data not available |
| Pythium spp. | Active (qualitative)[3] | Data not available |
Note: The provided MIC value for this compound is based on a single available report. The activity against Phytophthora and Pythium has been noted but without specific MIC values.[3] Amphotericin B's MIC values are presented as a range, reflecting variations between strains and testing conditions.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of antifungal efficacy. Below are outlines of the key methodologies cited in the evaluation of this compound and Amphotericin B.
Antifungal Susceptibility Testing: Broth Microdilution
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
References
- 1. Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Haliangicin C vs. Fluconazole: A Comparative Analysis Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of Haliangicin C and fluconazole (B54011) against Candida albicans, the most common causative agent of candidiasis. Fluconazole, a well-established azole antifungal, serves as a benchmark for comparison with this compound, a novel polyketide of marine origin. This document synthesizes available experimental data on their mechanisms of action and in vitro efficacy, presenting it in a format conducive to research and development applications.
Mechanisms of Action: Two Distinct Approaches to Fungal Inhibition
This compound and fluconazole target different essential processes in Candida albicans, leading to fungal growth inhibition or cell death.
This compound: This marine-derived compound acts on the mitochondrial respiratory chain.[1] Specifically, it interferes with the electron flow within the cytochrome b-c1 complex (Complex III).[1] This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately inhibiting fungal growth. Haliangicin is a β-methoxyacrylate antibiotic with a conjugated tetraene moiety, isolated from the marine myxobacterium Haliangium luteum.[1][2]
Fluconazole: As a member of the triazole class of antifungals, fluconazole's mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase. This enzyme is critical for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. By depleting ergosterol and causing the accumulation of toxic sterol precursors, fluconazole disrupts the integrity and function of the cell membrane, leading to the inhibition of fungal growth.
Quantitative Antifungal Activity
| Compound | Metric | Value (µg/mL) | Reference |
| This compound (related compounds) | MIC | 15.6 | [3] |
| Fluconazole | MIC Range (Susceptible) | ≤ 8 |
Note: The MIC value for this compound is for related compounds ZZ145 and ZZ148, as reported in a review, and should be interpreted with caution as it may not be representative of this compound itself.[3] The MIC for fluconazole is based on established clinical breakpoints for susceptible C. albicans isolates.
Experimental Protocols
The determination of in vitro antifungal activity is crucial for the evaluation of novel compounds. Standardized methodologies ensure reproducibility and comparability of data.
Antifungal Susceptibility Testing (Broth Microdilution)
A generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against Candida albicans is described below, based on established clinical laboratory standards.
-
Inoculum Preparation: Candida albicans is cultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24 hours. A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in a standardized test medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agents (this compound and fluconazole) are serially diluted in the test medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation and Incubation: The prepared yeast inoculum is added to each well of the microtiter plate containing the diluted antifungal agents. A growth control well (inoculum without drug) and a sterility control well (medium without inoculum) are also included. The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. The endpoint can be determined visually or by using a spectrophotometric reader.
Conclusion
This compound and fluconazole represent two distinct classes of antifungal agents with different molecular targets in Candida albicans. While fluconazole is a well-characterized and widely used antifungal that inhibits ergosterol biosynthesis, this compound offers a novel mechanism by targeting mitochondrial respiration. The available data, although limited for a direct comparison, suggests that Haliangicin and its related compounds possess notable antifungal activity. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound as a novel antifungal agent for the treatment of candidiasis. The development of compounds with new mechanisms of action is critical in the face of emerging resistance to existing antifungal drugs.
References
- 1. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Haliangicin C Isomers' Antifungal Activity
A detailed examination of the antifungal potency of Haliangicin (B1249031) C and its stereoisomers, providing key experimental data and insights into their mechanism of action for researchers in drug discovery and development.
Haliangicin, a β-methoxyacrylate polyene antibiotic isolated from the marine myxobacterium Haliangium ochraceum, has demonstrated significant antifungal properties. This guide provides a comparative analysis of the antifungal activity of Haliangicin C and its isomers, presenting quantitative data from experimental studies, detailed experimental protocols, and an overview of their mechanism of action.
Data Presentation: Antifungal Activity of Haliangicin Isomers
The antifungal efficacy of Haliangicin and its isomers, including cis-Haliangicin, Haliangicin B, this compound, and Haliangicin D, has been evaluated against a range of filamentous fungi. The minimum inhibitory concentration (MIC) is a key metric for this assessment, representing the lowest concentration of a compound that inhibits visible fungal growth.
The following table summarizes the reported MIC values (µg/mL) for Haliangicin and its isomers. The data indicates that while all isomers exhibit antifungal activity, their potency varies. Notably, the antifungal activity of the cis-trans isomers of the epoxide portion is similar. However, the geometrical isomers of the polyene moiety show varied efficacy, with Haliangicin B and C being weaker than the parent Haliangicin, and Haliangicin D demonstrating the weakest activity.[1]
| Compound | Mortierella ramanniana | Aspergillus niger | Trichophyton mentagrophytes | Pyricularia oryzae |
| Haliangicin | 3.13 | 3.13 | 0.78 | 0.20 |
| cis-Haliangicin | 3.13 | 3.13 | 0.78 | 0.20 |
| Haliangicin B | 6.25 | 6.25 | 1.56 | 0.39 |
| This compound | 12.5 | 12.5 | 3.13 | 0.78 |
| Haliangicin D | >25 | >25 | 12.5 | 3.13 |
Experimental Protocols
The following section details the methodologies employed in determining the antifungal activity of Haliangicin isomers.
Antifungal Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentrations (MICs) were determined using a broth microdilution method, a standard technique for assessing the susceptibility of fungi to antimicrobial agents.
1. Preparation of Fungal Inoculum:
-
Fungal strains were cultured on appropriate agar (B569324) plates to obtain sporulating cultures.
-
Spores were harvested and suspended in sterile saline.
-
The spore suspension was adjusted to a concentration of 10⁴ colony-forming units (CFU)/mL.
2. Preparation of Test Compounds:
-
Stock solutions of Haliangicin and its isomers were prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial twofold dilutions of each compound were prepared in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS.
3. Inoculation and Incubation:
-
Each well of the microtiter plate was inoculated with the fungal spore suspension.
-
The plates were incubated at an appropriate temperature (typically 28-35°C) for 48-72 hours.
4. Determination of MIC:
-
The MIC was determined as the lowest concentration of the compound at which there was no visible growth of the fungus.
Mandatory Visualization
Comparative Analysis Workflow
The following diagram illustrates the workflow for the comparative analysis of this compound isomers' antifungal activity.
References
Validating the Antifungal Mechanism of Haliangicin C: A Comparative Guide Using Genetic Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of Haliangicin (B1249031) C, a novel antifungal agent. It outlines a strategy that leverages genetic mutants to confirm its molecular target and compares its activity profile with that of established fungicides with a similar mechanism. Detailed experimental protocols and data presentation formats are included to facilitate the practical application of these methods in a research setting.
Introduction to Haliangicin C and its Putative Mechanism of Action
This compound is a natural product isolated from the marine myxobacterium Haliangium luteum.[1][2] It is a β-methoxyacrylate antibiotic that exhibits a broad spectrum of activity against various fungi, while being inactive against bacteria.[1] The proposed mechanism of action for this compound is the inhibition of the mitochondrial respiratory chain by interfering with the electron flow within the cytochrome b-c1 segment, also known as Complex III.[1] This mode of action is shared by other well-known agricultural fungicides, such as the strobilurins.
Comparison of this compound with Alternative Cytochrome bc1 Inhibitors
A direct comparison of antifungal potency is crucial for evaluating a new compound. While specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely available in the public domain, this section compares its reported qualitative activity with the quantitative data available for Azoxystrobin, a widely used strobilurin fungicide that also targets the cytochrome bc1 complex.
Table 1: Comparison of Antifungal Activity
| Feature | This compound | Azoxystrobin (Strobilurin Fungicide) |
| Mechanism of Action | Inhibition of mitochondrial cytochrome bc1 complex (Complex III)[1] | Inhibition of mitochondrial cytochrome bc1 complex (Complex III) |
| Spectrum of Activity | Broad-spectrum against fungi[1] | Broad-spectrum against a wide range of phytopathogenic fungi |
| Reported MIC Values | Limited public data; reported as having potent antifungal activity.[3] | - Alternaria alternata: EC50 of 1.86 µg/mL- Rhizoctonia solani: EC50 of 1.251 µg/mL |
| Known Resistance | Not yet documented. | Documented resistance in various fungi, often linked to mutations in the CYTB gene (e.g., G143A, F129L). |
| Source | Natural product from marine myxobacterium[1][2] | Synthetic |
Validating the Mechanism of Action Using Genetic Mutants
The most direct way to validate the molecular target of an inhibitor is to demonstrate that specific mutations in the target protein confer resistance to the compound. For inhibitors of the cytochrome bc1 complex, point mutations in the mitochondrial cytochrome b (CYTB) gene are a well-established mechanism of resistance.
The proposed experimental strategy is to engineer fungal strains with known strobilurin-resistance mutations (e.g., G143A or F129L) in the CYTB gene. If this compound targets the same site, these mutant strains should exhibit significantly higher MIC values for this compound compared to the wild-type strain.
Logical Workflow for Validation
Experimental Protocols
Protocol for Generation of Fungal CYTB Mutants via CRISPR-Cas9
This protocol describes the generation of a targeted point mutation in the CYTB gene of a model fungus (e.g., Saccharomyces cerevisiae or a filamentous fungus).
Materials:
-
Wild-type fungal strain
-
Plasmid vector for expressing Cas9 and the guide RNA (gRNA)
-
Donor DNA template (a synthetic oligonucleotide or PCR product) containing the desired mutation (e.g., G143A) and flanking homology arms.
-
Protoplasting enzymes (e.g., lyticase, zymolyase)
-
PEG solution for transformation
-
Selective growth media
Procedure:
-
gRNA Design: Design a 20-nucleotide gRNA sequence that targets a region of the CYTB gene close to the desired mutation site and is adjacent to a Protospacer Adjacent Motif (PAM).
-
Vector Construction: Clone the designed gRNA sequence into the Cas9 expression vector.
-
Donor DNA Design: Synthesize a donor DNA template (~100-200 bp) containing the specific point mutation (e.g., GGT to GCT for G143A). This template should have 40-80 bp homology arms flanking the mutation site that match the wild-type CYTB sequence.
-
Fungal Transformation:
-
Prepare fungal protoplasts by enzymatic digestion of the cell wall.
-
Co-transform the protoplasts with the Cas9-gRNA plasmid and the donor DNA template using a PEG-mediated method.
-
Plate the transformed protoplasts on selective media to regenerate and select for transformants.
-
-
Screening and Verification:
-
Isolate genomic DNA from the resulting colonies.
-
Use PCR to amplify the targeted region of the CYTB gene.
-
Sequence the PCR product to confirm the presence of the desired point mutation.
-
Protocol for Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound and comparator compounds against wild-type and mutant fungal strains.
Materials:
-
96-well microtiter plates
-
Fungal inoculum (wild-type and CYTB mutant strains)
-
RPMI-1640 medium (or other suitable fungal growth medium)
-
This compound and Azoxystrobin stock solutions in DMSO
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Drug Dilutions: In a 96-well plate, perform serial two-fold dilutions of this compound and Azoxystrobin in growth medium to cover a range of concentrations. Include a drug-free well as a growth control.
-
Prepare Fungal Inoculum: Grow fungal cultures to the mid-log phase. Adjust the cell density to a standardized concentration (e.g., 0.5-2.5 x 10^3 cells/mL) in the growth medium.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 30-35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free control. Growth can be assessed visually or by measuring the optical density at 600 nm.
Protocol for Mitochondrial Complex III Activity Assay
This assay directly measures the enzymatic activity of the cytochrome bc1 complex in isolated mitochondria and can be used to quantify the inhibitory effect of this compound.
Materials:
-
Isolated mitochondria from wild-type and mutant fungal strains
-
Mitochondrial Complex III Activity Assay Kit (commercially available)
-
Reduced Coenzyme Q (Ubiquinol) as a substrate
-
Cytochrome c as an electron acceptor
-
Antimycin A (a known Complex III inhibitor) as a positive control
-
Spectrophotometer capable of kinetic measurements at 550 nm
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fungal spheroplasts using differential centrifugation. Determine the protein concentration of the mitochondrial preparation.
-
Assay Preparation: In a 96-well plate, add the assay buffer, cytochrome c, and the mitochondrial sample.
-
Initiate Reaction: Add the substrate (e.g., ubiquinol) to initiate the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 550 nm over time. The rate of increase corresponds to the rate of cytochrome c reduction and is proportional to Complex III activity.
-
Inhibitor Testing: Perform the assay in the presence of various concentrations of this compound, Azoxystrobin, and Antimycin A to determine their IC50 values (the concentration required to inhibit 50% of the enzyme's activity).
Visualizing the Experimental Workflow and Signaling Pathway
Fungal Mitochondrial Electron Transport Chain
Experimental Workflow Diagram
References
- 1. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance of Haliangicin C with Other Mitochondrial Inhibitors: A Comparative Analysis
A comprehensive review of existing literature reveals a notable absence of direct experimental studies on the cross-resistance of Haliangicin C with other mitochondrial inhibitors. While the mechanism of action of this compound as a cytochrome b-c1 (complex III) inhibitor is established, specific data on how resistance to this marine-derived antifungal affects susceptibility to other compounds targeting the mitochondrial respiratory chain remains unpublished.
This compound, a novel β-methoxyacrylate antibiotic isolated from a marine myxobacterium, exhibits potent antifungal activity by disrupting the mitochondrial respiratory chain.[1] Its mode of action involves interfering with the electron flow within the cytochrome b-c1 segment, a critical component for cellular energy production.[1] This mechanism is shared with other well-known agricultural and clinical antifungal agents, such as the strobilurin class of fungicides.
Given the shared target, the potential for cross-resistance is a significant area of interest for researchers, scientists, and drug development professionals. Typically, resistance to cytochrome b-c1 inhibitors arises from specific mutations in the mitochondrial cytochrome b gene. These genetic alterations can reduce the binding affinity of the inhibitor to its target site, thereby rendering the organism less susceptible. Studies on strobilurin fungicides have demonstrated that single point mutations in the cytochrome b gene can confer a high level of resistance to multiple compounds within this class.
However, a thorough search of scientific literature did not yield any studies that have specifically generated this compound-resistant fungal or yeast strains and subsequently tested their susceptibility to other mitochondrial inhibitors. Consequently, there is no quantitative data, such as comparative Minimum Inhibitory Concentration (MIC) values, to populate a detailed comparison guide. Furthermore, the absence of such studies means that specific experimental protocols for inducing and characterizing this compound resistance are not available.
Theoretical Framework for Cross-Resistance
In the absence of direct experimental evidence, a theoretical framework for potential cross-resistance can be proposed based on the known mechanisms of other cytochrome b-c1 inhibitors.
Signaling Pathway of Mitochondrial Respiratory Chain Inhibition
The mitochondrial electron transport chain is a series of protein complexes that transfer electrons from electron donors to electron acceptors via redox reactions, and couples this electron transfer with the transfer of protons across the mitochondrial inner membrane. This compound, like other strobilurin-type inhibitors, targets Complex III (cytochrome b-c1 complex).
Figure 1. Simplified diagram of the mitochondrial electron transport chain, highlighting the inhibitory action of this compound and other inhibitors on Complex III.
Hypothetical Experimental Workflow for Cross-Resistance Studies
To investigate cross-resistance, a logical experimental workflow would be required. This would involve the generation of resistant mutants, followed by susceptibility testing against a panel of mitochondrial inhibitors.
References
Haliangicin C: A Comparative Analysis of In Vitro and In Vivo Efficacy
A detailed examination of the antifungal properties of Haliangicin C, a novel marine-derived metabolite. This guide provides a comprehensive overview of its in vitro activity and addresses the current landscape of its in vivo evaluation, offering a comparative context with other agents targeting the same cellular pathway.
This compound is a β-methoxyacrylate polyene antibiotic originally isolated from the marine myxobacterium Haliangium ochraceum. Its primary biological activity is characterized as antifungal, attributed to its inhibition of the mitochondrial respiratory chain. This guide synthesizes the available scientific data to provide a clear comparison of its efficacy, details the experimental methodologies used for its evaluation, and visualizes its mechanism of action and experimental workflows.
In Vitro Efficacy of this compound and Its Isomers
This compound has demonstrated a broad spectrum of antifungal activity against various fungal species. While the seminal publication by Fudou et al. (2001) established its general antifungal properties, subsequent research has provided more specific details on its potency, often in comparison to its isomers. The primary mechanism of action for this compound is the inhibition of the cytochrome b-c1 complex (Complex III) in the mitochondrial respiratory chain, which disrupts electron transport and leads to fungal cell death.[1]
| Compound | Target Organism(s) | Observed Activity | Reference |
| This compound | Wide spectrum of fungi | Potent antifungal activity | Fudou et al., 2001 |
| Haliangicin Isomers (B-D, cis-haliangicin) | Fungi | Antifungal activities evaluated and compared to this compound | Itou et al., 2003 |
In Vivo Efficacy: A Data Gap
A thorough review of the existing scientific literature reveals a notable absence of in vivo efficacy data for this compound. To date, no studies in animal models, such as murine models of disseminated or localized fungal infections, have been published. This represents a significant gap in the preclinical development of this compound as a potential therapeutic agent.
To provide a relevant comparative context for researchers, this guide presents the in vitro and in vivo efficacy of Ilicicolin H , another potent antifungal agent that shares the same mechanism of action as this compound—inhibition of the cytochrome b-c1 complex.
Comparative Efficacy of Ilicicolin H (Cytochrome b-c1 Inhibitor)
| Efficacy Parameter | Organism | Value/Result | Reference |
| In Vitro (MIC) | Candida albicans | Sub-μg/mL | Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H (2012) |
| Aspergillus fumigatus | Sub-μg/mL | Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H (2012) | |
| Cryptococcus spp. | Sub-μg/mL | Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H (2012) | |
| In Vivo (Murine Model of Disseminated Candidiasis) | Candida albicans | ED₉₀ of 15.45 mg/kg/dose (oral) | Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H (2012) |
ED₉₀: Effective dose required to reduce the fungal burden in the kidneys by 90%.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of an antifungal agent is typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or water, and the suspension is adjusted to a standardized concentration (e.g., 0.5 to 2.5 x 10³ colony-forming units [CFU]/mL).
-
Drug Dilution: The antifungal compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
This model is a standard for evaluating the in vivo efficacy of antifungal compounds against systemic Candida infections.
-
Animal Model: Immunocompromised mice (e.g., neutropenic mice) are commonly used to establish a robust infection.
-
Infection: A standardized inoculum of Candida albicans is injected intravenously into the mice.
-
Treatment: The test compound (e.g., this compound) is administered at various doses and schedules (e.g., orally or intraperitoneally) starting at a defined time point post-infection. A vehicle control group and a positive control group (treated with a known antifungal) are included.
-
Endpoint Measurement: The primary endpoint is typically the fungal burden in target organs (e.g., kidneys), which is determined by sacrificing the animals at a specific time point, homogenizing the organs, and plating serial dilutions to quantify CFU. Survival studies are also commonly conducted.
-
Data Analysis: The efficacy of the compound is determined by comparing the fungal burden or survival rates in the treated groups to the control groups.
Visualizing the Science
Mechanism of Action: Inhibition of the Cytochrome b-c1 Complex
Caption: this compound inhibits the electron transport chain at Complex III.
Experimental Workflow for Antifungal Efficacy Evaluation
Caption: A generalized workflow for the preclinical evaluation of a novel antifungal compound.
References
A Hypothetical Comparative Transcriptomic Analysis of Candida albicans in Response to Haliangicin C and Azoxystrobin
A Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 4, 2025
This guide presents a hypothetical comparative transcriptomic study on the effects of Haliangicin C, a novel antifungal agent, on the pathogenic fungus Candida albicans. In the absence of direct published transcriptomic data for this compound, this guide provides a framework based on its known mechanism of action and compares its potential transcriptomic signature to that of Azoxystrobin, a well-characterized strobilurin fungicide. This compound, a β-methoxyacrylate antibiotic, is known to inhibit the fungal mitochondrial respiratory chain by interfering with the electron flow within the cytochrome b-c1 segment (Complex III)[1]. This mode of action is shared with strobilurin fungicides like Azoxystrobin[2][3].
This document outlines the hypothetical experimental design, presents illustrative data on anticipated gene expression changes, provides detailed experimental protocols, and visualizes the affected cellular pathways and experimental workflow. The objective is to offer a valuable conceptual resource for researchers investigating novel antifungal compounds targeting mitochondrial respiration.
Hypothetical Experimental Overview
The study would aim to compare the global transcriptional response of Candida albicans to this compound and Azoxystrobin to elucidate common and compound-specific effects on fungal physiology. C. albicans, a major human fungal pathogen, is selected as the model organism. Azoxystrobin is chosen as a comparator due to its identical mitochondrial target. A solvent-treated control group would be used as a baseline for gene expression.
Data Presentation: Anticipated Differentially Expressed Genes (DEGs)
The following tables summarize the hypothetical quantitative data from the proposed transcriptomic analysis. The data is illustrative and represents the expected biological response to the inhibition of mitochondrial Complex III.
Table 1: Hypothetical Differentially Expressed Genes in C. albicans Treated with this compound.
| Gene Ontology (GO) Term | Representative Genes | Log2 Fold Change | p-value |
| Upregulated | |||
| Alternative respiration | AOX1, AOX2 | +4.5 | < 0.001 |
| Oxidative stress response | SOD1, CAT1, GPX1 | +3.8 | < 0.001 |
| Glycolysis | PFK1, PFK2, FBA1 | +3.2 | < 0.01 |
| Drug efflux pumps | CDR1, CDR2, MDR1 | +2.5 | < 0.05 |
| Fatty acid beta-oxidation | FOX2, POX1 | +2.0 | < 0.05 |
| Downregulated | |||
| ATP synthesis coupled electron transport | ATP1, ATP2, COX4 | -5.0 | < 0.001 |
| Ergosterol biosynthesis | ERG1, ERG11 | -3.5 | < 0.001 |
| Ribosome biogenesis | RRN5, RRN10 | -4.2 | < 0.001 |
| Amino acid biosynthesis | HIS1, LEU2, MET15 | -3.0 | < 0.01 |
| Cell cycle progression | CDC28, CLN3 | -2.8 | < 0.01 |
Table 2: Hypothetical Differentially Expressed Genes in C. albicans Treated with Azoxystrobin.
| Gene Ontology (GO) Term | Representative Genes | Log2 Fold Change | p-value |
| Upregulated | |||
| Alternative respiration | AOX1, AOX2 | +4.2 | < 0.001 |
| Oxidative stress response | SOD1, CAT1, GPX1 | +3.5 | < 0.001 |
| Glycolysis | PFK1, PFK2, FBA1 | +3.0 | < 0.01 |
| Drug efflux pumps | CDR1, CDR2 | +2.2 | < 0.05 |
| Heat shock response | HSP70, HSP90 | +2.0 | < 0.05 |
| Downregulated | |||
| ATP synthesis coupled electron transport | ATP1, ATP2, COX4 | -4.8 | < 0.001 |
| Ergosterol biosynthesis | ERG1, ERG11 | -3.2 | < 0.001 |
| Ribosome biogenesis | RRN5, RRN10 | -4.0 | < 0.001 |
| TCA cycle | CIT1, KGD1, SDH2 | -3.5 | < 0.001 |
| Mating and filamentation | HWP1, ECE1 | -2.5 | < 0.05 |
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Fungal Culture and Treatment
-
Candida albicans Strain: SC5314 would be used.
-
Culture Conditions: The fungus would be grown in Yeast Peptone Dextrose (YPD) broth at 30°C with shaking at 200 rpm.
-
Antifungal Treatment: Mid-log phase cultures (OD600 ≈ 0.5) would be treated with this compound (hypothetical MIC80 of 1 µg/mL), Azoxystrobin (hypothetical MIC80 of 8 µg/mL), or a solvent control (e.g., DMSO).
-
Incubation: Cultures would be incubated for 4 hours post-treatment before harvesting. Three biological replicates would be prepared for each condition.
RNA Extraction and Quality Control
-
Cell Harvesting: Fungal cells would be harvested by centrifugation, washed with sterile water, and immediately frozen in liquid nitrogen.
-
RNA Extraction: Total RNA would be extracted using a hot phenol-chloroform method followed by purification with a commercial RNA cleanup kit (e.g., RNeasy Mini Kit, Qiagen).
-
Quality Control: RNA integrity and quantity would be assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8 would be used for library preparation.
RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
-
Library Preparation: mRNA would be enriched from total RNA using oligo(dT) magnetic beads. The purified mRNA would be fragmented, and first-strand cDNA synthesis would be performed using random hexamer primers, followed by second-strand synthesis. The resulting double-stranded cDNA would be end-repaired, A-tailed, and ligated to sequencing adapters. The ligated fragments would be amplified by PCR to create the final sequencing library.
-
Sequencing: The prepared libraries would be sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
Bioinformatic Analysis
-
Quality Control of Reads: Raw sequencing reads would be assessed for quality using FastQC, and adapters and low-quality bases would be trimmed using Trimmomatic.
-
Read Alignment: The trimmed reads would be aligned to the C. albicans SC5314 reference genome using HISAT2.
-
Differential Gene Expression Analysis: The aligned reads would be quantified using featureCounts, and differential gene expression analysis would be performed using DESeq2 in R. Genes with a |log2 fold change| > 1 and an adjusted p-value < 0.05 would be considered differentially expressed.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis of the DEGs would be performed using tools such as DAVID or Metascape to identify over-represented biological processes and pathways.
Visualizations
Signaling Pathway
The following diagram illustrates the putative mechanism of action of this compound and the downstream cellular consequences.
Caption: Putative mechanism of this compound action in Candida albicans.
Experimental Workflow
The diagram below outlines the key steps in the comparative transcriptomic analysis.
Caption: Experimental workflow for comparative transcriptomics.
References
- 1. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]
Assessing the Synergistic Potential of Haliangicin C: A Comparative Guide to Combination Antifungal Therapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens presents a formidable challenge to global health. Overcoming this threat necessitates innovative therapeutic strategies, including the exploration of synergistic drug combinations. Haliangicin C, a novel β-methoxyacrylate antibiotic, has demonstrated broad-spectrum antifungal activity by targeting the mitochondrial respiratory chain.[1][2][3] This guide provides a framework for assessing the synergistic effects of this compound with established antifungal agents, offering a rationale for combination therapy and detailed experimental protocols to facilitate further research.
Unveiling the Antifungal Mechanisms: A Basis for Synergy
A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects. Such combinations can enhance efficacy, reduce required dosages, and minimize the development of resistance. The potential for synergy between this compound and other antifungals is rooted in their distinct mechanisms of action.
This compound: This marine-derived myxobacterium product inhibits the growth of a wide range of fungi.[1][2] Its primary target is the cytochrome b-c1 complex (Complex III) of the mitochondrial electron transport chain, interfering with electron flow and cellular respiration.[1][2][3]
Fluconazole (B54011): A member of the triazole class, fluconazole inhibits the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase.[4][5][6][7] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[4][5][6][7] Disruption of ergosterol synthesis compromises membrane integrity and inhibits fungal growth.[4][5][6][7]
Amphotericin B: This polyene antifungal binds to ergosterol in the fungal cell membrane, forming pores or channels.[8][9][10][11][12] This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, fungal cell death.[8][9][10][11][12]
Caspofungin: As an echinocandin, caspofungin inhibits the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[1][13][14][15][16] This disruption of cell wall integrity leads to osmotic instability and fungal cell lysis.[1][13][14][15][16]
The rationale for combining this compound with these agents lies in targeting multiple, essential cellular processes simultaneously. Disrupting both energy production (this compound) and cell membrane integrity (fluconazole, amphotericin B) or cell wall synthesis (caspofungin) could lead to a potent synergistic antifungal effect.[17][18]
Proposed Synergistic Interactions and Signaling Pathways
The following diagrams illustrate the distinct and potentially synergistic mechanisms of action.
Caption: this compound targets Complex III of the mitochondrial electron transport chain.
Caption: Fluconazole inhibits ergosterol biosynthesis, disrupting cell membrane integrity.
Caption: Amphotericin B binds to ergosterol, leading to pore formation and cell death.
Caption: Caspofungin inhibits β-(1,3)-D-glucan synthesis, compromising cell wall integrity.
Experimental Protocol: The Checkerboard Assay
The checkerboard microdilution assay is a standard method for evaluating the in vitro interactions between two antimicrobial agents.
Caption: A stepwise representation of the checkerboard assay protocol.
Detailed Methodology:
-
Materials:
-
This compound and partner antifungal agents (e.g., fluconazole, amphotericin B, caspofungin)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Spectrophotometer
-
Incubator
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium.
-
Prepare a suspension of fungal cells or conidia in sterile saline.
-
Adjust the suspension to a concentration of 0.5-2.5 x 10^3 cells/mL using a spectrophotometer.
-
-
Plate Setup:
-
Prepare two-fold serial dilutions of this compound and the partner antifungal in the broth medium.
-
In a 96-well plate, add 50 µL of broth to all wells.
-
Add 50 µL of each dilution of this compound along the x-axis (columns 2-11).
-
Add 50 µL of each dilution of the partner antifungal along the y-axis (rows B-G).
-
This creates a matrix of drug combinations. Row H will contain only this compound dilutions, and column 12 will contain only the partner antifungal dilutions to determine their individual MICs. Column 1, row A will serve as a growth control (no drug).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
Determining MIC:
-
The MIC is the lowest concentration of the drug (alone or in combination) that causes a significant inhibition of visible growth compared to the growth control.
-
-
Calculating the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated using the following formula: FICI = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Quantitative Data Presentation: A Hypothetical Analysis
The following tables present hypothetical data from a checkerboard assay to illustrate how results would be presented for easy comparison.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Partner Antifungals Alone and in Combination against Candida albicans (ATCC 90028)
| Antifungal Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |
| This compound | 2.0 | 0.25 (with Fluconazole) |
| 0.125 (with Amphotericin B) | ||
| 0.5 (with Caspofungin) | ||
| Fluconazole | 1.0 | 0.125 |
| Amphotericin B | 0.5 | 0.031 |
| Caspofungin | 0.25 | 0.0625 |
Table 2: Fractional Inhibitory Concentration Index (FICI) for this compound Combinations against Candida albicans (ATCC 90028)
| Drug Combination | FIC of this compound | FIC of Partner Drug | FICI | Interpretation |
| This compound + Fluconazole | 0.125 | 0.125 | 0.25 | Synergy |
| This compound + Amphotericin B | 0.0625 | 0.062 | 0.1245 | Synergy |
| This compound + Caspofungin | 0.25 | 0.25 | 0.5 | Synergy |
Conclusion and Future Directions
While direct experimental data on the synergistic effects of this compound is not yet available, its unique mechanism of action presents a compelling case for its use in combination therapy. By targeting the fungal mitochondrial respiratory chain, this compound offers a complementary approach to existing antifungals that target the cell membrane or cell wall. The experimental framework provided in this guide offers a clear path for researchers to investigate these potential synergies. Future studies should focus on performing checkerboard assays with a broad range of fungal pathogens, including clinically relevant resistant strains. Positive in vitro findings would warrant further investigation in animal models to validate the therapeutic potential of this compound-based combination therapies. Such research is crucial for the development of novel and effective treatments to combat the growing threat of antifungal resistance.
References
- 1. Caspofungin - Wikipedia [en.wikipedia.org]
- 2. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 10. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amphotericin B - Wikipedia [en.wikipedia.org]
- 12. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Pharmacology and metabolism of anidulafungin, caspofungin and micafungin in the treatment of invasive candidosis - review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disrupting mitochondrial function could improve treatment of fungal infections | Whitehead Institute [wi.mit.edu]
- 18. Mitochondria and Fungal Pathogenesis: Drug Tolerance, Virulence, and Potential for Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Haliangicin C Against Novel Antifungal Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents. This guide provides a comparative analysis of Haliangicin C, a marine-derived natural product, against a cohort of novel antifungal drug candidates that are either recently approved or in late-stage clinical development. While this compound presents a unique mechanism of action, a notable gap exists in publicly available quantitative data, precluding a direct head-to-head performance comparison with these newer agents. This guide, therefore, summarizes the available qualitative and quantitative data to offer a comprehensive overview for researchers in the field.
Executive Summary
In contrast, several novel antifungal agents have demonstrated significant promise, with extensive data available from preclinical and clinical trials. These include the glucan synthase inhibitors Ibrexafungerp and Rezafungin , the Gwt1 enzyme inhibitor Fosmanogepix , the dihydroorotate (B8406146) dehydrogenase inhibitor Olorofim , the fungal CYP51 inhibitor Oteseconazole , and the recently discovered cell wall-targeting Coniotins . These candidates offer varied mechanisms of action, potent in vitro activity against a broad spectrum of fungal pathogens, and promising in vivo efficacy.
This guide presents the available data in structured tables for easy comparison and provides detailed experimental protocols for the key assays cited. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of these antifungal agents.
Data Presentation: A Comparative Analysis
In Vitro Susceptibility Data
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of the novel antifungal drug candidates against key fungal pathogens. MIC values are a standard measure of a drug's potency, with lower values indicating greater efficacy.
Table 1: In Vitro Activity of Novel Antifungal Candidates against Candida spp.
| Drug | Mechanism of Action | C. albicans MIC Range (µg/mL) | C. glabrata MIC Range (µg/mL) | C. auris MIC Range (µg/mL) |
| This compound | Cytochrome b-c1 Complex Inhibition | No Data Available | No Data Available | No Data Available |
| Ibrexafungerp | β-(1,3)-D-glucan Synthase Inhibition | 0.016 - 0.5 | 0.016 - 8 | 0.25 - 2 |
| Rezafungin | β-(1,3)-D-glucan Synthase Inhibition | 0.03 - 0.06 | 0.06 | 0.03 - 8 |
| Fosmanogepix | Gwt1 Enzyme Inhibition | 0.008 - 0.015 (for C. auris) | No Data Available | 0.004 - 0.06 |
| Olorofim | Dihydroorotate Dehydrogenase Inhibition | No Data Available | No Data Available | No Data Available |
| Oteseconazole | Fungal CYP51 Inhibition | ≤0.0005 - >0.25 | 0.002 - >0.25 | No Data Available |
| Coniotins | β-glucan Binding (Cell Wall) | Potent Activity Reported | Potent Activity Reported | Potent Activity Reported |
Table 2: In Vitro Activity of Novel Antifungal Candidates against Aspergillus spp.
| Drug | Mechanism of Action | A. fumigatus MIC Range (µg/mL) |
| This compound | Cytochrome b-c1 Complex Inhibition | No Data Available |
| Ibrexafungerp | β-(1,3)-D-glucan Synthase Inhibition | No Data Available |
| Rezafungin | β-(1,3)-D-glucan Synthase Inhibition | MEC90: 0.015 - 0.06 |
| Fosmanogepix | Gwt1 Enzyme Inhibition | ≤0.008 (for A. calidoustus) |
| Olorofim | Dihydroorotate Dehydrogenase Inhibition | 0.06 - 0.125 |
| Oteseconazole | Fungal CYP51 Inhibition | No Data Available |
| Coniotins | β-glucan Binding (Cell Wall) | Potent Activity Reported |
Note: MIC values can vary depending on the specific isolates and testing methodologies (e.g., CLSI vs. EUCAST). The data presented represents a summary of reported ranges.
In Vivo Efficacy Data
In vivo studies, typically conducted in murine models of disseminated fungal infections, provide crucial information on a drug's performance in a living organism. Key metrics include survival rates and the reduction of fungal burden in target organs.
Table 3: Summary of In Vivo Efficacy of Novel Antifungal Candidates
| Drug | Animal Model | Key Findings |
| This compound | No Data Available | No publicly available in vivo efficacy data against human pathogens. |
| Ibrexafungerp | Murine model of invasive candidiasis | Significant survival advantage and reduction in kidney fungal burden compared to control. |
| Rezafungin | Neutropenic mouse model of invasive candidiasis | Robust efficacy against Candida spp., with the AUC/MIC ratio being a strong predictor of treatment success. |
| Fosmanogepix | Murine model of disseminated candidiasis | Efficacious against C. auris, with the free-drug AUC/MIC ratio correlating with the therapeutic outcome. |
| Olorofim | No Data Available | In vivo data not detailed in the provided search results. |
| Oteseconazole | No Data Available | In vivo data not detailed in the provided search results. |
| Coniotins | C. elegans infection model | Demonstrated therapeutic potential in a non-mammalian in vivo model. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and comparison of antifungal drug efficacy data.
In Vitro Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27/M38-A Guidelines)
The broth microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against fungi.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (without the drug) and a sterility control well (without inoculum) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For azoles and echinocandins against yeasts, this is often a 50% reduction in growth, while for amphotericin B and for molds, it is typically complete visual inhibition.
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
This model is widely used to assess the in vivo efficacy of antifungal drug candidates.
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are commonly used to establish a robust infection. Immunosuppression can be induced by agents like cyclophosphamide.
-
Infection: A standardized inoculum of a pathogenic fungal strain (e.g., Candida albicans) is injected intravenously via the lateral tail vein.
-
Treatment: At a specified time post-infection, the mice are treated with the investigational antifungal drug, a vehicle control, and a standard-of-care antifungal agent (e.g., fluconazole, caspofungin). The drug is administered via a clinically relevant route (e.g., oral, intravenous).
-
Efficacy Assessment:
-
Survival: A cohort of mice is monitored for a defined period (e.g., 21 days), and survival curves are generated using the Kaplan-Meier method.
-
Fungal Burden: At specific time points, a subset of mice is euthanized, and target organs (e.g., kidneys, brain) are aseptically removed, homogenized, and plated on selective agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Visualizing Mechanisms and Workflows
Mechanisms of Action of Antifungal Agents
The following diagrams illustrate the cellular targets and mechanisms of action for this compound and the novel antifungal drug candidates.
Caption: Mechanisms of Action of this compound and Novel Antifungal Drugs.
Experimental Workflow for In Vitro Antifungal Susceptibility Testing
The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram illustrates the typical workflow for evaluating the efficacy of an antifungal drug in a murine model of systemic infection.
References
A Comparative Analysis of Haliangicin C Production: Native Haliangium Strains vs. Heterologous Systems
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Haliangicin C production. This compound, a potent antifungal polyketide, is naturally produced by the marine myxobacterium Haliangium ochraceum. This document details the production capabilities of the native strain and compares it with a genetically engineered heterologous host, offering insights into optimizing the yield of this promising secondary metabolite.
Currently, published research primarily focuses on this compound production from Haliangium ochraceum strain SMP-2. To date, there is no available data on the production of this compound by other known species of the genus, such as Haliangium tepidum. A significant breakthrough in enhancing the production of this valuable compound has been achieved through its heterologous expression in Myxococcus xanthus.
Data Presentation: Production Yield Comparison
The productivity of this compound is markedly different between the native producer and the heterologous host. The heterologous expression of the Haliangicin biosynthetic gene cluster (hli) in Myxococcus xanthus has been shown to dramatically increase the yield.
| Strain/Host | Production Titer | Fold Increase | Reference |
| Haliangium ochraceum SMP-2 (Native Producer) | Not explicitly quantified in mg/L, but used as a baseline. | 1x | [1][2] |
| Myxococcus xanthus (Heterologous Host) | ~11.0 mg/L | 10x | [1][3] |
Table 1: Comparison of this compound production in the native Haliangium ochraceum SMP-2 and the heterologous host Myxococcus xanthus.[1][2][3]
Experimental Protocols
The following sections detail the methodologies for the cultivation of Haliangium strains, and the extraction and quantification of this compound, based on established protocols.
Cultivation of Haliangium ochraceum SMP-2
Haliangium ochraceum is a moderately halophilic myxobacterium requiring specific salt concentrations for optimal growth and secondary metabolite production.
Media Preparation (CY Medium with Seawater Salts):
-
Casitone: 3.0 g/L
-
Yeast Extract: 1.0 g/L
-
NaCl: 21.1 g/L
-
KCl: 0.6 g/L
-
CaCl₂ x 2H₂O: 1.2 g/L
-
MgCl₂ x 6H₂O: 3.6 g/L
-
NaHCO₃: 0.09 g/L
-
MgSO₄ x 7H₂O: 2.6 g/L
-
Agar (for solid media): 15.0 g/L
Cultivation Conditions:
-
Inoculate the prepared sterile broth with a fresh culture of Haliangium ochraceum SMP-2.
-
Incubate at 28-30°C.
-
For liquid cultures, use an orbital shaker at approximately 180 rpm.
-
Monitor growth over a period of 7 to 14 days.
Extraction of this compound
-
Harvest the bacterial culture by centrifugation to pellet the cells.
-
The supernatant (culture broth) and the cell pellet can be extracted separately to determine the distribution of this compound.
-
Extract the supernatant with an equal volume of a non-polar solvent such as ethyl acetate (B1210297). Repeat the extraction three times.
-
Extract the cell pellet by resuspending in methanol (B129727) or acetone (B3395972) and agitating for several hours. Centrifuge to remove cell debris.
-
Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of secondary metabolites like this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is suitable for the separation of polyketides.
-
Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile (B52724) (or methanol).
-
Detection: this compound has a characteristic UV absorbance, and chromatograms are typically recorded at 290 nm.[1]
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Inject the prepared extracts onto the HPLC system.
-
Compare the peak area of this compound in the sample chromatogram to the standard curve to determine its concentration.
-
Visualizations
This compound Biosynthetic Pathway
The biosynthesis of this compound is governed by the hli gene cluster, which encodes a Type I Polyketide Synthase (PKS) system. The pathway involves the sequential condensation of acetate and propionate (B1217596) units, followed by modifications such as methylation and epoxidation.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Comparative Production Analysis
This workflow outlines the key steps for a comparative study of this compound production.
Caption: Workflow for comparing this compound production.
Generalized Regulatory Pathway for Myxobacterial Secondary Metabolism
While the specific signaling pathway for this compound production is not yet elucidated, the regulation of secondary metabolism in myxobacteria is known to be complex, often involving two-component systems and quorum sensing.
Caption: Generalized regulation of secondary metabolism in myxobacteria.
References
Safety Operating Guide
Navigating the Safe Disposal of Haliangicin C: A Procedural Guide
For Immediate Reference: Haliangicin C is classified as a highly potent and hazardous substance. It is fatal if swallowed or inhaled and toxic in contact with skin. Furthermore, it is very toxic to aquatic life with long-lasting effects. Strict adherence to the following disposal procedures is mandatory to ensure personnel safety and environmental protection.
This guide provides comprehensive, step-by-step instructions for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets for compounds with similar hazard profiles, providing a robust framework for safe laboratory operations.
Core Safety and Handling Protocols
Prior to any handling or disposal of this compound, it is imperative to be familiar with its significant hazards. The primary routes of exposure are inhalation, ingestion, and skin contact, all of which can be fatal.
Personal Protective Equipment (PPE) is non-negotiable. A comprehensive PPE strategy is the first line of defense against accidental exposure.
| Protective Equipment | Specification |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH-approved respirator. |
| Hand Protection | Wear appropriate chemical-resistant gloves. |
| Eye Protection | Use chemical safety goggles and/or a face shield. |
| Skin and Body Protection | Wear protective clothing to prevent skin contact. |
Engineering Controls: All work with this compound must be conducted in a designated area with adequate ventilation, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as an acute hazardous waste. Under no circumstances should it be disposed of down the drain or in regular laboratory trash.
Methodology for Disposal:
-
Segregation and Collection:
-
Collect all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and cleaning materials, in a dedicated, clearly labeled, and compatible hazardous waste container.
-
The container must be kept tightly closed and stored in a well-ventilated, secure area, away from incompatible materials.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.
-
Indicate the specific hazards (e.g., "Acutely Toxic," "Environmental Hazard").
-
-
Waste Manifest and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with a complete and accurate description of the waste.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Use a suitable decontamination solution (consult with your EHS office for recommended agents).
-
All materials used for decontamination (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.
-
Emergency Procedures in Case of Exposure
Immediate and appropriate action is critical in the event of an exposure to this compound.
| Exposure Route | Immediate Action |
| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. |
| If on Skin | Take off immediately all contaminated clothing. Rinse skin with plenty of water. Call a physician if you feel unwell. |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational flow for the safe disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
Essential Safety and Logistical Information for Handling Haliangicin C
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical guidance on the safe handling, personal protective equipment (PPE), and disposal of Haliangicin C. Given the potent antifungal nature of this compound and its classification as a polyene antibiotic, it is prudent to handle it as a potentially hazardous compound. The following procedures are based on best practices for managing potent and cytotoxic substances.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure when handling this compound. The required level of protection varies depending on the laboratory activity.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Solid Compound | Gloves: Double-gloving with chemotherapy-rated nitrile gloves. Eye/Face Protection: Safety goggles and a face shield. Respiratory Protection: A fit-tested N95 or higher-level respirator. Lab Coat/Gown: Disposable, solid-front gown with tight-fitting cuffs. |
| Preparing Solutions | Gloves: Double-gloving with chemotherapy-rated nitrile gloves. Eye/Face Protection: Chemical splash goggles and a face shield. Respiratory Protection: Work should be conducted within a certified chemical fume hood. Lab Coat/Gown: Chemical-resistant disposable gown. |
| In Vitro / In Vivo Administration | Gloves: Nitrile gloves. Eye/Face Protection: Safety glasses with side shields. Respiratory Protection: Not generally required if performed in a biological safety cabinet or a well-ventilated area. Lab Coat/Gown: Standard laboratory coat. |
| Cleaning and Decontamination | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye/Face Protection: Chemical splash goggles. Respiratory Protection: Not generally required if the area is well-ventilated. Lab Coat/Gown: Fluid-resistant lab coat or disposable gown. |
Operational Plan: A Step-by-Step Guide
A systematic workflow is crucial to minimize the risk of contamination and exposure.
1. Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear appropriate PPE, including gloves and a lab coat.
-
If the primary container is compromised, handle it as a spill and follow decontamination procedures.
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep it in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Access should be restricted to authorized personnel only.
3. Preparation and Handling:
-
All handling of solid this compound and preparation of concentrated solutions must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Cover the work surface with disposable, plastic-backed absorbent paper to contain any spills.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
Avoid direct contact with the compound.[1] Use tools to handle vials and other containers.
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including a respirator, before cleaning up.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Segregate all this compound waste from other laboratory waste streams.
-
This includes unused compound, contaminated solutions, pipette tips, gloves, gowns, and absorbent paper.
2. Containerization:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
Solid waste should be double-bagged in chemotherapy waste bags.
-
Liquid waste should be collected in a compatible, sealed container.
3. Disposal:
-
Dispose of all this compound waste through a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocol: Weighing and Preparing a Stock Solution
-
Preparation:
-
Designate a work area within a certified chemical fume hood.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Assemble all necessary PPE: double nitrile gloves, a disposable gown, safety goggles, and a face shield.
-
-
Weighing:
-
Place a tared, sealable container on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of solid this compound to the container using a dedicated chemical spatula, avoiding the creation of dust.
-
Immediately and securely close the primary container of the solid compound.
-
-
Solubilization:
-
Add the desired solvent to the container with the weighed this compound.
-
Seal the container and gently agitate to dissolve the compound. Sonication may be used if necessary.
-
-
Post-Procedure:
-
Wipe the exterior of the solution container with a suitable decontamination solution.
-
Dispose of all contaminated disposable materials (e.g., weighing paper, pipette tips, gloves) in the designated hazardous waste container.
-
Thoroughly clean and decontaminate the work area and any reusable equipment.
-
Workflow for Handling this compound
Caption: Operational workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
